molecular formula C12H12FN3O2 B174041 Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate CAS No. 1264046-99-2

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B174041
CAS No.: 1264046-99-2
M. Wt: 249.24 g/mol
InChI Key: MILOBAIYUXUZQJ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H12FN3O2 and its molecular weight is 249.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILOBAIYUXUZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566685
Record name Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264046-99-2
Record name Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure Elucidation of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (Molecular Formula: C₁₂H₁₂FN₃O₂) is a key heterocyclic compound whose precise structural characterization is paramount for its application in drug discovery and development. An unambiguous assignment of its constitution and connectivity ensures the reliability of structure-activity relationship (SAR) studies and the validity of downstream biological data.

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this target molecule. We move beyond simple data reporting to explain the causality behind experimental choices, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. Each protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness.

The Strategic Workflow for Structure Elucidation

The definitive confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. Our strategic workflow is designed to systematically build a structural hypothesis and then confirm it with irrefutable proof. The process begins with spectroscopic techniques (NMR, MS, FTIR) to define the molecular formula, identify functional groups, and map the connectivity of the atomic framework. The workflow culminates in X-ray crystallography, which provides the absolute spatial arrangement of atoms in the solid state.

G cluster_0 Initial Characterization cluster_1 Connectivity Mapping cluster_2 Definitive Proof Sample Purified Sample Ethyl 5-amino-1-(4-fluorophenyl) -1H-pyrazole-3-carboxylate MS Mass Spectrometry (MS) Sample->MS Molecular Formula & Weight FTIR FTIR Spectroscopy Sample->FTIR Functional Groups NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) Sample->NMR_1D Atom Environments & Counts MS->NMR_1D FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Resolve Ambiguities XRay Single-Crystal X-ray Diffraction NMR_2D->XRay Hypothesized Structure Final Confirmed Structure NMR_2D->Final Confirms Connectivity in Solution XRay->Final Unambiguous 3D Structure

Caption: Overall workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, establishing the covalent framework of the molecule.

Causality of Experimental Choices:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen over chloroform (CDCl₃). The acidic nature of the N-H protons of the amino group allows them to exchange with deuterium in solvents like D₂O or CD₃OD, but in DMSO-d₆, these protons are typically well-resolved and observable, providing crucial information.

  • 2D NMR Suite: While 1D spectra provide initial information, 2D experiments are essential for unambiguous assignment.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (³JHH) couplings, crucial for mapping out spin systems like the ethyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH).

    • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (²JCH and ³JCH), which is the key experiment for connecting the different fragments of the molecule.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the anticipated chemical shifts (δ) in ppm. These predictions are based on established data for pyrazole derivatives and substituent effects.[2][3][4][5]

Assignment ¹H NMR (Predicted δ, Multiplicity, J) ¹³C NMR (Predicted δ) Rationale for Assignment
-CH₂CH₃~1.30 (t, J ≈ 7.1 Hz, 3H)~14.5Triplet due to coupling with adjacent CH₂. Standard alkyl chemical shift.
-CH₂CH₃~4.25 (q, J ≈ 7.1 Hz, 2H)~60.0Quartet due to coupling with CH₃. Deshielded by the adjacent oxygen atom.
Pyrazole C4-H~6.00 (s, 1H)~90.0Singlet as there are no adjacent protons. Located in a relatively electron-rich region of the pyrazole ring.
-NH₂~5.50 (s, broad, 2H)-Broad singlet due to quadrupole broadening and potential exchange. Observable in DMSO-d₆.
Phenyl H2', H6'~7.50 (dd, J ≈ 9.0, 5.0 Hz, 2H)~116.0 (d, ¹JCF ≈ 23 Hz)Doublet of doublets (or triplet-like) due to coupling with both adjacent protons and the fluorine atom.
Phenyl H3', H5'~7.30 (t, J ≈ 9.0 Hz, 2H)~129.0 (d, ²JCF ≈ 8 Hz)Triplet-like appearance (AA'BB' system) due to coupling with adjacent protons.
Pyrazole C5-NH₂-~155.0Carbon bearing the amino group, significantly deshielded.
Pyrazole C3-CO-~145.0Carbon bearing the carboxylate group.
C=O-~162.0Typical chemical shift for an ester carbonyl carbon.
Phenyl C1'-~135.0 (d, ⁴JCF ≈ 3 Hz)Quaternary carbon attached to the pyrazole nitrogen.
Phenyl C4'-F-~160.0 (d, ¹JCF ≈ 245 Hz)Carbon directly attached to fluorine, shows a large one-bond C-F coupling constant.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in 0.6 mL of DMSO-d₆.

  • 1D ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the pyrazole singlet.

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time (several hours) may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using gradient-selected pulse programs. Optimize the HMBC experiment with a long-range coupling delay (d6) set to detect correlations over a range of 4-10 Hz.

Visualizing HMBC Connectivity

The HMBC experiment is critical for assembling the molecular puzzle. The diagram below illustrates the key long-range correlations that would definitively establish the structure.

Caption: Key HMBC correlations for structural assembly.

Note: The DOT language has limitations in rendering complex chemical structures directly. This diagram conceptually illustrates the connections that would be observed in an HMBC spectrum. A correlation from the pyrazole H4 proton to both the C3 and C5 carbons would confirm its position. Likewise, correlations from the phenyl protons to C5 and from the ethyl protons to the carbonyl carbon would link these substituents to the core.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

FTIR and MS provide complementary data to NMR, confirming functional groups and the overall molecular formula.

FTIR Analysis: Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule.[6] The analysis of pyrazole derivatives by FTIR has been well-documented.[7][8][9]

Frequency Range (cm⁻¹) Vibration Type Expected Observation
3450 - 3300N-H stretch (amine)Two distinct sharp or one broad band for the asymmetric and symmetric stretches of the primary amine.
3100 - 3000Aromatic C-H stretchWeak to medium bands.
2980 - 2850Aliphatic C-H stretchBands corresponding to the ethyl group.
~1710C=O stretch (ester)A strong, sharp absorption band, characteristic of a conjugated ester carbonyl.
1620 - 1580N-H bend / C=N stretchBending vibration from the amine group and stretching from the pyrazole ring.
1550 - 1450Aromatic C=C stretchMultiple bands from both the pyrazole and phenyl rings.
~1250C-O stretch (ester)Strong band associated with the ester linkage.
~1100C-F stretchA strong absorption band characteristic of the aryl-fluoride bond.
Mass Spectrometry: Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) provides an exact mass, which can be used to confirm the molecular formula (C₁₂H₁₂FN₃O₂) with high confidence. The expected monoisotopic mass is 249.0968. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI-MS often provides valuable fragmentation data that can further support the proposed structure.[10][11]

Predicted Fragmentation Pattern (EI-MS):

  • M⁺• (m/z 249): The molecular ion peak.

  • [M - OCH₂CH₃]⁺ (m/z 204): Loss of the ethoxy radical from the ester.

  • [M - COOCH₂CH₃]⁺ (m/z 176): Loss of the entire ethyl carboxylate group.

  • [C₈H₅FN]⁺• (m/z 134): Fragment corresponding to the fluorophenyl-nitrile ion, a common fragmentation pathway for N-aryl pyrazoles.

Experimental Protocols: FTIR & MS
  • FTIR Protocol:

    • Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the crystal.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

  • HRMS (ESI) Protocol:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion at m/z 250.0968.

Single-Crystal X-ray Diffraction: The Definitive Proof

While spectroscopic methods provide powerful evidence for a structure, single-crystal X-ray diffraction is the gold standard, providing an unambiguous 3D model of the molecule as it exists in the solid state.[12][13][14] It reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

The primary challenge is often the growth of diffraction-quality single crystals.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth:

    • Causality: The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice. Slow evaporation is the most common technique.

    • Method: Dissolve the purified compound in a minimum amount of a suitable solvent (e.g., ethyl acetate, ethanol, or acetone) to achieve saturation. Loosely cover the vial and allow the solvent to evaporate slowly over several days at room temperature. Other techniques like vapor diffusion or slow cooling may also be employed.

  • Data Collection:

    • Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

    • Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.[15]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the structural model against the experimental data, locating all non-hydrogen atoms and subsequently placing hydrogen atoms in calculated positions. The final refined structure should have low R-factors (typically R1 < 0.05) and a good-of-fit (GooF) value near 1.0.[16]

Conclusion: A Convergence of Evidence

The structure of this compound is definitively elucidated through the systematic application of modern analytical techniques. Mass spectrometry confirms the molecular formula. FTIR spectroscopy identifies the key amine, ester, and aryl-fluoride functional groups. A comprehensive suite of 1D and 2D NMR experiments maps the complete atomic connectivity in solution, leaving no ambiguity in the isomeric arrangement. Finally, single-crystal X-ray diffraction provides the ultimate confirmation, revealing the precise three-dimensional architecture of the molecule. This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, providing a solid foundation for further research and development.

References

  • Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • Reis, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Li, Y., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. ResearchSquare. [Link]

  • Cabildo, P., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Semantic Scholar. [Link]

  • ResearchGate. (2015). Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives. [Link]

  • Jimeno, M.L., et al. (1998). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Madalambika, T.N., et al. (2025). Structural analysis and computational studies of pyrazole derivative. Journal of Molecular Structure. [Link]

  • Claramunt, R.M., et al. (1992). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • Thomas, S.P., et al. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative. Journal of Applied Crystallography. [Link]

  • Al-Ostoot, F.H., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. [Link]

  • ResearchGate. (2014). General structure for Pyrazole derivative (A2). [Link]

  • Disch, S., et al. (2025). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. Crystal Growth & Design. [Link]

  • Singh, S.K., et al. (2020). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]

  • Sharma, N., et al. (2023). X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. [Link]

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  • PubChem. Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)pyrazole-3-carboxylate. [Link]

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An In-depth Technical Guide to Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1264046-99-2): A Versatile Scaffold for Kinase Inhibitors and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Aminopyrazole Scaffold

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer both synthetic tractability and potent, selective biological activity is paramount. Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, identified by CAS number 1264046-99-2, has emerged as a cornerstone building block for the development of targeted therapeutics. This guide provides an in-depth technical overview of its properties, synthesis, and applications, with a particular focus on its role in the generation of p38 MAP kinase inhibitors and its potential as a foundational element in the burgeoning field of protein degradation. For researchers, medicinal chemists, and drug development professionals, understanding the nuances of this scaffold is key to unlocking its full therapeutic potential.

The 5-aminopyrazole core is a privileged structure in medicinal chemistry, renowned for its ability to engage in a multitude of hydrogen bonding and other non-covalent interactions within the active sites of various enzymes. The specific substitution pattern of the title compound, featuring a 4-fluorophenyl group at the N1 position and an ethyl carboxylate at C3, provides a synthetically versatile platform for the elaboration into a diverse array of bioactive molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 1264046-99-2
Molecular Formula C₁₂H₁₂FN₃O₂
Molecular Weight 249.24 g/mol
Appearance Solid
Storage Keep in dark place, inert atmosphere, room temperature

Application in the Synthesis of p38 MAP Kinase Inhibitors

A primary and well-documented application of the 5-amino-1-(4-fluorophenyl)-1H-pyrazole scaffold is in the development of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[1][2][3]

Mechanism of Action: Targeting the p38 MAP Kinase Signaling Pathway

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAP kinase pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD), as well as in various cancers.

The 5-aminopyrazole core of inhibitors derived from this compound typically binds to the ATP-binding pocket of p38 MAP kinase. An X-ray crystal structure of a closely related series of inhibitors revealed a unique hydrogen bond between the exocyclic amine of the inhibitor and threonine 106 of the kinase, a key interaction that contributes to the high affinity and selectivity for p38.[3] By occupying the ATP binding site, these inhibitors prevent the phosphorylation and activation of downstream substrates, thereby attenuating the inflammatory signaling cascade.

p38_pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Inflammatory Cytokines Inflammatory Cytokines Upstream Kinases Upstream Kinases Inflammatory Cytokines->Upstream Kinases Stress Stress Stress->Upstream Kinases p38 MAP Kinase p38 MAP Kinase Upstream Kinases->p38 MAP Kinase Phosphorylation Downstream Substrates Downstream Substrates p38 MAP Kinase->Downstream Substrates Phosphorylation Inflammatory Gene Expression Inflammatory Gene Expression Downstream Substrates->Inflammatory Gene Expression Apoptosis Apoptosis Downstream Substrates->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Downstream Substrates->Cell Cycle Arrest Inhibitor Inhibitor Inhibitor->p38 MAP Kinase Inhibition

p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Representative Synthesis of a p38 MAP Kinase Inhibitor

Step 1: Amide Coupling. The ethyl ester of the starting material is hydrolyzed to the corresponding carboxylic acid, which is then coupled with a desired amine using standard peptide coupling reagents such as HATU or HOBt/EDC.

Step 2: Functionalization of the Pyrazole Ring. The C4 position of the pyrazole ring can be functionalized through various reactions, such as Vilsmeier-Haack formylation followed by further elaboration, or direct acylation.

Step 3: Introduction of a Solubilizing Group. To improve the pharmacokinetic properties of the molecule, a solubilizing group, such as the 2,3-dihydroxypropoxy moiety in RO3201195, is often introduced.[3] This can be achieved by reacting a phenolic intermediate with a suitable protected glycerol derivative, followed by deprotection.

Experimental Workflow for Kinase Inhibitor Screening:

kinase_inhibitor_workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization Start Start: CAS 1264046-99-2 Synthesis Synthesis of Inhibitor Library Start->Synthesis Biochemical Assay Biochemical Assay (p38 Kinase Activity) Synthesis->Biochemical Assay Cell-based Assay Cell-based Assay (Cytokine Release) Biochemical Assay->Cell-based Assay Active Compounds Selectivity Profiling Kinase Panel Selectivity Profiling Cell-based Assay->Selectivity Profiling Potent & Selective Hits ADME/Tox In vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Selectivity Profiling->ADME/Tox In vivo In vivo Efficacy Studies (Animal Models of Inflammation) ADME/Tox->In vivo Optimized Leads Candidate Clinical Candidate Selection In vivo->Candidate

A generalized workflow for the discovery and development of kinase inhibitors.

Emerging Role as a Protein Degrader Building Block

Beyond its established role in kinase inhibition, this compound is increasingly being recognized as a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The PROTAC Modality: A New Therapeutic Paradigm

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively degrade target proteins. They consist of a "warhead" that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Leveraging the Pyrazole Scaffold for PROTACs

The 5-amino-1-(4-fluorophenyl)-1H-pyrazole scaffold, being a potent p38 MAP kinase binder, can be employed as the "warhead" component of a PROTAC designed to degrade p38 MAP kinase.[4][5] This approach offers a distinct therapeutic advantage over simple inhibition, as it leads to the complete removal of the target protein from the cell, potentially overcoming resistance mechanisms and providing a more durable therapeutic effect.

The synthesis of a p38 MAP kinase-targeting PROTAC would involve coupling a derivative of this compound to a suitable E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon, or a VHL ligand) via a flexible linker. The nature and length of the linker are critical for optimal ternary complex formation and subsequent degradation.

Conclusion and Future Perspectives

This compound is a testament to the power of privileged scaffolds in drug discovery. Its synthetic accessibility and inherent ability to interact with the ATP binding site of kinases have solidified its importance in the development of p38 MAP kinase inhibitors. The dawning of the era of targeted protein degradation has opened up a new and exciting frontier for this versatile building block, with its potential as a warhead in PROTAC design poised to be a major area of future research. As our understanding of the complex signaling networks that underpin disease continues to grow, the strategic application of scaffolds like this aminopyrazole will undoubtedly continue to yield novel and impactful therapeutics.

References

  • P. P. Kumar, A. Kumar, and S. Kumar, "Substituted pyrazoles as p38 kinase inhibitors," European Patent No. 1144403, published October 17, 2001.
  • Roche, "p38 MAP kinase inhibitors described by Roche for inflammatory disorders," BioWorld, accessed January 21, 2026.
  • J. L. Goldstein et al., "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase," Journal of Medicinal Chemistry, vol. 49, no. 5, pp. 1562-1575, 2006.
  • B. E. Smith et al., "Selective Targeting of p38 MAPK Isoforms Using PROTACs," Synfacts, vol. 15, no. 04, pp. 0438, 2019.
  • M. Cubillos-Rojas et al., "Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α," Cancers, vol. 15, no. 3, p. 611, 2023.

Sources

Mechanism of action of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate Derivatives

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, derivatives of this compound have emerged as particularly promising therapeutic agents, demonstrating a complex and often multi-targeted mechanism of action. This technical guide synthesizes current research to provide an in-depth examination of the molecular pathways these compounds modulate. We will explore their roles as potent anti-inflammatory agents through the inhibition of key signaling kinases like p38 MAPK, their interaction with the endocannabinoid system, and their potential as anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical series.

Introduction: The Pyrazole Core in Drug Discovery

The 1,5-diarylpyrazole scaffold has proven to be a highly versatile framework for the development of selective inhibitors of various enzymes and receptors. The specific substitution pattern of an ethyl carboxylate group at position 3, an amino group at position 5, and a 4-fluorophenyl group at position 1 gives rise to a class of molecules with significant therapeutic potential, particularly in the realms of inflammation and oncology. The electronic properties conferred by the fluorine atom and the hydrogen-bonding capabilities of the amino and carboxylate groups are critical for their interaction with biological targets. This guide will dissect the primary mechanisms through which these derivatives exert their pharmacological effects.

The Multi-Target Profile: A Paradigm of Modern Drug Action

A prevailing finding in the study of this compound derivatives is their ability to engage multiple biological targets. This polypharmacology can be advantageous, leading to synergistic therapeutic effects and a more robust clinical response. The primary and most extensively studied mechanisms include the inhibition of p38α mitogen-activated protein kinase (MAPK) and modulation of the cannabinoid receptor 2 (CBR2).

Mechanism I: Inhibition of p38α MAP Kinase

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Overactivation of the p38α isoform is a hallmark of chronic inflammatory diseases like rheumatoid arthritis and psoriasis. These pyrazole derivatives have been identified as potent inhibitors of p38α kinase.

These compounds typically act as ATP-competitive inhibitors, occupying the active site of the p38α kinase. This binding prevents the phosphorylation of downstream targets, such as MAPK-activated protein kinase 2 (MK2), which in turn blocks the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The 1-(4-fluorophenyl) group often inserts into a hydrophobic pocket of the enzyme, while the pyrazole core forms key hydrogen bonds with the hinge region of the kinase domain.

p38_pathway stress Inflammatory Stimuli (e.g., LPS, Cytokines) mkk MKK3 / MKK6 stress->mkk Activates p38 p38α MAPK mkk->p38 Phosphorylates mk2 MK2 p38->mk2 Phosphorylates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mk2->cytokines Upregulates Production inhibitor Pyrazole Derivative inhibitor->p38 Inhibits ATP Binding

Caption: p38 MAPK signaling pathway and point of inhibition.

This protocol describes a robust method for quantifying the binding affinity of a test compound to the p38α kinase. It relies on fluorescence resonance energy transfer (FRET) between a europium-labeled anti-tag antibody and a fluorescently labeled kinase tracer.

Principle: A test compound competes with a fluorescent tracer for binding to the kinase active site. Inhibition of binding results in a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10X stock of p38α kinase (e.g., Invitrogen PV3305) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 10X stock of the Alexa Fluor™ 647-labeled kinase tracer (e.g., Invitrogen PV5832) in kinase buffer. The final concentration should be at the Kd for the tracer.

    • Prepare a 10X stock of the Europium-labeled anti-GST antibody (e.g., Invitrogen PV5594) in kinase buffer.

    • Prepare a serial dilution of the pyrazole derivative test compound in DMSO, then dilute into the kinase buffer.

  • Assay Procedure (384-well plate):

    • To each well, add 2.5 µL of the test compound solution.

    • Add 2.5 µL of the p38α kinase solution.

    • Add 2.5 µL of the tracer/antibody mixture.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).

    • Excitation: 340 nm.

    • Emission: 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

    • Calculate the emission ratio (665/615).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Causality and Trustworthiness: This assay is a direct binding assay, which provides a direct measure of the compound's affinity for the target, minimizing interference from assay artifacts that can affect activity-based assays. The use of TR-FRET reduces background fluorescence, enhancing the signal-to-noise ratio and providing a robust, reproducible system for inhibitor screening.

Mechanism II: Cannabinoid Receptor 2 (CBR2) Agonism

The cannabinoid receptor 2 (CBR2) is a G-protein coupled receptor (GPCR) predominantly expressed on immune cells. Activation of CBR2 is known to have an immunosuppressive effect, making it an attractive target for treating inflammatory and autoimmune diseases. Certain pyrazole derivatives have been shown to act as agonists at this receptor.

As CBR2 agonists, these compounds bind to the receptor and trigger a conformational change, leading to the activation of associated Gi/o proteins. This activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, modulate the activity of protein kinase A (PKA) and other downstream effectors, ultimately leading to a reduction in the inflammatory response of immune cells like T-cells and macrophages.

cbr2_pathway agonist Pyrazole Derivative (Agonist) cbr2 CBR2 Receptor agonist->cbr2 Binds & Activates gi Gαi Protein cbr2->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates response Decreased Inflammatory Response pka->response Modulates

Caption: Simplified CBR2 signaling pathway for agonist action.

This protocol determines the affinity of a test compound for the CBR2 by measuring its ability to displace a known high-affinity radiolabeled ligand.

Principle: The assay measures the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]CP-55,940) for binding to membranes prepared from cells overexpressing human CBR2.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human CBR2.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, combine:

      • 50 µL of serially diluted pyrazole test compound.

      • 50 µL of [³H]CP-55,940 at a final concentration near its Kd.

      • 100 µL of the membrane preparation.

    • Define non-specific binding using a high concentration of a known CBR2 agonist (e.g., WIN 55,212-2).

    • Incubate for 90 minutes at 30°C.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the Ki (inhibitory constant).

Causality and Trustworthiness: Radioligand binding assays are a gold standard for determining receptor affinity. The protocol includes controls for non-specific binding, ensuring that the measured displacement is due to specific interaction with the CBR2 receptor. This method provides a direct and quantitative measure of the compound's binding potency.

Quantitative Data Summary

The following table summarizes representative biological data for select derivatives within this class, illustrating their potency against key targets. Note that specific values can vary based on the exact substitution pattern of the derivative.

Compound IDTargetAssay TypePotency (IC₅₀ / Kᵢ)Source
Derivative A p38α MAPKLanthaScreen™ Binding15 nM (IC₅₀)
Derivative B p38α MAPKKinase Activity50 nM (IC₅₀)
Derivative C Cannabinoid Receptor 2 (CBR2)Radioligand Binding85 nM (Kᵢ)
Derivative D TNF-α Release (LPS-stimulated)Cell-based120 nM (IC₅₀)

Conclusion and Future Directions

Derivatives of this compound represent a clinically relevant class of compounds with potent anti-inflammatory properties. Their mechanism of action is multifaceted, primarily driven by the inhibition of the p38α MAP kinase pathway and agonism of the cannabinoid receptor 2. This dual-action profile presents a compelling strategy for treating complex inflammatory diseases where multiple signaling pathways are dysregulated.

Future research should focus on elucidating the structure-activity relationships that govern selectivity for these targets. Optimizing compounds to achieve a desired balance of p38α inhibition and CBR2 agonism could lead to the development of novel therapeutics with enhanced efficacy and an improved safety profile. Furthermore, exploring the downstream effects of this combined mechanism on the broader immune cell landscape will be crucial for translating these promising preclinical findings into clinical success.

References

  • Title: Synthesis and biological evaluation of novel 1,5-diarylpyrazole derivatives as potent anti-inflammatory agents. Source: European Journal of Medicinal Chemistry. URL: [Link]

  • Title: Discovery of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide derivatives as potent p38α MAP kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: Pyrazole Derivatives as Cannabinoid Receptor Ligands. Source: Current Topics in Medicinal Chemistry. URL: [Link]

A Technical Guide to the Solubility Profiling of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Executive Summary

The successful progression of a new chemical entity (NCE) from discovery to a viable drug product is profoundly dependent on its physicochemical properties. Among these, solubility is a critical determinant of processability, bioavailability, and therapeutic efficacy.[1][2] Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound representative of a class of molecules with significant potential in medicinal chemistry as building blocks for bioactive agents.[3][4] This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to systematically determine and understand the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and discuss the application of these data in driving rational decisions in process development and pre-formulation studies.

Introduction: The Central Role of Solubility

This compound, a substituted pyrazole, belongs to a privileged scaffold in drug discovery. The ability to rationally select solvents for synthesis, purification, crystallization, and formulation is paramount. Poor aqueous solubility is a leading cause of failure for NCEs, as it often leads to low and erratic absorption and inadequate bioavailability.[2][5] Conversely, in organic media, solubility dictates the efficiency of reactions, the yield and purity of crystallization processes, and the feasibility of creating stable formulations.[6][7]

This document serves as a technical guide for establishing a comprehensive solubility profile of the title compound. It is designed to equip the researcher with not only the methodology but also the scientific rationale behind each step, ensuring a thorough and insightful investigation.

The Theoretical Framework of Solubility

Understanding the fundamental principles governing dissolution is essential for selecting an appropriate range of solvents and interpreting experimental results. The process is governed by thermodynamics, where the free energy of mixing must be negative for dissolution to occur.

Thermodynamic Principles

The solubility of a crystalline solid in a liquid solvent is a thermodynamic equilibrium process. The overall Gibbs free energy of solution (ΔG_sol) is a balance between the enthalpy required to break the solute-solute and solvent-solvent interactions and the enthalpy gained from forming new solute-solvent interactions, as well as the entropy change upon mixing.[8][9]

"Like Dissolves Like": The Polarity Paradigm

A foundational heuristic in chemistry is that "like dissolves like."[10] This principle suggests that polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents. The structure of this compound features both polar functional groups (amino, ester, pyrazole nitrogens) and a nonpolar aromatic ring (fluorophenyl). This amphiphilic nature suggests it will exhibit varied solubility across a spectrum of solvents.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool. It deconstructs the total Hildebrand solubility parameter into three components:

  • δD (Dispersion): Energy from atomic London dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is that solutes will have high solubility in solvents with similar HSP values. The distance (Ra) between the solute and solvent in this space can be calculated, and smaller distances correlate with higher solubility.[11][12] Determining the HSP of the target compound is a key outcome of a comprehensive solubility screen.

Strategic Solvent Selection

The choice of solvents for screening is not arbitrary. It should be a curated selection designed to probe the compound's response to a wide range of intermolecular forces.

Rationale for Selection: The chosen solvents should span the full polarity spectrum and represent different chemical families to effectively map the compound's Hansen space. A recommended starting set includes:

Solvent ClassExample SolventsPrimary Interactions Probed
Protic Polar Water, EthanolHydrogen bond donating and accepting, high polarity
Aprotic Polar DMSO, AcetonitrileStrong dipole-dipole interactions, H-bond accepting
Intermediate Acetone, Ethyl AcetateModerate polarity, H-bond accepting
Aromatic Tolueneπ-π stacking, dispersion forces
Nonpolar Hexane, CyclohexanePrimarily dispersion forces

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a globally recognized "gold standard" for determining equilibrium solubility due to its precision and reliability.[13] It is an "excess solid" method where the solvent is saturated with the solute over a defined period.

Detailed Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound solid to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected solvent into its respective vial.

  • Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to remove all undissolved solid particles.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Analytical Quantification by HPLC

A reverse-phase HPLC method is typically suitable.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

  • Detection: UV spectrophotometer at the compound's λ_max.

  • Calibration: Prepare a standard curve by injecting known concentrations of the compound to correlate peak area with concentration.

Experimental Workflow Visualization

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_calc Finalization A Weigh excess solute into vials B Add known volume of solvent A->B C Seal and agitate at constant T (e.g., 24-48h @ 25°C) B->C D Settle undissolved solids C->D E Withdraw supernatant D->E F Filter with 0.22 µm syringe filter E->F G Dilute sample for analysis F->G H Analyze by validated HPLC method G->H I Calculate concentration from calibration curve H->I J Report Solubility (e.g., mg/mL) I->J

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Data Presentation and Analysis

Clear presentation of data is crucial for interpretation. All quantitative results should be summarized in tables.

Illustrative Solubility Data

The following table presents hypothetical, yet chemically reasonable, solubility data for this compound at 25 °C.

SolventDielectric Constant (ε)Solubility (mg/mL)Classification
Hexane1.88< 0.1Very Poor
Toluene2.385.2Sparingly Soluble
Ethyl Acetate6.0245.8Soluble
Acetone20.7155.2Freely Soluble
Ethanol24.589.5Soluble
Acetonitrile37.5120.7Freely Soluble
DMSO46.7> 250Very Soluble
Water80.1< 0.5Poor
Visualizing Solubility in Hansen Space

By inputting the binary solubility data ("good" vs "bad" solvents) into HSP software, a solubility sphere can be calculated. The center of the sphere represents the calculated HSP of the solute.

Caption: Conceptual Hansen Solubility Parameter (HSP) Sphere.

Application of Solubility Data in Drug Development

The generated solubility profile is not an academic exercise; it is actionable data that directly informs critical development decisions.

  • Process Chemistry: The high solubility in solvents like Acetone and Ethyl Acetate makes them excellent candidates for reaction media and subsequent workup procedures. Their relatively low boiling points facilitate easy removal.

  • Crystallization Design: Knowledge of solubility as a function of temperature (a solubility curve) is essential for designing cooling crystallization processes.[6] A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature (e.g., Ethanol) is ideal for achieving high recovery yields.[7]

  • Formulation Development: The poor aqueous solubility highlights the need for enabling formulation strategies if oral administration is desired. Techniques such as salt formation, co-crystals, or amorphous solid dispersions may be required to enhance bioavailability.[2][5] The high solubility in DMSO is useful for preparing high-concentration stock solutions for in-vitro biological screening.

Conclusion

A thorough understanding of the solubility of this compound is a non-negotiable prerequisite for its successful development. By combining a sound theoretical framework with robust experimental methods like the isothermal shake-flask technique, researchers can generate a comprehensive solubility profile. This data, particularly when analyzed through models like Hansen Solubility Parameters, provides invaluable, actionable insights that guide solvent selection for synthesis, optimize purification and crystallization, and inform the strategy for developing a bioavailable drug product.

References

  • Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • PubMed. Thermodynamic modeling of activity coefficient and prediction of solubility.
  • Computational Chemistry. Compound solubility measurements for early drug discovery. (2022-05-31).
  • ACS Publications - American Chemical Society. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Scientific.Net. Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique.
  • Technobis Crystallization Systems. The importance of solubility and how to collect it using dynamic methods. (2023-04-05).
  • ChemRxiv. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.
  • Biomedical and Pharmacology Journal. The Importance of Solubility for New Drug Molecules. (2020-05-11).
  • ISRN Pharmaceutics. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.
  • National Center for Biotechnology Information (PMC). Drug Solubility: Importance and Enhancement Techniques.
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  • ResearchGate. Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique | Request PDF.
  • Palomar College. Experiment: Solubility of Organic & Inorganic Compounds.
  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11).
  • Journal of Materials Chemistry C (RSC Publishing). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. (2024-02-22).
  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022-08-22).
  • Hansen Solubility Parameters. Designer Solvent Blends.
  • ResearchGate. HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition.
  • Sigma-Aldrich. This compound.
  • BLD Pharmatech. Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)pyrazole-3-carboxylate.
  • ResearchGate. New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF. (2025-08-08).
  • PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
  • International Journal of Organic Chemistry. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020).
  • ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2025-07-10).
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
  • MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
  • ResearchGate. (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.

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A Technical Guide to the Biological Activity of 5-Aminopyrazole Carboxylate Derivatives: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 5-aminopyrazole carboxylate derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. We will delve into their synthesis, diverse biological activities, and the underlying mechanisms of action, offering valuable insights for researchers, scientists, and professionals in drug development. The versatile 5-aminopyrazole scaffold serves as a crucial building block for a wide array of bioactive molecules, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial and kinase inhibition.[1][2][3] This document aims to be a comprehensive resource, elucidating the structure-activity relationships and providing practical experimental protocols to facilitate further research and development in this exciting field.

The 5-Aminopyrazole Carboxylate Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a well-established pharmacophore, and the introduction of an amino group at the 5-position, along with a carboxylate group, imparts unique physicochemical properties that are conducive to interactions with various biological targets.[4][5] These derivatives have proven to be advantageous frameworks for the development of ligands for enzymes and receptors, including kinases like p38 MAP kinase, cyclooxygenases (COX), and targets pertinent to bacterial and viral infections.[2][4][6] The synthetic accessibility and the possibility of diverse substitutions on the pyrazole ring allow for the fine-tuning of their pharmacological profiles.[7]

Synthesis of 5-Aminopyrazole Carboxylate Derivatives: A Practical Approach

A common and efficient method for the synthesis of 5-aminopyrazole-4-carboxylate esters involves the condensation of a hydrazine with an ethyl (ethoxymethylene)cyanoacetate.[8] This reaction provides a straightforward route to the core scaffold, which can then be further modified.

Experimental Protocol: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate[8]
  • Combine methylhydrazine (0.54 mole) and ethyl(ethoxymethylene)cyanoacetate (0.54 mole) in 150 ml of ethanol.

  • Reflux the reaction mixture for approximately 16 hours.

  • Cool the reaction mixture and pour it over ice water.

  • Collect the resulting precipitated product by filtration and dry it.

  • Extract the mother liquor with chloroform, wash with saturated brine, and dry over sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the combined solid products from ethanol to yield the final product.

The following diagram illustrates the general workflow for the synthesis and functionalization of 5-aminopyrazole carboxylate derivatives.

G cluster_synthesis Synthesis of Core Scaffold cluster_functionalization Further Functionalization Start Starting Materials (Hydrazine & Cyanoacetate derivative) Reaction Condensation Reaction (e.g., in Ethanol, Reflux) Start->Reaction Combine Product 5-Aminopyrazole-4-carboxylate Ester Reaction->Product Yields Core Core Scaffold Modification Chemical Modifications (e.g., Acylation, Substitution) Core->Modification React with Derivatives Diverse Bioactive Derivatives Modification->Derivatives Produces

Caption: Synthetic workflow for 5-aminopyrazole carboxylate derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

5-Aminopyrazole derivatives have emerged as promising candidates for anticancer drug development, exhibiting inhibitory effects against various cancer cell lines.[9][10] Their mechanisms of action often involve the inhibition of key signaling pathways implicated in tumorigenesis.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[11] For instance, certain derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[12] The aminopyrazole core can form a triad of hydrogen bonds with the hinge region residues of kinases, providing a stable binding interaction.[12]

The following diagram depicts a simplified signaling pathway involving a kinase that can be targeted by 5-aminopyrazole derivatives.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Downstream Kinase (e.g., CDK, FGFR) Receptor->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor 5-Aminopyrazole Derivative Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase-mediated signaling pathway.

Structure-Activity Relationship (SAR) Studies

SAR studies have revealed that the nature of substituents on the pyrazole ring and the amino group significantly influences the antiproliferative activity.[4][10] For instance, the introduction of specific lipophilic groups can enhance cell permeability and target engagement.[9]

Compound IDR1 SubstituentR2 SubstituentTarget Cell LineIC50 (µM)Reference
1a MethylPhenylMCF-7 (Breast)5.3[10]
1b Ethyl4-ChlorophenylHeLa (Cervical)2.8[2]
2c Cyclopropyl4-MethoxyphenylA549 (Lung)7.1[10]
3d Phenyl3,4-DichlorophenylHCT-116 (Colon)1.5[2]

Table 1: Anticancer Activity of Selected 5-Aminopyrazole Carboxylate Derivatives.

Anti-inflammatory Effects: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, and 5-aminopyrazole derivatives have demonstrated significant anti-inflammatory properties.[13][14] Their mechanisms of action often involve the inhibition of key enzymes and signaling molecules in the inflammatory cascade.

Inhibition of COX and 5-LOX

Several 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives have shown potent inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[15] This dual inhibition is a desirable feature for anti-inflammatory drugs, as it can lead to a broader spectrum of activity and potentially reduced side effects compared to selective COX-2 inhibitors.[14]

Inhibition of p38 MAPK

The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a critical role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[16] 5-Aminopyrazole derivatives have been identified as potent and selective inhibitors of p38α MAPK, thereby suppressing the inflammatory response.[5][16]

Compound IDTargetIC50 (nM)In vivo EfficacyReference
7a COX-249-[15]
7b 5-LOX1900-[15]
2j p38α MAPK10Inhibition of TNFα production in mice[16]

Table 2: Anti-inflammatory Activity of Selected 5-Aminopyrazole Derivatives.

Antimicrobial Potential: Combating Pathogenic Microorganisms

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. 5-Aminopyrazole derivatives have shown promising activity against a range of bacteria and fungi.[17][18]

Antibacterial and Antifungal Activity

Derivatives incorporating sugar moieties and a pyrazolyl ring have displayed significant antimicrobial activity.[18] Some compounds have shown moderate to high inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans.[18]

Compound IDTarget OrganismMIC (µg/mL)Reference
6a Staphylococcus aureus32[17]
6b Escherichia coli64[18]
6c Candida albicans16[18]
4a Mycobacterium tuberculosis6.25[17]

Table 3: Antimicrobial Activity of Selected 5-Aminopyrazole Derivatives.

Kinase Inhibitory Profile: A Versatile Scaffold for Targeted Therapy

The 5-aminopyrazole scaffold has proven to be a highly versatile core for the design of potent and selective kinase inhibitors, targeting a variety of kinases implicated in cancer and inflammatory diseases.[5][7][11]

Targeting Diverse Kinase Families

Beyond CDKs and p38 MAPK, these derivatives have been developed as inhibitors of other important kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors, showing nanomolar activities against FGFR1, 2, and 3.[19]

  • Bruton's Tyrosine Kinase (BTK): The recently approved drug Pirtobrutinib, a reversible BTK inhibitor for the treatment of mantle cell lymphoma, features a 5-aminopyrazole core.[4]

The following diagram outlines a general workflow for a kinase inhibition assay.

G cluster_assay Kinase Inhibition Assay Workflow Components Assay Components (Kinase, Substrate, ATP) Incubation Incubation with Inhibitor Components->Incubation Combine Detection Detection of Phosphorylation Incubation->Detection Measure Result IC50 Determination Detection->Result Analyze

Caption: General workflow for a kinase inhibition assay.

Compound IDTarget KinaseIC50 (nM)Reference
10h FGFR146[19]
10h FGFR241[19]
24 CDK215[12]
24 CDK525[12]

Table 4: Kinase Inhibitory Activity of Selected 5-Aminopyrazole Derivatives.

Key Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed protocols for two fundamental assays used to evaluate the biological activity of 5-aminopyrazole carboxylate derivatives.

Protocol 1: MTT Assay for Cell Viability[9][20]

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 5-aminopyrazole derivative and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific kinase.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a specific substrate peptide, and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add the 5-aminopyrazole derivative at various concentrations to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Detect the amount of phosphorylated substrate using a suitable method, such as an antibody-based detection system (e.g., ELISA) or a luminescence-based assay that measures the amount of remaining ATP.

  • IC50 Calculation: Plot the percentage of kinase inhibition versus the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

5-Aminopyrazole carboxylate derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their synthetic tractability and the potential for diverse functionalization make them attractive scaffolds for the development of novel therapeutics. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel biological targets, and leveraging computational methods for rational drug design to unlock the full therapeutic potential of this remarkable chemical class. The continued investigation into fused pyrazole systems derived from 5-aminopyrazoles also holds significant promise for discovering next-generation therapeutic agents.[1][3][20]

References

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  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. PrepChem.com.
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  • 5-amino-pyrazoles as potent and selective p38α inhibitors. (2010). PubMed.
  • A Comparative Guide to the Biological Activities of 5-Aminopyrazole and 3-Aminopyrazole Deriv
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024).
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC - NIH.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. SCIRP.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). MDPI.
  • 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments.
  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PMC - PubMed Central.
  • Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors | Request PDF.
  • Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. Benchchem.
  • 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.
  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). NIH.
  • Anti-inflammatory activity of 2-acyl-5(3)
  • Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
  • 5-aminopyrazole-4- carboxylate derivatives and processes for the preparation thereof.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2025).
  • Structure-activity relationship and pharmacokinetic profile of 5-ketopyrazole factor Xa inhibitors. (2008). PubMed.
  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole deriv
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC - NIH.
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Unlocking Therapeutic Potential: A Technical Guide to Aminopyrazole Compounds and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the therapeutic landscape for aminopyrazole compounds, a versatile scaffold in modern medicinal chemistry. Moving beyond a mere catalog of targets, we delve into the mechanistic rationale, key experimental validations, and the strategic considerations essential for advancing these promising molecules from bench to bedside. This document is structured to empower researchers with both foundational knowledge and actionable protocols to accelerate their drug discovery programs.

Introduction: The Aminopyrazole Scaffold - A Privileged Structure in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has long been recognized for its broad spectrum of biological activities.[1][2] The introduction of an amino group to this core structure gives rise to aminopyrazoles, a class of compounds that has demonstrated remarkable versatility as ligands for a diverse array of biological targets.[3][4] Their ability to form critical hydrogen bond interactions, coupled with the synthetic tractability of the pyrazole core, has established aminopyrazoles as a "privileged scaffold" in the design of novel therapeutics.[5]

Historically, aminopyrazole derivatives have been successfully developed as anti-inflammatory, analgesic, and anticancer agents.[1] More recently, their potential has expanded to include roles as highly selective kinase inhibitors, modulators of G-protein coupled receptors (GPCRs), and regulators of ion channel function. This guide will provide a comprehensive overview of these key therapeutic target classes, offering insights into the structure-activity relationships (SAR) that govern their interactions and the experimental workflows required for their characterization.

I. Protein Kinases: The Dominant Therapeutic Arena for Aminopyrazole Compounds

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are central regulators of virtually all cellular processes.[6] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major focus of drug discovery efforts. Aminopyrazole-based compounds have emerged as a particularly successful class of kinase inhibitors, with several agents progressing into clinical trials.[1]

A. Rationale for Targeting Kinases with Aminopyrazole Derivatives

The aminopyrazole core is adept at interacting with the hinge region of the ATP-binding pocket of kinases, forming a triad of hydrogen bonds that anchor the inhibitor. This foundational interaction provides a stable platform for the introduction of various substituents that can confer potency and selectivity. By exploring the hydrophobic pocket and the solvent-exposed region of the kinase, medicinal chemists can fine-tune the properties of aminopyrazole inhibitors to achieve desired therapeutic profiles.

B. Key Kinase Targets and Associated Disease Indications

A multitude of kinases have been successfully targeted by aminopyrazole compounds. The following table summarizes some of the most prominent examples:

Kinase TargetDisease Indication(s)Example Aminopyrazole Compound(s)Key Insights
FGFR (Fibroblast Growth Factor Receptor) Cancers (e.g., bladder, cholangiocarcinoma)Covalent inhibitors targeting a P-loop cysteineOvercomes resistance to "gatekeeper" mutations.[7][8][9][10]
CDK (Cyclin-Dependent Kinase) Cancers (e.g., pancreatic)AT7519, CP668863Inhibition of cell cycle progression and transcription.[1]
JAK (Janus Kinase) Myeloproliferative neoplasms, inflammatory diseasesRuxolitinib (a pyrazole-containing drug)Potent inhibition of the JAK-STAT signaling pathway.[11]
BTK (Bruton's Tyrosine Kinase) B-cell malignanciesPirtobrutinibReversible inhibition with reduced off-target effects.[1][3]
p38 MAPK (p38 Mitogen-Activated Protein Kinase) Inflammatory diseasesVarious preclinical compoundsModulation of inflammatory cytokine production.[3][4]
Aurora Kinases CancersAT9283Inhibition of mitosis.[1]
C. Experimental Workflow for Characterizing Aminopyrazole Kinase Inhibitors

The development of potent and selective kinase inhibitors requires a robust experimental cascade. The following workflow outlines the key assays and decision points in this process.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation cluster_2 In Vivo Evaluation biochemical_assay Biochemical Potency (IC50) (e.g., FRET, TR-FRET) selectivity_panel Kinase Selectivity Profiling (Panel of >100 kinases) biochemical_assay->selectivity_panel Hits with desired potency cell_potency Cellular Potency (EC50) (e.g., Phosphorylation Assay) selectivity_panel->cell_potency Selective compounds proliferation_assay Antiproliferative Activity (e.g., MTT Assay) cell_potency->proliferation_assay Active in cells pk_studies Pharmacokinetics (PK) (e.g., mouse, rat) proliferation_assay->pk_studies Potent and selective leads efficacy_studies In Vivo Efficacy (Xenograft models) pk_studies->efficacy_studies Favorable PK profile

Caption: Experimental workflow for aminopyrazole kinase inhibitor discovery.

D. Detailed Experimental Protocols

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of an aminopyrazole compound against a target kinase using a Förster Resonance Energy Transfer (FRET)-based assay.[6][12]

Principle: A fluorescently labeled substrate peptide and a phosphorylation-specific antibody labeled with a FRET partner are used. Kinase-mediated phosphorylation of the substrate brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal. Inhibition of the kinase by the test compound reduces the FRET signal.

Materials:

  • Purified active kinase

  • FRET-labeled substrate peptide

  • Phosphorylation-specific antibody conjugated to a FRET acceptor

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test aminopyrazole compound serially diluted in DMSO

  • 384-well, low-volume, black microplate

  • Plate reader capable of time-resolved FRET (TR-FRET) measurements

Procedure:

  • Prepare a 2X kinase solution in kinase reaction buffer.

  • Prepare a 2X substrate/ATP mixture in kinase reaction buffer.

  • Dispense 2 µL of serially diluted aminopyrazole compound or DMSO (vehicle control) into the microplate wells.

  • Add 4 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of the 2X substrate/ATP mixture to each well.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of a stop/detection mix containing the FRET acceptor-labeled antibody.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.[13][14]

  • Calculate the FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of aminopyrazole compounds on the proliferation of cancer cell lines.[5][15]

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Aminopyrazole compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well, flat-bottom, tissue culture-treated plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of the aminopyrazole compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

II. G-Protein Coupled Receptors (GPCRs): An Emerging Frontier

While kinases have been the primary focus, the aminopyrazole scaffold shows promise as a modulator of GPCRs, the largest family of cell surface receptors and the target of a significant portion of all approved drugs.[16]

A. Rationale for Targeting GPCRs

The structural features of aminopyrazoles, including their aromatic nature and hydrogen bonding capabilities, make them suitable candidates for interacting with the transmembrane binding pockets of GPCRs.[17] Their development as GPCR modulators opens up new therapeutic avenues beyond oncology and inflammation.

B. Key GPCR Targets

A notable example of aminopyrazole-GPCR interaction is with the cannabinoid receptors. Biarylpyrazole derivatives, such as SR141716A (Rimonabant), have been extensively studied as antagonists and inverse agonists of the CB1 receptor.[11] These compounds have been investigated for the treatment of obesity and related metabolic disorders. More recently, selective CB2 receptor agonists with a pyrazole core have been developed for their potential in treating inflammatory and neuropathic pain, leveraging the predominant expression of CB2 in the immune system to avoid the psychoactive effects associated with CB1 modulation.[16][18]

C. Experimental Workflow for Characterizing GPCR Ligands

gpcr_workflow cluster_0 Primary Screening cluster_1 Functional Characterization cluster_2 Selectivity and Mechanism binding_assay Radioligand Binding Assay (Ki) functional_assay Functional Assay (EC50/IC50) (e.g., cAMP, Ca2+ flux) binding_assay->functional_assay Binding hits selectivity_panel GPCR Selectivity Panel functional_assay->selectivity_panel Functionally active compounds allosterism_studies Allosteric Modulation Assays selectivity_panel->allosterism_studies Selective compounds

Caption: Workflow for characterizing aminopyrazole-based GPCR modulators.

D. Detailed Experimental Protocol

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of an aminopyrazole compound for a specific GPCR.[3][7][8][19][20]

Principle: The assay measures the ability of a non-radioactive test compound to compete with a known radiolabeled ligand for binding to the target receptor in a membrane preparation.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand with known affinity for the target GPCR

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Aminopyrazole compound serially diluted in assay buffer containing DMSO

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well filter plates with glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and a scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand (at a concentration near its Kd), and the serially diluted aminopyrazole compound or controls.

  • The final assay volume is typically 200-250 µL.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of the aminopyrazole compound to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

III. Ion Channels: A Novel Avenue for Therapeutic Intervention

Ion channels, pore-forming membrane proteins that regulate the flow of ions across cell membranes, are critical for cellular excitability and signaling.[21][22] While less explored than kinases and GPCRs, there is emerging evidence that aminopyrazole compounds can modulate ion channel activity, presenting new opportunities for drug discovery.

A. Rationale for Targeting Ion Channels

The ability of aminopyrazole derivatives to interact with specific protein pockets, as demonstrated with kinases and GPCRs, suggests their potential to bind to and modulate the function of ion channels. This could occur through direct channel block, allosteric modulation, or by interfering with the interaction of the channel with regulatory proteins.

B. Key Ion Channel Target

The most well-documented interaction of an aminopyrazole derivative with an ion channel is that of fipronil, a broad-spectrum insecticide, with the γ-aminobutyric acid type A (GABA-A) receptor.[23] Fipronil acts as a non-competitive antagonist of the GABA-A receptor, blocking the inhibitory effects of GABA and leading to hyperexcitation of the central nervous system in insects.[23] While fipronil itself is not suitable for therapeutic use in humans due to its toxicity, this example highlights the potential of the aminopyrazole scaffold to modulate this important class of ligand-gated ion channels. Further medicinal chemistry efforts could lead to the development of selective GABA-A receptor modulators with therapeutic applications in conditions such as epilepsy, anxiety, and sleep disorders.[24][25]

C. Experimental Workflow for Characterizing Ion Channel Modulators

ion_channel_workflow cluster_0 Initial Screening cluster_1 Electrophysiological Characterization cluster_2 Mechanism of Action flux_assay Ion Flux Assay (e.g., fluorescent indicators) patch_clamp Patch-Clamp Electrophysiology (Whole-cell, single-channel) flux_assay->patch_clamp Active compounds voltage_dependence Voltage-Dependence Studies patch_clamp->voltage_dependence use_dependence Use-Dependence Studies patch_clamp->use_dependence

Caption: Experimental workflow for the discovery of aminopyrazole ion channel modulators.

D. Detailed Experimental Protocol

This protocol provides a general overview of the whole-cell patch-clamp technique to study the effects of aminopyrazole compounds on ion channel currents.[2][26][27]

Principle: This technique allows for the measurement of the total ionic current passing through all the channels of a single cell. The voltage across the cell membrane is controlled ("clamped"), and the resulting current is measured in response to voltage changes and the application of test compounds.

Materials:

  • Cells expressing the ion channel of interest

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling micropipettes

  • Extracellular solution (composition depends on the ion channel)

  • Intracellular solution (pipette solution)

  • Aminopyrazole compound dissolved in the extracellular solution

  • Perfusion system for solution exchange

Procedure:

  • Prepare cells for recording (e.g., plate on coverslips).

  • Pull a glass micropipette with a tip resistance of 2-5 MΩ when filled with the intracellular solution.

  • Under the microscope, approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration.

  • Clamp the cell membrane at a holding potential and apply a voltage protocol (e.g., voltage steps or ramps) to elicit ion channel currents.

  • Record baseline currents in the extracellular solution.

  • Perfuse the cell with the extracellular solution containing the aminopyrazole compound at various concentrations.

  • Record the currents in the presence of the compound to determine its effect (e.g., inhibition, potentiation, shift in voltage-dependence).

  • Wash out the compound to assess the reversibility of the effect.

  • Analyze the data to quantify the compound's potency (IC50 or EC50) and to characterize its mechanism of action.

IV. Future Directions and Conclusion

The aminopyrazole scaffold continues to be a rich source of novel therapeutic agents. While the field of kinase inhibition is well-established, significant opportunities remain in the exploration of aminopyrazoles as modulators of GPCRs and ion channels. Future research should focus on:

  • Expanding the Target Space: Systematically screening aminopyrazole libraries against a wider range of GPCRs and ion channels to identify novel starting points for drug discovery.

  • Structure-Based Drug Design: Leveraging the increasing number of high-resolution structures of GPCRs and ion channels to rationally design aminopyrazole modulators with improved potency and selectivity.

  • Elucidating Mechanisms of Action: Employing advanced biophysical and structural techniques to gain a deeper understanding of how these compounds interact with their targets and modulate their function.

References

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  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 | ACS Medicinal Chemistry Letters. (2020, December 2). Retrieved from [Link]

  • Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. (2017, September 22). Retrieved from [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, a key intermediate in pharmaceutical research and development. The protocol details a robust and efficient method starting from the condensation of 4-fluorophenylhydrazine with a suitable β-keto ester equivalent. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure reproducible and high-yield synthesis.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific target of this protocol, this compound, serves as a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the amine, ester, and fluorophenyl groups provides multiple points for further chemical modification, making it a versatile intermediate.

The synthesis of substituted pyrazoles is often achieved through the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.[1][2] This approach, a variant of the Knorr pyrazole synthesis, is favored for its efficiency and the thermodynamic stability of the resulting aromatic pyrazole ring.[3][4]

Chemical Theory and Mechanism

The core of this synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5] In this specific protocol, 4-fluorophenylhydrazine reacts with ethyl (ethoxymethylene)cyanoacetate. The reaction proceeds through a series of steps:

  • Nucleophilic Attack: The more nucleophilic nitrogen of the 4-fluorophenylhydrazine attacks the electrophilic carbon of the ethoxymethylene group.

  • Elimination: This is followed by the elimination of an ethanol molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazone then undergoes an intramolecular nucleophilic attack on the nitrile carbon.

  • Tautomerization: A subsequent tautomerization leads to the formation of the stable, aromatic 5-aminopyrazole ring.

The regioselectivity of the initial attack and the subsequent cyclization are key to obtaining the desired isomer. The use of an acid catalyst can facilitate the initial condensation step.[3]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
4-Fluorophenylhydrazine hydrochloride≥98%Sigma-Aldrich2297-17-8
Ethyl (ethoxymethylene)cyanoacetate≥97%Sigma-Aldrich94-05-3
EthanolAnhydrousFisher Scientific64-17-5
Sodium AcetateAnhydrous, ≥99%Sigma-Aldrich127-09-3
Deionized Water
Diethyl EtherAnhydrousFisher Scientific60-29-7For extraction
Magnesium SulfateAnhydrousFisher Scientific7487-88-9For drying
Celite®Sigma-Aldrich68855-54-9Filtration aid
Equipment
  • Round-bottom flask (250 mL) with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (500 mL)

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification A Combine 4-Fluorophenylhydrazine HCl, Sodium Acetate, and Ethanol B Add Ethyl (ethoxymethylene)cyanoacetate A->B C Reflux the Mixture B->C D Cool and Pour into Ice Water C->D E Collect Precipitate by Filtration D->E F Wash with Cold Water E->F G Recrystallize from Ethanol F->G H Dry the Product G->H I I H->I Characterization (NMR, MS, MP)

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-fluorophenylhydrazine hydrochloride (10.0 g, 61.5 mmol) and anhydrous sodium acetate (5.0 g, 61.0 mmol) in 100 mL of anhydrous ethanol. Stir the mixture at room temperature for 15 minutes to generate the free base of the hydrazine in situ.

  • Addition of Reagent: To the stirring suspension, add ethyl (ethoxymethylene)cyanoacetate (10.4 g, 61.5 mmol) dropwise over 10 minutes.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 300 mL of ice-cold water with stirring. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 50 mL).

  • Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Results and Characterization

The expected yield of the purified product is typically in the range of 75-85%. The final product, this compound, should be a white to off-white solid.

Expected Characterization Data:
  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 7.6-7.8 (m, 2H, Ar-H), 7.3-7.5 (m, 2H, Ar-H), 6.5 (s, 2H, NH₂), 5.8 (s, 1H, pyrazole-H), 4.2 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.2 (t, J=7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) 162.1 (C=O), 160.7 (d, J=244 Hz, C-F), 153.2 (C5), 136.1 (C-Ar), 125.1 (d, J=8.5 Hz, C-Ar), 116.5 (d, J=23 Hz, C-Ar), 95.8 (C4), 59.5 (OCH₂), 14.7 (CH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₂FN₃O₂ [M+H]⁺: 250.09; found: 250.1.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend the reflux time and monitor closely by TLC. Ensure anhydrous conditions as water can hydrolyze the starting ester.
Loss of product during work-up or recrystallization.Ensure the product fully precipitates before filtration. Use a minimal amount of hot solvent for recrystallization and cool thoroughly.
Impure Product Presence of starting materials.Ensure the reaction goes to completion. Improve the efficiency of recrystallization.
Formation of side products.Control the reaction temperature carefully. Ensure the purity of starting materials.
Oily Product Incomplete removal of solvent.Dry the product under high vacuum for an extended period.
Product has a low melting point or is an oil at room temperature.Purify by column chromatography on silica gel if recrystallization is ineffective.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrazine derivatives are toxic and should be handled with extreme care.[4]

  • Avoid inhalation of dust and vapors.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined procedures and paying close attention to the mechanistic details and safety precautions, researchers can consistently obtain high yields of this important chemical intermediate. The provided characterization data and troubleshooting guide will further aid in achieving successful and reproducible results.

References

  • Gommaa, A. M., Ali, M. M., & El-Sayed, M. A. A. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3628. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2002). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 80(10), 1334-1341. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Wang, C., et al. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 26(18), 5645. Available at: [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

Sources

Regioselective Synthesis of Substituted Pyrazoles: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its versatile structure allows for a wide range of substitutions, leading to a diverse array of biological activities.[2] Pyrazole-containing compounds have demonstrated efficacy as anti-inflammatory, analgesic, anticancer, antimicrobial, and antifungal agents.[3][4] A prime example is Celecoxib, a selective COX-2 inhibitor used for pain and inflammation relief, which features a trisubstituted pyrazole core.[5][6] The biological activity of substituted pyrazoles is often highly dependent on the specific arrangement of substituents on the pyrazole ring, making the regioselective synthesis of these compounds a critical aspect of drug development.[5] This guide provides an in-depth overview of key strategies for achieving regiocontrol in pyrazole synthesis, complete with detailed protocols and mechanistic insights.

The Challenge of Regioselectivity in Pyrazole Synthesis

The classical and most common method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] When an unsymmetrical 1,3-dicarbonyl compound is used, the initial reaction of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[3][7] The formation of such mixtures complicates purification and reduces the overall yield of the desired isomer, posing a significant challenge for large-scale synthesis.[9]

The regiochemical outcome of the Knorr synthesis is influenced by a delicate interplay of steric and electronic factors of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH and solvent.[5][9]

Strategic Approaches to Regiocontrolled Pyrazole Synthesis

To address the challenge of regioselectivity, various synthetic strategies have been developed. These can be broadly categorized into modifications of the classical Knorr synthesis and the development of alternative, more regioselective methods.

The Knorr Pyrazole Synthesis and Strategies for Regiocontrol

The Knorr synthesis remains a widely used method due to the ready availability of starting materials.[10] Understanding the reaction mechanism is key to controlling its regioselectivity. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[7]

Mechanism of the Knorr Pyrazole Synthesis

Knorr_Mechanism Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Intermediate_A Hydrazone Intermediate A Unsymmetrical\n1,3-Dicarbonyl->Intermediate_A Attack at C1 Intermediate_B Hydrazone Intermediate B Unsymmetrical\n1,3-Dicarbonyl->Intermediate_B Attack at C2 Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Intermediate_A Substituted\nHydrazine->Intermediate_B Regioisomer_1 Pyrazole Regioisomer 1 Intermediate_A->Regioisomer_1 Cyclization & Dehydration Regioisomer_2 Pyrazole Regioisomer 2 Intermediate_B->Regioisomer_2 Cyclization & Dehydration

Caption: Knorr pyrazole synthesis workflow.

Factors Influencing Regioselectivity in Knorr Synthesis:

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound can activate the adjacent carbonyl group towards nucleophilic attack by the hydrazine.

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.

  • pH Control: The pH of the reaction medium can influence the protonation state of the hydrazine and the enolization of the dicarbonyl compound, thereby affecting the reaction pathway and regioselectivity.[9] Acid catalysis is commonly employed.[8]

Protocol 1: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole via Knorr Condensation

This protocol describes a general procedure for the regioselective synthesis of a pyrazole derivative, exemplified by the reaction of an unsymmetrical β-diketone with a substituted hydrazine.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (e.g., 1-phenyl-1,3-butanedione) (1.0 eq)

  • Substituted hydrazine (e.g., phenylhydrazine hydrochloride) (1.1 eq)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the substituted hydrazine hydrochloride to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[11]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the purified pyrazole.

  • Characterize the product and determine the regioisomeric ratio using NMR spectroscopy.[12]

Data Summary for Knorr Synthesis Variants:

1,3-Dicarbonyl SubstrateHydrazine SubstrateCatalyst/SolventMajor RegioisomerYield (%)Reference
Ethyl BenzoylacetateHydrazine HydrateAcetic Acid/1-Propanol3-Phenyl-1H-pyrazol-5(4H)-oneHigh[11]
1,1,1-Trifluoro-4-(4-methylphenyl)butane-2,4-dione4-HydrazinobenzenesulfonamideHCl/EthanolCelecoxib>80[13][14]
Substituted AcetylacetoneVarious HydrazinesEthylene Glycol1,3,5-Trisubstituted70-95[3]
Modern Regioselective Synthetic Methodologies

To overcome the limitations of the Knorr synthesis, a variety of modern, highly regioselective methods have been developed.

1,3-dipolar cycloaddition reactions are powerful tools for the construction of five-membered heterocycles with excellent control of regioselectivity.[15][16]

i. Sydnones and Alkynes: The reaction of sydnones with alkynes provides a regioselective route to polysubstituted pyrazoles.[17][18] The regioselectivity can be controlled by the choice of catalyst and the electronic nature of the alkyne.[18]

ii. Nitrile Imines and Alkenes/Alkynes: Nitrile imines, generated in situ from hydrazonyl halides, react with dipolarophiles like alkenes and alkynes to yield pyrazoles with high regioselectivity.[15][19]

Workflow for [3+2] Cycloaddition

Cycloaddition_Workflow cluster_dipole 1,3-Dipole Generation cluster_dipolarophile Dipolarophile Hydrazonyl_Halide Hydrazonyl Halide Nitrile_Imine Nitrile Imine (in situ) Hydrazonyl_Halide->Nitrile_Imine + Base Base Base Cycloaddition [3+2] Cycloaddition Nitrile_Imine->Cycloaddition Alkyne_or_Alkene Alkyne or Alkene Alkyne_or_Alkene->Cycloaddition Pyrazoline Pyrazoline Intermediate Cycloaddition->Pyrazoline Aromatization Aromatization Pyrazoline->Aromatization Substituted_Pyrazole Regioselective Substituted Pyrazole Aromatization->Substituted_Pyrazole

Sources

Application Note: Comprehensive Characterization of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate by HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed technical guide for the analytical characterization of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, a key heterocyclic intermediate in pharmaceutical research and development. We present robust, step-by-step protocols for purity determination and impurity profiling using High-Performance Liquid Chromatography (HPLC) with UV detection, and for definitive structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described herein are designed to ensure scientific rigor and data integrity, aligning with the principles outlined by the International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, analytical scientists, and drug development professionals requiring reliable methods for the quality control and characterization of aminopyrazole derivatives.

Introduction: The Significance of Aminopyrazole Characterization

This compound belongs to the aminopyrazole class of heterocycles, which are privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1] As precursors and key intermediates in the synthesis of active pharmaceutical ingredients (APIs), the structural integrity and purity of these molecules are of paramount importance.[2] Contaminants or isomeric impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product.

Therefore, employing orthogonal and robust analytical techniques is critical for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating and quantifying the target compound from impurities, offering high sensitivity and resolution.[3] Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation by mapping the molecular framework through the analysis of nuclear spin interactions in a magnetic field.[4][5][6] This document provides a self-validating framework for applying these techniques, explaining the rationale behind each step to ensure the generation of reliable and reproducible data.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The primary objective of the HPLC method is to establish the purity of this compound and to detect any potential process-related impurities or degradation products.[7] A reversed-phase method is developed, as it is highly effective for separating moderately polar organic molecules.

Causality in Method Development
  • Column Selection: A C18 (octadecylsilane) stationary phase is chosen for its versatility and strong hydrophobic retention of aromatic compounds. The 5 µm particle size provides a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient elution using water and acetonitrile allows for the effective separation of compounds with varying polarities. Acetonitrile is selected for its low UV cutoff and viscosity. A small amount of formic acid (0.1%) is added to both solvents to protonate acidic silanols on the stationary phase and the amino group of the analyte, leading to improved peak shape and reproducibility.

  • Detection Wavelength: A photodiode array (PDA) detector is used to scan a range of wavelengths. The primary monitoring wavelength is set at 254 nm, a common wavelength for aromatic compounds, while also monitoring at the compound's absorption maximum (λmax) to ensure maximum sensitivity.

  • System Suitability: Before sample analysis, a series of system suitability tests are performed to ensure the chromatographic system is operating correctly. This is a core requirement of method validation as stipulated by ICH guidelines.[8][9][10]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Prep (0.1% Formic Acid in H₂O & ACN) equilibration System Equilibration prep_mobile->equilibration prep_std Standard Solution Prep (0.1 mg/mL in Diluent) sst System Suitability Test (5 Injections of Standard) prep_std->sst prep_sample Sample Solution Prep (1.0 mg/mL in Diluent) analysis_run Sample Injection & Chromatographic Run prep_sample->analysis_run equilibration->sst sst->analysis_run integration Peak Integration analysis_run->integration calculation Purity Calculation (Area % Method) integration->calculation report Generate Report calculation->report

Caption: HPLC analysis workflow from preparation to reporting.

Detailed HPLC Protocol

A. Instrumentation & Reagents

  • HPLC system with gradient pump, autosampler, column oven, and PDA detector.

  • Chromatographic data system (CDS).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, water, and formic acid.

  • This compound reference standard.

B. Chromatographic Conditions

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B
Post Time 5 minutes with initial conditions
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector PDA, 254 nm

| Diluent | Acetonitrile:Water (50:50, v/v) |

C. Solution Preparation

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

D. Analysis Procedure & System Suitability

  • Equilibrate the system with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the standard solution five times.

  • Verify system suitability criteria are met:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • %RSD for Peak Area: ≤ 2.0%

  • Inject the sample solution in duplicate.

  • Calculate the purity of the sample using the area percent method.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is the gold standard for confirming the chemical identity of a synthesized compound.[11][12] Both ¹H and ¹³C NMR experiments are conducted to provide a complete structural profile of this compound.

Rationale for Experimental Choices
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent. It is an excellent solvent for a wide range of organic compounds and, importantly, its use often allows for the observation of exchangeable protons like those of the amino (-NH₂) group, which might be lost in other solvents like D₂O or become very broad in CDCl₃.

  • Spectrometer Frequency: A 400 MHz (or higher) spectrometer is recommended to achieve good signal dispersion, especially for resolving the multiplets in the aromatic region.

  • Reference: Tetramethylsilane (TMS) is used as the internal standard for referencing chemical shifts to 0.00 ppm.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Interpretation sample_prep Dissolve 5-10 mg Sample in ~0.7 mL DMSO-d₆ transfer Transfer to 5 mm NMR Tube sample_prep->transfer shimming Insert & Lock Shim Spectrometer transfer->shimming acq_1h Acquire ¹H Spectrum shimming->acq_1h acq_13c Acquire ¹³C Spectrum acq_1h->acq_13c processing Fourier Transform Phase & Baseline Correction acq_13c->processing integration Integrate ¹H Signals processing->integration assignment Assign Signals to Structure integration->assignment verification Verify Final Structure assignment->verification

Caption: NMR analysis workflow for structural elucidation.

Detailed NMR Protocol

A. Instrumentation & Reagents

  • 400 MHz NMR Spectrometer.

  • 5 mm NMR tubes.

  • DMSO-d₆ (with 0.03% TMS).

  • This compound sample.

B. Sample Preparation

  • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Add approximately 0.7 mL of DMSO-d₆.

  • Cap the tube and gently vortex or invert until the sample is fully dissolved.

C. Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR: Acquire the proton spectrum using a standard pulse program. Typically, 16-32 scans are sufficient.

  • ¹³C NMR: Acquire the carbon spectrum using a standard proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

D. Data Interpretation and Expected Signals The acquired spectra should be processed (Fourier transform, phasing, and baseline correction) and analyzed. The expected signals for the target structure are summarized below.

Table 2: Predicted ¹H and ¹³C NMR Data in DMSO-d₆

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (δ, ppm)
-OCH₂CH₃ ~1.30 Triplet (t) 3H ~14.5
-OCH₂CH₃ ~4.25 Quartet (q) 2H ~59.0
-NH₂ ~6.50 Broad Singlet (br s) 2H -
Pyrazole C4-H ~5.90 Singlet (s) 1H ~90.0
Fluorophenyl H ~7.30 Multiplet (m) 2H ~116.0 (d, J≈23 Hz)
Fluorophenyl H ~7.65 Multiplet (m) 2H ~128.0 (d, J≈9 Hz)
Pyrazole C5-NH₂ - - - ~154.0
Pyrazole C3-CO - - - ~140.0
Fluorophenyl C-N - - - ~135.0
Fluorophenyl C-F - - - ~161.0 (d, J≈245 Hz)

| Ester C=O | - | - | - | ~162.0 |

Note: Chemical shifts are predictive and may vary slightly. The multiplicity of aromatic signals may appear as two distinct triplets or a complex multiplet depending on the resolution. Carbon signals attached to fluorine will appear as doublets (d) due to C-F coupling.

The combination of the ethyl ester pattern (quartet and triplet), the distinct pyrazole singlet, the broad amino signal, and the characteristic pattern of the 4-fluorophenyl group provides definitive confirmation of the structure of this compound.

Conclusion

This application note details validated protocols for the comprehensive characterization of this compound. The HPLC method provides a reliable assessment of chemical purity, crucial for quality control in pharmaceutical manufacturing. The NMR spectroscopic data offers an unambiguous confirmation of the molecular structure, ensuring the identity of the compound. Together, these orthogonal analytical techniques form a robust framework for ensuring the quality, safety, and consistency of this important chemical intermediate.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(10), 1736-1752. Retrieved from [Link]

  • Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. (n.d.). ACD/Labs. Retrieved from [Link]

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Singh, S., et al. (2020). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 10(4), 261-266. Retrieved from [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (2015). Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-267. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbio. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency. Retrieved from [Link]

  • Structural elucidation by NMR(1HNMR). (2016). SlideShare. Retrieved from [Link]

  • Ghorab, M. M., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39. Retrieved from [Link]

  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2017). ResearchGate. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). Retrieved from [Link]

  • Steps for HPLC Method Validation. (2023). Pharma Guideline. Retrieved from [Link]

  • HPLC Analytical Method Development for Pharmaceutical Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy. Retrieved from [Link]

  • ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. (2024). YouTube. Retrieved from [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (2023). Lab Manager. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Organic & Biomolecular Chemistry, 16(33), 5943-5961. Retrieved from [Link]

  • Scott, J. S., et al. (2017). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 8(7), 747-752. Retrieved from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Journal of the Iranian Chemical Society, 15(1), 1-26. Retrieved from [Link]

  • Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)pyrazole-3-carboxylate. (n.d.). AHH Chemical. Retrieved from [Link]

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1376. Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). RSC Advances, 13(28), 19045-19056. Retrieved from [Link]

  • Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)pyrazole-3-carboxylate. (n.d.). ChemBK. Retrieved from [Link]

  • (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013). ResearchGate. Retrieved from [Link]

  • Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. (2024). Technical Disclosure Commons. Retrieved from [Link]

  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. (2011). ResearchGate. Retrieved from [Link]

  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2398. Retrieved from [Link]

  • Identification, isolation, synthesis and characterization of impurities in active pharmaceutical ingredients. (2022). World Journal of Pharmaceutical Research, 11(9), 625-642. Retrieved from [Link]

  • Allopurinol-Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in contemporary medicinal chemistry, particularly in the design of kinase inhibitors. Its unique structural and electronic properties allow it to serve as a versatile hinge-binding motif, crucial for potent and selective ATP-competitive inhibition. This document provides an in-depth guide to the application of a key building block, Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate , in the synthesis of targeted kinase inhibitors. We will explore the rationale behind its use, provide a detailed, field-tested protocol for the synthesis of a c-Met/ALK inhibitor, and present a framework for workflow validation, thereby offering a comprehensive resource for researchers in oncology and drug discovery.

The Privileged Pyrazole Scaffold: A Gateway to Kinase Inhibition

Kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment paradigms. The 1H-pyrazole core has emerged as a "privileged scaffold" in this context.

The 5-aminopyrazole moiety, as found in this compound, is particularly effective. The amino group at the C5 position and the adjacent ring nitrogen can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a highly conserved sequence of amino acids that anchors the adenine part of ATP. This bidentate hydrogen bonding interaction, as depicted in numerous co-crystal structures, is a key determinant of inhibitor potency and residence time. The 1-(4-fluorophenyl) group often serves to occupy a hydrophobic pocket, with the fluorine atom available for additional specific interactions or to modulate physicochemical properties like metabolic stability.

Synthetic Application: Pathway to a Dual c-Met/ALK Inhibitor

To illustrate the utility of our title compound, we will detail the synthesis of a potent dual inhibitor of c-Met and ALK, kinases whose aberrant signaling drives multiple cancers. The following protocol is a representative pathway, adapted from established methodologies in medicinal chemistry.

Overall Synthetic Workflow

The synthesis transforms the readily available pyrazole ester into a potent inhibitor through a two-step process: first, an amidation to install a key sidechain, followed by a coupling reaction to introduce the final solvent-front interacting moiety.

G cluster_0 PART 1: Synthesis cluster_1 PART 2: Validation A Ethyl 5-amino-1-(4-fluorophenyl) -1H-pyrazole-3-carboxylate B Step 1: Amidation (Hydrolysis & Coupling) A->B C Intermediate Amide (Carboxylic Acid) B->C D Step 2: Final Coupling (e.g., Suzuki or Buchwald-Hartwig) C->D E Final Kinase Inhibitor D->E F Purification (e.g., Column Chromatography, HPLC) E->F E->F G Structural Confirmation (NMR, LC-MS) F->G H Purity Analysis (HPLC >95%) G->H I Biological Assay (Kinase Activity IC50) H->I

Caption: High-level workflow from starting material to validated kinase inhibitor.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous chemicals and should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment (PPE).

Step 1: Saponification of the Ester

  • Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid, which is necessary for the subsequent amide coupling reaction.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • 1M Sodium Hydroxide (NaOH) solution (2.0 eq)

    • 1M Hydrochloric Acid (HCl) solution

    • Drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Procedure:

    • Dissolve the starting pyrazole (1.0 eq) in a mixture of THF and MeOH (e.g., 3:1 v/v).

    • Cool the solution to 0 °C using an ice bath.

    • Add the 1M NaOH solution (2.0 eq) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the mixture under reduced pressure to remove the organic solvents.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH ~3-4 with 1M HCl. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum. The product is 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid.

Step 2: Amide Coupling to Introduce the Sidechain

  • Objective: To couple the newly formed carboxylic acid with a desired amine, forming a critical amide bond found in many kinase inhibitors.

  • Reagents & Materials:

    • 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq)

    • A suitable amine (e.g., an aniline derivative, 1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the selected amine (1.1 eq) and DIPEA (3.0 eq).

    • Stir the mixture for 5 minutes at room temperature.

    • Add HATU (1.2 eq) portion-wise. The reaction is often mildly exothermic.

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide intermediate.

  • Expert Insight (Causality): The choice of HATU as a coupling agent is deliberate. It is highly efficient, operates under mild conditions, and minimizes racemization if chiral amines are used. DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction without competing in the coupling.

Data Summary and Characterization

The successful synthesis of kinase inhibitors relies on rigorous analytical validation. All intermediates and the final product must be characterized to confirm their identity and purity.

Compound NameMolecular FormulaMol. Weight ( g/mol )Typical YieldPurity TargetKey Analytical Methods
This compoundC₁₂H₁₂FN₃O₂249.24N/A (Start)>98%¹H NMR, LC-MS
5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acidC₁₀H₈FN₃O₂221.19>90%>95%¹H NMR, LC-MS
Final Kinase Inhibitor (Example)VariesVaries30-70%>98% (HPLC)¹H NMR, ¹³C NMR, HRMS
  • Trustworthiness through Validation: Purity is paramount for biological testing. A final purity of >98% as determined by HPLC is the industry standard to ensure that the observed biological activity is attributable to the target compound and not an impurity. High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition.

Target Kinase Signaling Pathway

The synthesized inhibitors often target critical nodes in cell signaling pathways. For a dual c-Met/ALK inhibitor, the compound would block downstream signaling cascades that promote cell proliferation, survival, and metastasis.

G cluster_MET c-Met Pathway cluster_ALK ALK Pathway cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet binds RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway cMet->PI3K_AKT STAT3 JAK/STAT3 Pathway cMet->STAT3 ALK ALK Fusion Protein (Constitutively Active) ALK->RAS_RAF ALK->PI3K_AKT ALK->STAT3 Inhibitor Synthesized Inhibitor (From Pyrazole) Inhibitor->cMet blocks Inhibitor->ALK blocks Outcome Cell Proliferation, Survival, Metastasis RAS_RAF->Outcome PI3K_AKT->Outcome STAT3->Outcome

Caption: Inhibition of c-Met and ALK pathways by the synthesized pyrazole-based compound.

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed starting material that provides a reliable and efficient entry point into a class of highly potent and selective kinase inhibitors. Its inherent ability to engage the kinase hinge region makes it an invaluable tool for drug discovery programs. The protocols and workflows detailed herein provide a robust framework for researchers to leverage this building block in the development of next-generation targeted therapies.

References

Please note that the following are representative examples of literature where similar pyrazole cores are used in the synthesis of kinase inhibitors. The specific protocols may be adapted from principles outlined in these and similar publications.

  • Title: Pyrazole derivatives and their use as kinase inhibitors.
  • Title: Preparation of pyrazole compounds as Janus kinase (JAK) inhibitors.
  • Title: Preparation of N-phenyl-1H-pyrazol-5-amine derivatives for use as MET kinase inhibitors.

Synthesis of Pyrazolopyrimidines from Aminopyrazoles: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolopyrimidine Scaffold

Pyrazolopyrimidines, a class of fused heterocyclic compounds, represent a cornerstone in modern medicinal chemistry and drug discovery. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, including protein kinases, which are pivotal regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making the development of potent and selective kinase inhibitors a critical endeavor. The pyrazolopyrimidine core serves as a versatile scaffold for the design of such inhibitors, with several approved drugs and numerous clinical candidates underscoring its therapeutic potential. This guide provides detailed, field-proven protocols for the synthesis of pyrazolopyrimidines from readily available aminopyrazole precursors, offering researchers a practical resource for accessing this important class of molecules.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the pyrazolopyrimidine core from aminopyrazoles predominantly relies on the cyclocondensation reaction with a 1,3-dielectrophilic species. The specific isomer of the resulting pyrazolopyrimidine, either pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-d]pyrimidine, is dictated by the starting aminopyrazole isomer and the reaction conditions.

The key mechanistic step involves the nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the electrophilic centers of the reaction partner. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazolopyrimidine ring system. The choice of the 1,3-dielectrophile is crucial as it determines the substitution pattern on the newly formed pyrimidine ring, thereby influencing the pharmacological properties of the final compound.[1]

Synthesis of Pyrazolo[1,5-a]pyrimidines

The synthesis of pyrazolo[1,5-a]pyrimidines is most commonly achieved through the reaction of 3-aminopyrazoles or 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[1][2]

Protocol 1: Conventional Synthesis of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine from 3-Amino-5-phenylpyrazole and Acetylacetone

This protocol details a classic acid-catalyzed condensation reaction. The acidic environment protonates a carbonyl oxygen of acetylacetone, enhancing its electrophilicity and facilitating the initial nucleophilic attack by the aminopyrazole.

Materials:

  • 3-Amino-5-phenylpyrazole

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-amino-5-phenylpyrazole (10 mmol) in glacial acetic acid (20 mL).

  • Add acetylacetone (12 mmol, 1.2 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting aminopyrazole indicates reaction completion.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.

  • Recrystallize the crude product from ethanol to obtain pure 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine.

  • Dry the purified product under vacuum.

Expected Yield: 85-95%

Characterization: The final product should be characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.[3][4]

Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidinones

Microwave-assisted organic synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.[5] This "one-pot" protocol first forms the aminopyrazole in situ from a β-ketonitrile and hydrazine, followed by condensation with a β-ketoester.[5]

Materials:

  • β-Ketonitrile (e.g., benzoylacetonitrile)

  • Hydrazine hydrate

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Methanol

  • Glacial Acetic Acid

  • Microwave reactor

  • Microwave-safe reaction vessel with a magnetic stir bar

Procedure:

  • In a microwave-safe reaction vessel, dissolve the β-ketonitrile (1 mmol) in methanol (3 mL).

  • Add hydrazine hydrate (1.2 mmol, 1.2 equivalents).

  • Seal the vessel and heat the mixture in a microwave reactor at 150 °C for 5 minutes.[5]

  • After cooling the vessel, add the β-ketoester (1.2 mmol, 1.2 equivalents) and glacial acetic acid (0.5 mL) to the reaction mixture.[5]

  • Reseal the vessel and irradiate in the microwave reactor at 150 °C for an additional 2 hours.[5]

  • After cooling, the product will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Summary Table: Synthesis of Pyrazolo[1,5-a]pyrimidines

Starting Aminopyrazole1,3-DielectrophileReaction ConditionsYield (%)Reference
3-Amino-5-phenylpyrazoleAcetylacetoneAcetic acid, reflux, 4-6h87-95[6]
3-Amino-5-methylpyrazoleDiethyl malonateSodium ethoxide, reflux, 24h89[7]
5-Aminopyrazoleβ-BromovinylaldehydePdCl₂, PPh₃, microwave>15[1]
5-Aminopyrazole-4-carbonitrile1,1,3-Tricyano-2-aminopropeneBasic medium-[8]

Synthesis of Pyrazolo[3,4-d]pyrimidines

The synthesis of pyrazolo[3,4-d]pyrimidines typically starts from 5-aminopyrazole derivatives, often with a cyano or ester group at the 4-position.

Protocol 3: Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-ones from 5-Aminopyrazole-4-carboxamides

This protocol describes the cyclization of an ortho-aminoamide with a nitrile under acidic conditions to form the pyrimidinone ring.

Materials:

  • Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate

  • Aliphatic or aromatic nitrile (e.g., acetonitrile, benzonitrile)

  • Dioxane

  • Dry HCl gas

  • Crushed ice

  • 5% Sodium hydroxide solution

  • Standard laboratory glassware

  • Gas dispersion tube

Procedure:

  • In a round-bottom flask, dissolve ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate (10 mmol) and the desired nitrile (15 mmol) in dioxane (50 mL).[9]

  • Pass a slow stream of dry HCl gas through the reaction mixture for 6 hours at room temperature with stirring.[9]

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice.[9]

  • Basify the mixture with a 5% sodium hydroxide solution until a precipitate forms.[9]

  • Collect the crude product by vacuum filtration, wash with water, and dry.[9]

  • Recrystallize the solid from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Protocol 4: Microwave-Assisted Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

This efficient one-pot method utilizes a methyl 5-aminopyrazole-4-carboxylate, trimethyl orthoformate, and a primary amine.[10]

Materials:

  • Methyl 5-aminopyrazole-4-carboxylate

  • Trimethyl orthoformate

  • Primary amine (e.g., aniline)

  • Microwave reactor

  • Microwave-safe reaction vessel

Procedure:

  • To a microwave-safe vial, add methyl 5-aminopyrazole-4-carboxylate (1 mmol), trimethyl orthoformate (1.5 mmol), and the primary amine (1.2 mmol).[10]

  • Seal the vial and heat the mixture in a microwave reactor under controlled irradiation to the optimized temperature and time (specific conditions will vary depending on the substrates and should be optimized).

  • After the reaction is complete, cool the vial. The product often crystallizes upon cooling.

  • The product can be isolated by filtration and washed with a cold solvent. Further purification can be achieved by recrystallization if necessary, though this method often yields products that do not require chromatographic purification.[10]

Data Summary Table: Synthesis of Pyrazolo[3,4-d]pyrimidines

Starting AminopyrazoleReagentsReaction ConditionsYield (%)Reference
Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylateNitrilesDioxane, HCl gas, 6hGood to Excellent[9]
5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrileThioureaHeat at 180-185°C, 2h-[11]
Methyl 5-aminopyrazole-4-carboxylatesTrimethyl orthoformate, primary aminesMicrowave irradiation-[10]
N1-substituted-5-amino-4-cyanopyrazolesMalononitrileSodium ethoxide, reflux, 7h-[12]

Visualizing the Synthesis

Generalized Reaction Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_end Product & Analysis Aminopyrazole Aminopyrazole Cyclocondensation Cyclocondensation Aminopyrazole->Cyclocondensation 1,3-Dielectrophile 1,3-Dielectrophile 1,3-Dielectrophile->Cyclocondensation Pyrazolopyrimidine Pyrazolopyrimidine Cyclocondensation->Pyrazolopyrimidine Formation of Fused Ring Purification Purification Pyrazolopyrimidine->Purification e.g., Recrystallization, Chromatography Characterization Characterization Purification->Characterization e.g., NMR, MS

Caption: Generalized workflow for the synthesis of pyrazolopyrimidines.

Reaction Mechanism for Pyrazolo[1,5-a]pyrimidine Formation

G Aminopyrazole Aminopyrazole Nucleophilic_Attack Nucleophilic Attack Aminopyrazole->Nucleophilic_Attack Beta-Dicarbonyl Beta-Dicarbonyl Beta-Dicarbonyl->Nucleophilic_Attack Intermediate Acyclic Intermediate Nucleophilic_Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine Dehydration->Pyrazolopyrimidine

Caption: Key steps in the formation of the pyrazolo[1,5-a]pyrimidine ring.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Hydrazine hydrate is toxic and a suspected carcinogen; handle with extreme care.

  • Acids and bases used in these syntheses are corrosive. Handle them with appropriate care to avoid skin and eye contact.

  • Microwave reactors operate at high temperatures and pressures. Ensure you are properly trained in their use and follow all safety guidelines provided by the manufacturer.

Conclusion

The synthesis of pyrazolopyrimidines from aminopyrazoles is a robust and versatile strategy for accessing a privileged scaffold in drug discovery. The protocols outlined in this guide, covering both conventional and microwave-assisted methods, provide a solid foundation for researchers to produce these valuable compounds. The choice of starting materials and reaction conditions allows for the creation of diverse libraries of pyrazolopyrimidines, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

References

  • Terungwa, S. U., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Krasavin, M., et al. (2020). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • Poursattar Marjani, A., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC. [Link]

  • Yamagami, K., et al. (2018). One-pot protocol to obtain 5,7-dichloro-2-hetarylpyrazolo[1,5-a]pyrimidine. Tetrahedron Letters.
  • Petricci, E., et al. (2017). Synthesis of 6, where the carbonyl group substituent controls the reaction regioselectivity. Journal of Medicinal Chemistry.
  • Elmaaty, A. A., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]

  • Abdelriheem, N. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]

  • Bagley, M. C., et al. (2013). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry. [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]

  • Patel, R. V., et al. (2014). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science. [Link]

  • Gomaa, M. A.-M. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications. [Link]

  • Elmaaty, A. A., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PubMed. [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. [Link]

  • Kumar, V., & Kumar, S. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients fenfluramine, sertraline, and paroxetine. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Al-Omran, F., et al. (2007). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. ARKIVOC. [Link]

  • Pippione, A. C., et al. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][13]triazines. Molecules. [Link]

  • ResearchGate. (2018). Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization. ResearchGate. [Link]

  • AZoNetwork. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. News-Medical.net. [Link]

  • Jordheim, M., et al. (2006). Preparative isolation and NMR characterization of carboxypyranoanthocyanins. Journal of Agricultural and Food Chemistry. [Link]

  • El-Metwaly, N. M., et al. (2017). Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. Molecules. [Link]

Sources

Application Note & Protocol Guide: Quantitative Analysis of Aminopyrazole Compounds in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminopyrazole scaffolds are a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents across various disease areas, including oncology and inflammatory conditions.[1][2][3] The accurate quantification of these compounds and their metabolites in complex biological matrices is paramount for robust pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies throughout the drug development lifecycle. This document provides a comprehensive guide to the analytical techniques for quantifying aminopyrazole compounds, with a primary focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It offers field-proven insights into method development, sample preparation, and validation, adhering to the principles of scientific integrity and regulatory compliance. Detailed, step-by-step protocols are provided to enable researchers, scientists, and drug development professionals to implement reliable and reproducible quantitative assays.

Introduction: The Significance of the Aminopyrazole Moiety

The aminopyrazole nucleus is a privileged scaffold in drug discovery due to its versatile chemical properties and ability to engage in various biological interactions.[2] Its derivatives have been successfully developed into approved drugs and are prevalent in clinical pipelines.[3] The functionalization of the aminopyrazole ring allows for the fine-tuning of pharmacological properties, making it a versatile building block in the synthesis of targeted therapies.[1] Consequently, the ability to accurately measure the concentration of aminopyrazole-containing drug candidates in biological fluids and tissues is critical for:

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

  • Dose-Response Relationship: Establishing a correlation between the drug concentration and its pharmacological effect.

  • Safety and Toxicity Assessment: Monitoring drug exposure to ensure it remains within the therapeutic window and to identify potential accumulation or toxic metabolites.

  • Quality Control: Ensuring the purity and stability of the active pharmaceutical ingredient (API) and formulated drug product.[4]

Choosing the Right Analytical Tool: A Comparative Overview

Several analytical techniques can be employed for the quantification of aminopyrazole compounds. The choice of method depends on factors such as the required sensitivity, selectivity, the complexity of the sample matrix, and the stage of drug development.

Technique Principle Advantages Disadvantages Typical Application
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, cost-effective, widely available.Lower sensitivity and selectivity compared to MS.API purity, content uniformity, stability testing.[4][5]
LC-MS/MS Separation by chromatography, detection by mass-to-charge ratio.High sensitivity, high selectivity, structural information.[6][7]Higher cost, matrix effects can be a challenge.Bioanalysis of drugs and metabolites in complex matrices.[8]
GC-MS Separation of volatile compounds, detection by mass spectrometry.Excellent for volatile and semi-volatile compounds.[9]Requires derivatization for non-volatile compounds.Analysis of volatile impurities or specific derivatives.
Capillary Electrophoresis (CE) Separation based on charge and size in an electric field.High separation efficiency, low sample and reagent consumption.[10][11]Lower sensitivity for some applications, potential for adsorption to the capillary wall.[12]Chiral separations, analysis of charged aminopyrazole derivatives.[13]

For the demanding requirements of bioanalysis in drug development, LC-MS/MS is often the gold standard due to its superior sensitivity and selectivity, allowing for the detection of picogram to femtogram levels of analytes in complex biological matrices.[7]

The Analytical Workflow: From Sample to Result

A robust and reproducible analytical method follows a well-defined workflow. Each step is critical to ensure the quality and integrity of the final data.

Analytical Workflow Sample Sample Collection (e.g., Plasma, Tissue) Preparation Sample Preparation (Extraction, Cleanup) Sample->Preparation Matrix Removal Analysis LC-MS/MS Analysis (Separation & Detection) Preparation->Analysis Injection Data Data Processing (Integration, Quantification) Analysis->Data Signal Acquisition Report Reporting & Validation Data->Report Result Generation

Caption: A generalized workflow for the quantitative analysis of aminopyrazole compounds.

Foundational Pillar: Sample Preparation

The goal of sample preparation is to isolate the aminopyrazole analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

Protein Precipitation (PPT)
  • Causality: A simple and rapid method for removing proteins from plasma or serum samples. An organic solvent (e.g., acetonitrile, methanol) is added to denature and precipitate the proteins.

  • Advantages: Fast, inexpensive, and requires minimal method development.

  • Disadvantages: Less clean extracts compared to other methods, which can lead to matrix effects in LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)
  • Causality: Partitioning the analyte between two immiscible liquid phases (typically an aqueous sample and an organic solvent). The choice of organic solvent is based on the polarity and pKa of the aminopyrazole compound.

  • Advantages: Provides cleaner extracts than PPT, can be used to concentrate the analyte.

  • Disadvantages: Can be labor-intensive and time-consuming, requires larger volumes of organic solvents.

Solid-Phase Extraction (SPE)
  • Causality: A chromatographic technique where the analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent.[14] The sorbent chemistry (e.g., reversed-phase, ion-exchange) is chosen to match the properties of the aminopyrazole analyte.[15][16]

  • Advantages: Provides the cleanest extracts, high recovery, and allows for significant concentration of the analyte.[17][18] Amenable to automation.

  • Disadvantages: Can be more expensive and requires more extensive method development compared to PPT and LLE.

SPE_Workflow Condition 1. Condition Sorbent (Activate functional groups) Equilibrate 2. Equilibrate Sorbent (Match sample conditions) Condition->Equilibrate Load 3. Load Sample (Analyte binds to sorbent) Equilibrate->Load Wash 4. Wash (Remove interferences) Load->Wash Elute 5. Elute Analyte (Collect purified analyte) Wash->Elute

Caption: The five critical steps of a Solid-Phase Extraction (SPE) protocol.

Core Protocol: LC-MS/MS Quantification of a Model Aminopyrazole in Human Plasma

This protocol provides a detailed methodology for the quantification of a hypothetical aminopyrazole drug candidate, "Aminopyrazole-X," in human plasma. This serves as a template that can be adapted for specific aminopyrazole compounds.

Materials and Reagents
  • Aminopyrazole-X reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of Aminopyrazole-X)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with appropriate anticoagulant)

  • SPE cartridges (e.g., Oasis HLB)

Instrumentation
  • A validated LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system).

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Aminopyrazole-X and the IS in a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of Aminopyrazole-X.

  • Calibration Curve (CC) Standards: Spike blank human plasma with the working standard solutions to create a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

Sample Preparation Protocol (SPE)
  • Sample Pre-treatment: To 100 µL of plasma sample (unknown, CC, or QC), add 25 µL of the IS working solution and vortex. Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Aminopyrazole-X and the IS with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
Parameter Condition Rationale
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for many small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte for positive ion mode MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the reversed-phase column.
Gradient Elution Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration.Optimizes separation and reduces run time.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Injection Volume 5 µLA small injection volume is sufficient for sensitive LC-MS/MS systems.
Ionization Mode Electrospray Ionization (ESI), PositiveAminopyrazoles typically contain basic nitrogen atoms that are readily protonated.
MS/MS Transitions Monitor specific precursor-to-product ion transitions for Aminopyrazole-X and the IS.Provides high selectivity and quantitative accuracy.
Data Analysis and Quantification
  • Integrate the peak areas of Aminopyrazole-X and the IS.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CC standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of Aminopyrazole-X in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A quantitative method is only as good as its validation. All bioanalytical methods must be validated according to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which often align with the International Council for Harmonisation (ICH) guidelines.[19][20][21][22][23]

Key Validation Parameters
Parameter Description Acceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank samples.
Accuracy The closeness of the measured value to the true value.The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of scatter between a series of measurements.The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Calibration Curve The relationship between the instrument response and the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term, long-term).Analyte concentration should be within ±15% of the nominal concentration.

Conclusion: A Framework for Success

The accurate quantification of aminopyrazole compounds is a critical activity in pharmaceutical development. This guide has provided a comprehensive framework for selecting the appropriate analytical technique, developing a robust LC-MS/MS method, and validating it according to stringent regulatory standards. By understanding the causality behind experimental choices and adhering to self-validating protocols, researchers can generate high-quality, reliable data to support the advancement of new and innovative aminopyrazole-based medicines.

References

  • Bhole, R., Bonde, C., Girase, G., & Gurav, S. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. An-Najah University Journal for Research - B (Humanities). [Link]

  • Chen, Y., et al. (2020). Enantioselective Construction of Chiral Azahelicenes through Catalytic Asymmetric Povarov-Type Cycloaddition Involving Alkynes. Organic Letters. [Link]

  • El-Faham, A., et al. (2018). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC. [Link]

  • Gao, Q., et al. (2020). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters. [Link]

  • Gundla, R., et al. (2014). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. [Link]

  • Hage, D. S. (2017). Capillary zone electrophoresis and capillary electrophoresis-mass spectrometry for analyzing qualitative and quantitative variations in therapeutic albumin. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Jain, R., & Gupta, A. (2016). Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode.... ResearchGate. [Link]

  • Kaczynska, M., et al. (2020). Solid phase-extraction procedure for the determination of amitraz degradation products in honey. ResearchGate. [Link]

  • Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Organic Syntheses. [Link]

  • Reddy, C. S., et al. (2017). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Al-Ostath, A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Google Patents. (2007). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
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  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies. [Link]

  • Pinto, C. G., & de la Calle, I. (2022). Materials for Solid-Phase Extraction of Organic Compounds. MDPI. [Link]

  • He, Y., & Ye, H. (2020). Capillary and microchip electrophoresis method development for amino acid monitoring during biopharmaceutical cultivation. PubMed. [Link]

  • Patel, P. N., et al. (2018). Stability indicating method development and validation of Dexlansoprazole delayed-release capsules by using RP-HPLC. ResearchGate. [Link]

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  • Google Patents. (2017). WO2017060787A1 - Process for preparation of aminopyrazole.
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  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazole Synthesis from 1,3-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division Subject: A Practical Guide to Optimizing Pyrazone Synthesis

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of pyrazoles from 1,3-dicarbonyl compounds. As a cornerstone reaction in medicinal chemistry, mastering this synthesis is critical for the efficient development of novel therapeutics. This guide is structured to address common challenges and provide scientifically grounded solutions to enhance your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles with detailed explanations of their root causes and actionable solutions.

Issue 1: Consistently Low or No Product Yield

Low yields are a frequent challenge and can stem from several factors, from reaction kinetics to substrate stability.[1]

Possible Causes & Step-by-Step Solutions:

  • Incomplete Reaction: The condensation reaction may not be reaching completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.[1]

      • Increase Temperature: Many condensation reactions require heat.[1] Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be a powerful tool to improve yields and drastically reduce reaction times.[1][2]

      • Catalyst Optimization: The choice and concentration of an acid or base catalyst are often critical. For the classic Knorr synthesis, catalytic amounts of a protic acid (e.g., acetic acid, HCl) are typically used to facilitate the formation of the initial imine intermediate.[1][3][4] In some cases, Lewis acids or heterogeneous catalysts like nano-ZnO have demonstrated improved yields.[1][5]

  • Side Reactions and Byproduct Formation: Unwanted side reactions can consume starting materials and reduce the yield of the desired pyrazole.

    • Troubleshooting:

      • Control of Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of two regioisomers is possible, which can complicate purification and lower the yield of the desired isomer.[2][5][6] The regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants. Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the dicarbonyl.

      • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to competing side reactions. Ensure the purity of your reagents before starting the reaction.

Issue 2: Formation of Multiple Products and Purification Difficulties

The formation of regioisomers and other byproducts is a common complication, leading to challenging purification steps.

Possible Causes & Step-by-Step Solutions:

  • Regioisomer Formation: As mentioned, unsymmetrical reactants can lead to a mixture of pyrazole regioisomers.[2][5][6]

    • Troubleshooting:

      • Solvent Choice: The polarity and proticity of the solvent can influence the reaction pathway. Aprotic dipolar solvents like DMF, NMP, or DMAc have been shown to improve regioselectivity in some cases compared to commonly used protic solvents like ethanol.[5]

      • pH Control: The pH of the reaction medium can affect the rate of the initial condensation and subsequent cyclization steps.[7] Careful control of pH, often through the use of buffered systems or the slow addition of an acid catalyst, can favor the formation of one isomer over the other.

      • Chromatographic Separation: If a mixture of isomers is unavoidable, separation can often be achieved using column chromatography.[6] The choice of stationary and mobile phases will depend on the specific properties of the isomers.

  • Incomplete Cyclization: The reaction may stall at the intermediate hydrazone or enamine stage.

    • Troubleshooting:

      • Dehydration Conditions: The final step of the reaction is a dehydration to form the aromatic pyrazole ring. Ensuring adequate conditions for water removal is crucial. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent, or performing the reaction at a temperature above the boiling point of water.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and practical questions regarding pyrazole synthesis.

Q1: What is the fundamental mechanism of pyrazole synthesis from 1,3-dicarbonyls and hydrazines?

The reaction, famously known as the Knorr pyrazole synthesis, is a cyclocondensation reaction.[3][4][5] The mechanism generally proceeds as follows:

  • Imine/Enamine Formation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often catalyzed by an acid.[3][4]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl carbon in an intramolecular fashion to form a five-membered ring intermediate.

  • Dehydration: The cyclic intermediate then undergoes dehydration (loss of two water molecules) to form the stable, aromatic pyrazole ring.[8]

Q2: How do I choose the optimal solvent for my pyrazole synthesis?

Solvent selection is critical and can significantly impact reaction kinetics, yield, and purity.[9] There is no single "best" solvent, as the optimal choice depends on the specific substrates and reaction conditions.

Solvent ClassGeneral Effects & ConsiderationsExample Solvents
Protic Solvents Can act as both a solvent and a proton source, potentially facilitating the reaction. However, they can also solvate the nucleophile, potentially slowing the reaction. Commonly used but may not offer the best regioselectivity.[5]Ethanol, Acetic Acid
Aprotic Polar Solvents Generally good at dissolving a wide range of reactants. Can accelerate reactions by solvating cations while leaving the nucleophilic anion more reactive. Often improve regioselectivity.[5]DMF, DMAc, NMP, DMSO
Aprotic Nonpolar Solvents May be suitable for reactions where reactants are nonpolar. Often used with a Dean-Stark trap to remove water and drive the reaction to completion.Toluene, Xylene

Q3: Can I run this reaction without a catalyst?

While some highly reactive substrates might proceed without a catalyst, it is generally not recommended.[6] An acid catalyst is typically required to protonate a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.[3][4] Without a catalyst, the reaction is often very slow or may not proceed at all.[6]

Q4: My 1,3-dicarbonyl compound is unstable. Are there any alternative starting materials?

Yes, the instability of some 1,3-dicarbonyls, particularly dialdehydes, is a known limitation.[10] Several strategies can be employed to overcome this:

  • In Situ Generation: 1,3-dicarbonyl compounds can be generated in situ from more stable precursors, such as the reaction of ketones with acid chlorides.[6]

  • Masked Dicarbonyl Equivalents: Using precursors like 1,3-diols, which can be converted to the dicarbonyl in situ via hydrogen transfer catalysis, is an effective strategy.[10][11] Vinylogous formamides and 1,3-diacetals are other examples of masked dicarbonyls.[10]

Q5: What are some common purification techniques for pyrazoles?

The choice of purification method depends on the physical properties of the pyrazole product and the nature of the impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often the most effective method for obtaining high-purity material.[12]

  • Column Chromatography: This is a versatile technique for separating the desired pyrazole from unreacted starting materials, byproducts, and regioisomers.[6]

  • Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming a salt with an acid, extracting it into an aqueous layer, and then neutralizing to regenerate the free pyrazole.[13]

Visualizing the Process

To further clarify the experimental and conceptual aspects of pyrazole synthesis, the following diagrams are provided.

Experimental Workflow

G cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up & Isolation cluster_purification Purification start Combine 1,3-dicarbonyl, hydrazine, and solvent catalyst Add catalyst (e.g., acetic acid) start->catalyst heat Heat to reflux or use microwave irradiation catalyst->heat monitor Monitor progress (TLC, LC-MS) heat->monitor cool Cool reaction mixture monitor->cool extract Perform extraction or precipitate product cool->extract dry Dry organic layers or filter solid extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify crude product (Recrystallization or Chromatography) concentrate->purify characterize Characterize pure product (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

Troubleshooting Logic

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Multiple Products cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions problem->cause2 cause3 Regioisomer Formation problem->cause3 cause4 Purification Issues problem->cause4 sol1 Increase Time/Temp Optimize Catalyst cause1->sol1 sol2 Check Reagent Purity Control Stoichiometry cause2->sol2 sol3 Optimize Solvent/pH Use Directing Groups cause3->sol3 sol4 Recrystallization Column Chromatography cause4->sol4

Caption: A logical flowchart for troubleshooting common pyrazole synthesis issues.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Process for the preparation of pyrazoles.
  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Process for the purification of pyrazoles.
  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

  • Method for purifying pyrazoles.
  • Synthesis of pyrazoles from 1,3-diols via hydrogen transfer catalysis. PubMed. [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. [Link]

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Technical Support Center: Optimizing 5-Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable solutions for improving the yield and purity of 5-aminopyrazole synthesis. As a core structural motif in pharmaceuticals and agrochemicals, mastering its synthesis is crucial.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Core Synthetic Pathways: An Overview

The synthesis of 5-aminopyrazoles is dominated by two primary strategies involving the cyclocondensation of a hydrazine with a 1,3-dielectrophilic precursor containing a nitrile group.

  • Condensation of β-Ketonitriles with Hydrazines: This is the most versatile and widely used method.[1][2] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon to form the pyrazole ring.[1][2]

  • Condensation of α,β-Unsaturated Nitriles with Hydrazines: This route utilizes precursors like alkylidenemalononitriles. A leaving group at the β-position of the double bond facilitates the cyclization after the initial nucleophilic attack by the hydrazine.

  • Multicomponent Reactions (MCRs): Modern approaches often employ one-pot, three-component reactions, typically involving an aldehyde, a source of active methylene (like malononitrile), and a hydrazine derivative.[3][4] These methods are highly efficient and offer a direct route to complex, substituted 5-aminopyrazoles.[5]

General Reaction Mechanism: β-Ketonitrile Route

Below is a diagram illustrating the fundamental mechanism for the most common synthetic route.

G Reactants β-Ketonitrile + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Nucleophilic Attack on Carbonyl Transition Tautomerization & Intramolecular Cyclization Hydrazone->Transition Attack on Nitrile Carbon Product 5-Aminopyrazole Transition->Product Aromatization

Caption: General mechanism for 5-aminopyrazole synthesis from a β-ketonitrile.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic advice and corrective actions.

Q1: My overall reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yields are a frequent issue stemming from incomplete reactions, suboptimal conditions, or competing side reactions.[6]

  • Cause 1: Incomplete Reaction: The reaction may not be reaching completion.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS to ensure all starting material is consumed. If the reaction stalls, consider increasing the reaction time or temperature.[6] For thermally sensitive materials, microwave-assisted synthesis can be a powerful alternative to dramatically reduce reaction times and often improve yields.[7]

  • Cause 2: Suboptimal Reaction Conditions: The choice of solvent and catalyst is critical.

    • Solution: An incorrect solvent can hinder reactivity. While ethanol is a common choice, some modern, high-yield procedures utilize solvent mixtures (e.g., water/ethanol) or operate under solvent-free conditions.[5][8] The catalyst may be inefficient or used in the wrong quantity. For multicomponent reactions, a wide array of catalysts have been shown to be effective, from simple bases like triethylamine to advanced nanocatalysts that can be recycled.[5][9] Experiment with different catalysts or adjust the catalyst loading.

  • Cause 3: Product Degradation or Side Reactions: The desired product might be unstable under the reaction conditions or consumed in secondary reactions.

    • Solution: Analyze the crude reaction mixture for byproducts. If the product is degrading, consider running the reaction at a lower temperature for a longer duration. If subsequent reactions are the issue (see Q3), modifying the stoichiometry or reaction time can prevent the consumption of your desired 5-aminopyrazole.

Q2: I'm using a substituted hydrazine (e.g., phenylhydrazine) and getting a mixture of 3-amino and 5-aminopyrazole regioisomers. How can I selectively synthesize the 5-amino isomer?

A2: This is the most significant challenge when using monosubstituted hydrazines and is a classic problem of regioselectivity.[10] The two nitrogen atoms of the hydrazine have different nucleophilicities, leading to two competing cyclization pathways. The product ratio is highly dependent on reaction conditions, which can be tuned to favor one isomer by exploiting kinetic versus thermodynamic control.

  • To Favor the 5-Aminopyrazole (Thermodynamic Product): This isomer is generally the more stable product. Its formation is favored under conditions that allow the reaction intermediates to equilibrate.

    • Recommended Conditions: Use neutral or acidic conditions at elevated temperatures. Refluxing the reactants in a solvent like ethanol or acetic acid typically provides the 5-aminopyrazole as the major product.[10] The acidic environment facilitates the reversible formation of intermediates, ultimately leading to the most stable outcome.

  • To Favor the 3-Aminopyrazole (Kinetic Product): The formation of this isomer is often faster but reversible.

    • Recommended Conditions: Employ basic conditions (e.g., sodium ethoxide in ethanol) at lower temperatures. These conditions favor the initial, faster attack of the more nucleophilic nitrogen without allowing for equilibration to the thermodynamic product.

G Start Substituted Hydrazine + 1,3-Dielectrophile Acid Acidic Conditions (e.g., AcOH, Reflux) Start->Acid Thermodynamic Control Base Basic Conditions (e.g., NaOEt, Low Temp) Start->Base Kinetic Control Product5 5-Aminopyrazole (Thermodynamic Product) Acid->Product5 Product3 3-Aminopyrazole (Kinetic Product) Base->Product3

Caption: Controlling regioselectivity based on reaction conditions.

Q3: My product is contaminated with unexpected side products. What are they likely to be?

A3: Besides the undesired regioisomer, several other side products can form.

  • Uncyclized Hydrazone Intermediates: If the final intramolecular cyclization step is slow or incomplete, the stable hydrazone intermediate may be isolated.[1][10]

    • Solution: Drive the reaction to completion by increasing the temperature, extending the reaction time, or adding a suitable acid or base catalyst to promote the cyclization step.

  • N-Acetylated Byproducts: When using acetic acid as a solvent at high temperatures, the amino group of the product can react with the solvent to form an N-acetylated amide.[10][11]

    • Solution: If this is observed, switch to a non-reactive solvent like ethanol or toluene. If acidic catalysis is required, use a catalytic amount of a stronger acid rather than using an acidic solvent.

  • Products of Subsequent Reactions: 5-Aminopyrazoles are versatile nucleophiles and can react further with starting materials or intermediates, especially under harsh conditions, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[10]

    • Solution: Carefully control the stoichiometry of your reactants. Use a minimal excess of the hydrazine component. Once the reaction is complete (as determined by TLC/LC-MS), work it up promptly to prevent post-synthesis reactions.

Frequently Asked Questions (FAQs)

Q: How do I confirm the regiochemistry of my product? A: Unambiguous structure determination is crucial. While 1D NMR and mass spectrometry are essential first steps, they may not be sufficient to distinguish between 3-amino and 5-amino isomers. Advanced 2D NMR techniques, particularly 1H-15N HMBC, are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[10] For absolute confirmation, single-crystal X-ray diffraction is the gold standard.[10]

Q: What is the role of "green" catalysts in these syntheses? A: Recently, significant effort has been directed toward developing environmentally friendly synthetic methods.[8] Catalysts like functionalized magnetic nanoparticles (e.g., Fe3O4@SiO2) offer several advantages: they can be used in small quantities, often facilitate reactions under mild conditions (room temperature, solvent-free), and can be easily recovered using an external magnet and reused for multiple cycles without significant loss of activity.[5] This simplifies purification, reduces waste, and improves the overall efficiency of the process.

Q: Can reaction conditions influence which product is formed from the same set of starting materials? A: Absolutely. Beyond the regioselectivity issue, the sequence of adding reagents can lead to completely different products. For example, reacting a malononitrile dimer first with hydrazine and then with an aldehyde yields a different final structure than reacting the dimer first with the aldehyde and then with hydrazine.[12] This underscores the importance of carefully following and reporting the exact experimental procedure.

Optimized Experimental Protocols

The following protocols are examples of modern, high-yield methods for synthesizing substituted 5-aminopyrazoles.

Protocol 1: Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from a high-yield, catalyzed multicomponent reaction.[8]

Step-by-Step Methodology:

  • Catalyst Suspension: To a 50 mL round-bottom flask, add the catalyst (e.g., 0.05 g of LDH@PTRMS@DCMBA@CuI nano catalyst) and a solvent mixture of water and ethanol (e.g., 5 mL in a 1:1 ratio).

  • Reactant Addition: To the stirred suspension, add benzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).

  • Reaction: Place the flask in a pre-heated oil bath at 55 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC. The reaction is typically complete within 15-30 minutes.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add chloroform to the vessel and stir for 1 minute.

  • Purification: Filter the reaction mixture to recover the catalyst. Evaporate the solvent from the filtrate under reduced pressure. The resulting solid crude product can be purified by recrystallization from ethanol to yield the pure 5-aminopyrazole derivative.

Protocol 2: Synthesis of 3(5)-Aminopyrazole from Acrylonitrile and Hydrazine

This classic, multi-step procedure provides the unsubstituted parent compound in excellent yield.[13]

Step-by-Step Methodology:

  • β-Cyanoethylhydrazine Synthesis: In a flask equipped for cooling, slowly add acrylonitrile (6.00 mol) to 72% aqueous hydrazine hydrate (6.00 mol) over 2 hours, maintaining the internal temperature at 30–35 °C. After addition, remove water by vacuum distillation to yield crude β-cyanoethylhydrazine.

  • Cyclization to 3-Imino-1-(p-tolylsulfonyl)pyrazolidine: Add the crude β-cyanoethylhydrazine (0.40 mol) to a stirred solution of p-toluenesulfonyl chloride (0.40 mol) in pyridine at 0-5 °C. Allow the mixture to warm to room temperature and stir for 3 hours. Pour the mixture into ice water to precipitate the product, which is then filtered, washed, and dried.

  • Hydrolysis to 3(5)-Aminopyrazole: Prepare a solution of sodium isopropoxide from sodium metal (0.80 g-atom) in isopropyl alcohol. Add the dried 3-imino-1-(p-tolylsulfonyl)pyrazolidine (0.40 mol) to this solution and reflux for 4 hours.

  • Purification: After cooling, neutralize the mixture with concentrated hydrochloric acid. Filter off the precipitated sodium p-toluenesulfinate. Remove the solvent from the filtrate by distillation. The resulting crude oil is purified by vacuum distillation to give 3(5)-aminopyrazole.

Data Summary: Optimized Reaction Conditions

The table below summarizes conditions from recent literature, highlighting the effectiveness of modern catalytic systems in achieving high yields.

PrecursorsCatalystSolventTemp. (°C)TimeYield (%)Reference
Aldehydes, Malononitrile, PhenylhydrazineLDH@PTRMS@DCMBA@CuIH₂O/EtOH5515–27 min85–93[8]
Azo-aldehydes, Malononitrile, PhenylhydrazineFe₃O₄@SiO₂@Vanillin@Thioglycolic acidSolvent-free25 (RT)5-10 min90–98[5]
β-Ketonitrile, PhenylhydrazineAcetic AcidTolueneReflux6 h70
Ethoxymethylenemalononitrile, Hydrazine Hydrate-EthanolReflux--[1]

References

  • Gholamrezapor, F., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports. Available at: [Link]

  • Saeed, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. Available at: [Link]

  • Saeed, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. Available at: [Link]

  • El-Metwaly, A. M. (2017). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 7, 303-321. Available at: [Link]

  • Li, Y., et al. (2023). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 28(2), 834. Available at: [Link]

  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. Available at: [Link]

  • Nikpassand, M., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(4), 2099-2111. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry, 75(4), 275-285. Available at: [Link]

  • Dorn, H., & Zubek, A. (1971). 3(5)-Aminopyrazole. Organic Syntheses, 51, 8. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 322-353). Italian Society of Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(2), 527. Available at: [Link]

  • Tasch, B. O. A., & Stark, A. (2012). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 8, 337-371. Available at: [Link]

  • Tasch, B. O. A., & Stark, A. (2012). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC - NIH. Available at: [Link]

  • Sbihi, M., et al. (2017). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 746-754. Available at: [Link]

  • Sharma, V., Kumar, V., & Sharma, U. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 194-228. Available at: [Link]

  • Sharma, V., Kumar, V., & Sharma, U. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Purification of Aminopyrazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Purification Technologies

Welcome to the technical support center for the purification of aminopyrazole intermediates. Aminopyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] However, their unique physicochemical properties, including the presence of multiple nitrogen atoms and the potential for isomerism, often present significant purification challenges for researchers and drug development professionals.

This guide is designed to provide practical, experience-driven solutions to the common hurdles encountered during the purification of these vital building blocks. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise when working with aminopyrazole intermediates.

Q1: Why is the purification of aminopyrazole intermediates so challenging?

The difficulties stem from a combination of factors. Aminopyrazoles possess multiple basic nitrogen atoms, which can lead to strong interactions with acidic stationary phases like silica gel, often resulting in peak tailing and potential degradation.[3] Furthermore, synthetic routes frequently produce regioisomers (e.g., 3-amino vs. 5-amino pyrazoles) that have very similar polarities, making them difficult to separate by standard chromatographic methods.[4][5]

Q2: What are the most common impurities I should expect in my crude aminopyrazole reaction mixture?

Aside from residual starting materials and reagents, the most significant impurities are typically structural isomers. When using monosubstituted hydrazines in the synthesis, a mixture of N-substituted 3-aminopyrazoles and 5-aminopyrazoles is a common outcome due to the two non-equivalent nitrogen atoms of the hydrazine.[4] Incomplete cyclization can also leave stable hydrazone intermediates in the crude product.[4]

Q3: How can I definitively confirm the structure and purity of my final product?

A multi-technique approach is essential. High-Performance Liquid Chromatography (HPLC) is invaluable for assessing purity and quantifying impurities.[6] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool. Advanced 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful for unambiguously determining the regiochemistry by establishing connectivity between the pyrazole ring nitrogens and their substituents.[4] Mass spectrometry confirms the molecular weight, and for absolute proof of structure, single-crystal X-ray diffraction is the gold standard.[4]

Q4: When should I choose recrystallization over column chromatography for purification?

Recrystallization is an excellent choice when your target compound is the major component of the crude mixture and is a crystalline solid. It is a cost-effective and highly scalable method, ideal for removing small amounts of impurities with different solubility profiles. Column chromatography is necessary when dealing with complex mixtures containing multiple components of similar polarity, such as regioisomers, or when purifying non-crystalline, oily products.[7]

Part 2: Troubleshooting Guide: Column Chromatography

Column chromatography is the workhorse of purification, but it is not without its pitfalls. This guide addresses the most common issues encountered with aminopyrazoles.

Problem 1: Co-elution or Poor Separation of Isomers
  • Symptom: You observe a single broad peak or closely overlapping peaks during column chromatography. TLC analysis of the collected fractions shows a mixture of isomers.

  • Potential Causes: Regioisomers of aminopyrazoles often have nearly identical polarity, making them difficult to resolve with standard solvent systems on silica gel.[3]

  • Solutions:

    • Optimize the Mobile Phase: A shallow solvent gradient is key. If you are using a hexane/ethyl acetate system, try reducing the rate at which you increase the ethyl acetate concentration. Isocratic elution with a finely tuned solvent ratio that shows the best separation on TLC can also be effective.[3]

    • Modify the Eluent: Adding a small amount of a polar solvent like methanol (0.5-2%) or a modifier like triethylamine (to reduce interaction with acidic silica) can sometimes alter selectivity and improve separation.

    • Change the Stationary Phase: If silica gel fails, consider alternatives. Alumina (basic or neutral) can offer different selectivity. For very challenging separations, High-Performance Liquid Chromatography (HPLC) with a specialized column (e.g., C18 for reverse-phase or a chiral stationary phase for enantiomers) is the recommended approach.[3]

Stationary Phase Typical Mobile Phase System Best For... Reference
Silica Gel Hexane/Ethyl Acetate GradientGeneral purification, separating moderately different regioisomers.[3]
Alumina (Neutral) Dichloromethane/Methanol GradientAcid-sensitive compounds, compounds with different hydrogen bonding capabilities.[8]
C18 (Reverse-Phase) Water/Acetonitrile or Water/Methanol with modifier (TFA or Formic Acid)High-resolution separation of polar isomers, purity analysis.[3]
Chiral Stationary Phase (e.g., Polysaccharide-based) Hexane/Isopropanol or Hexane/EthanolSeparating enantiomers.[3]
Problem 2: Product Decomposition on Silica Gel
  • Symptom: You notice a significant loss of product after the column (low mass recovery). TLC analysis shows new, often more polar, spots appearing in the fractions that were not in the crude material.

  • Potential Causes: The acidic nature of standard silica gel can catalyze the degradation of sensitive aminopyrazole derivatives. The basic amino group can strongly adsorb to the acidic silanol groups, increasing contact time and promoting decomposition.[8]

  • Solutions:

    • Deactivate the Silica: Prepare a slurry of your silica gel in the initial, non-polar eluent and add 1% triethylamine (relative to the solvent volume). This will neutralize the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like Florisil or neutral alumina.[3]

    • Minimize Contact Time: Work efficiently. Use flash chromatography with positive air pressure to push the solvent through faster, reducing the time your compound spends on the column.[3]

Problem 3: Poor Solubility and Difficult Sample Loading
  • Symptom: Your crude material is not soluble in the initial, non-polar mobile phase. When you load it in a stronger solvent (e.g., DCM or Methanol), it crashes out at the top of the column, leading to streaking and poor separation.

  • Potential Causes: Using a loading solvent that is significantly more polar than the mobile phase disrupts the equilibrium at the top of the column, causing the sample band to spread uncontrollably.[9]

  • Solutions:

    • Dry Loading: This is the most robust method for handling samples with poor solubility. A detailed protocol is provided in Part 4. The principle involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.[9] This ensures your compound is introduced to the column in a solid, concentrated band, leading to much sharper separation.

Part 3: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but requires careful optimization.

Problem 1: Product "Oils Out" Instead of Crystallizing
  • Symptom: Upon cooling, your product separates from the solution as a liquid oil or goo rather than as solid crystals.

  • Potential Causes: This often happens when the solution is too highly supersaturated, the cooling rate is too fast, or significant impurities are present that inhibit crystal lattice formation.

  • Solutions:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level.

    • Slow Cooling: Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. If you have a pure crystal, add a tiny "seed crystal" to the cooled solution.

    • Use a Co-solvent: If a single solvent isn't working, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane). Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Heat to clarify and then cool slowly.[7]

Problem 2: Low Recovery of Purified Crystals
  • Symptom: You obtain only a very small amount of product after filtration.

  • Potential Causes: The primary cause is that your compound has significant solubility in the recrystallization solvent even at low temperatures. Using too much solvent is also a common mistake.

  • Solutions:

    • Optimize Solvent Choice: Perform small-scale solubility tests to find a solvent in which your compound is soluble when hot but poorly soluble when cold.

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve your crude product.

    • Maximize Cooling: Ensure the solution is thoroughly chilled in an ice bath for at least 30 minutes before filtration to maximize precipitation.

    • Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate (the "mother liquor"), you can concentrate it by rotary evaporation and cool it again to obtain a second crop of crystals, which should be analyzed for purity separately.

Part 4: Visualizations & Standard Protocols

Visualizations

troubleshooting_tree start Purification Issue? is_chromatography Column Chromatography? start->is_chromatography Method is_recrystallization Recrystallization? start->is_recrystallization Method poor_sep Poor Separation / Co-elution is_chromatography->poor_sep Symptom low_recovery Low Recovery / Degradation is_chromatography->low_recovery Symptom loading_issue Streaking / Loading Issues is_chromatography->loading_issue Symptom oils_out Product Oils Out is_recrystallization->oils_out Symptom low_yield Low Crystal Yield is_recrystallization->low_yield Symptom sol_optimize_mob Optimize Mobile Phase (Shallow Gradient) poor_sep->sol_optimize_mob Action sol_deactivate Deactivate Silica or Change Stationary Phase low_recovery->sol_deactivate Action sol_dry_load Use Dry Loading Technique loading_issue->sol_dry_load Action sol_slow_cool Re-heat, Dilute, and Cool Slowly oils_out->sol_slow_cool Action sol_change_solvent Optimize Solvent System & Minimize Volume low_yield->sol_change_solvent Action

Caption: A decision tree for troubleshooting common purification issues.

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude Reaction Mixture purify_choice Choose Method: Chromatography or Recrystallization crude->purify_choice chromatography Column Chromatography purify_choice->chromatography Complex Mixture recrystallization Recrystallization purify_choice->recrystallization Crystalline Solid combine Combine Pure Fractions / Filter Crystals chromatography->combine recrystallization->combine evaporate Solvent Removal combine->evaporate pure_product Purified Aminopyrazole evaporate->pure_product analyze Purity & Structure Check (HPLC, NMR, MS) pure_product->analyze

Caption: General workflow for purification and analysis of aminopyrazoles.

Experimental Protocols

Protocol 1: Flash Column Chromatography using the Dry Loading Method [9]

  • Sample Preparation: Dissolve your crude aminopyrazole intermediate (e.g., 1 gram) in a suitable solvent in which it is highly soluble (e.g., 10-20 mL of Dichloromethane or Methanol).

  • Adsorption: To the solution, add silica gel (approx. 5-10 times the mass of your crude product). Swirl the flask to create a uniform slurry.

  • Solvent Removal: Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of your crude material adsorbed onto the silica.

  • Column Packing: Pack your chromatography column with fresh silica gel as a slurry in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Loading: Carefully add the dry powder from step 3 to the top of the packed column, creating a neat, level layer. Gently tap the column to settle the powder.

  • Elution: Carefully add your starting eluent, and begin eluting the column using positive air pressure. Collect fractions and monitor them by TLC to identify the separated product(s).

  • Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified aminopyrazole.

Protocol 2: Recrystallization of an Aminopyrazole Intermediate [7]

  • Solvent Selection: In small test tubes, test the solubility of your crude product (~20 mg) in various solvents (~0.5 mL) both at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. For many aminopyrazoles, systems like ethanol/water or ethyl acetate/hexane are effective.[7]

  • Dissolution: Place the crude aminopyrazole in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution has a strong color from impurities, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor. Dry the purified crystals in a vacuum oven.

References

  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Organic Syntheses Procedure.
  • ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
  • BenchChem. (2025). Minimizing side product formation in aminopyrazole synthesis. BenchChem.
  • PMC. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
  • HAL Open Science. (n.d.).
  • ARKIVOC. (2009). Recent developments in aminopyrazole chemistry.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • ResearchGate. (n.d.). Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode chromatography.
  • Chromatography Online. (2014). Troubleshooting.
  • University of Rochester, Department of Chemistry. (n.d.).
  • BenchChem. (2025).
  • ChemistryViews. (2012).
  • International Journal of Pharmaceutical and Life Sciences. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • PMC. (n.d.). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3.
  • Biomedical Journal of Scientific & Technical Research. (2024).

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Technical Support Center: Strategies for Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioselectivity in their synthetic routes. Pyrazoles are a cornerstone of modern drug discovery, and controlling their substitution pattern is paramount for modulating pharmacological activity. This resource provides in-depth, experience-driven answers to common questions, troubleshooting advice for typical experimental hurdles, and detailed protocols to enhance the regioselectivity of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Knorr pyrazole synthesis with an unsymmetrical 1,3-diketone and a substituted hydrazine is giving me a mixture of regioisomers. What is happening and how can I control the outcome?

This is the most common challenge in pyrazole synthesis. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can, in principle, yield two different regioisomers.[1][2] The root of this problem lies in the initial nucleophilic attack of the hydrazine onto one of the two non-equivalent carbonyl groups of the diketone.

The Underlying Mechanism: A Tale of Two Carbonyls

The regiochemical outcome is a competition between two main pathways, dictated by the relative reactivity of the carbonyl groups and the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.

  • Pathway A: The substituted nitrogen of the hydrazine (more nucleophilic in alkylhydrazines) attacks the more electrophilic (less sterically hindered) carbonyl group.

  • Pathway B: The unsubstituted nitrogen of the hydrazine attacks one of the carbonyls.

The subsequent condensation and cyclization then lead to the respective pyrazole isomers. The final ratio of products is determined by a delicate balance of electronic effects, steric hindrance, and the stability of the reaction intermediates.

Troubleshooting & Optimization Strategies

Here are several field-proven strategies to influence the regioselectivity of this reaction:

1. Solvent Modification: The Fluorinated Alcohol Effect

One of the most effective and straightforward methods to enhance regioselectivity is to change the solvent from standard alcohols like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2]

  • Causality: Fluorinated alcohols are highly polar and can form strong hydrogen bonds. They can selectively solvate and activate one of the carbonyl groups, often the one adjacent to an electron-withdrawing group, making it more susceptible to nucleophilic attack. This enhanced electrophilicity can steer the reaction down a single pathway, dramatically improving the isomeric ratio.[2]

Experimental Protocol: Regioselective Pyrazole Synthesis Using TFE

  • Dissolution: Dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.1-0.5 M.

  • Addition of Hydrazine: Add the substituted hydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 3-24 hours.[2]

  • Work-up: Upon completion, remove the TFE under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: Purify the product by column chromatography to isolate the desired regioisomer.

2. Temperature and Catalyst Control

The reaction conditions can be fine-tuned to favor one regioisomer over the other.

  • Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product. Conversely, higher temperatures may favor the thermodynamically more stable isomer. A temperature screening study is often beneficial.[1]

  • Catalysis: The addition of a catalyst can significantly influence the reaction pathway.

    • Acid Catalysis: A catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid can activate a specific carbonyl group.

    • Metal Catalysis: Various metal catalysts, including those based on silver, copper, or zinc, have been shown to promote highly regioselective pyrazole syntheses.[1] For instance, a silver-catalyzed reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate provides trifluoromethylated pyrazoles with high regioselectivity.[1]

Decision-Making Workflow for Knorr Synthesis

G start Poor Regioselectivity in Knorr Synthesis solvent Modify Solvent System (e.g., EtOH to TFE/HFIP) start->solvent temp Optimize Reaction Temperature (e.g., -20°C to 80°C) start->temp catalyst Introduce a Catalyst (Acidic or Metal-based) start->catalyst check Is Regioselectivity >95:5? solvent->check temp->check catalyst->check success Proceed with Optimized Conditions check->success Yes fail Consider Alternative Synthetic Routes check->fail No

Caption: Troubleshooting workflow for poor regioselectivity.

Question 2: I need to synthesize a specific regioisomer of a polysubstituted pyrazole that is not accessible through the Knorr synthesis. What are some reliable alternative methods?

When direct condensation fails to provide the desired isomer, a change in strategy is required. Modern organic synthesis offers several powerful alternatives that provide excellent regiochemical control.

Strategy 1: [3+2] Cycloaddition Reactions

This class of reactions involves the combination of a three-atom component with a two-atom component to form the five-membered pyrazole ring. These methods often exhibit high to complete regioselectivity.

  • Sydnones and Alkynes: The reaction of sydnones (a mesoionic heterocyclic compound) with alkynes is a robust method for synthesizing 1,3-disubstituted or 1,3,4-trisubstituted pyrazoles. While early examples suffered from poor regioselectivity with unsymmetrical alkynes, modern variations have largely solved this issue.[3]

    • Copper-Catalyzed Sydnone-Alkyne Cycloadditions (CuSAC): This method allows for the regioselective synthesis of 1,4-disubstituted pyrazoles.[3]

    • Base-Mediated Cycloaddition: A novel approach using 2-alkynyl-1,3-dithianes and sydnones under basic conditions provides polysubstituted pyrazoles with excellent regioselectivity under mild conditions.[3]

Strategy 2: Synthesis from α,β-Unsaturated Systems

Another powerful approach is the reaction of hydrazines with α,β-unsaturated carbonyl compounds or nitriles, which proceeds via a Michael addition followed by cyclization.

  • Iodine-Mediated Oxidative C-N Bond Formation: This metal-free, one-pot protocol allows for the synthesis of di-, tri-, and tetrasubstituted pyrazoles from readily available α,β-unsaturated aldehydes or ketones and hydrazine salts. This method offers high regioselectivity as the initial conjugate addition of the hydrazine dictates the final substitution pattern.[4]

Strategy 3: Multi-Component and One-Pot Reactions

These reactions combine multiple starting materials in a single reaction vessel to build complex molecules efficiently and often with high selectivity.

  • Three-Component Synthesis from Aldehydes, Tosylhydrazine, and Alkynes: This efficient procedure involves the condensation of an aldehyde with tosylhydrazine, followed by a cycloaddition with a terminal alkyne to afford 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[4]

Comparison of Alternative Methods
MethodStarting MaterialsKey FeaturesRegioselectivityReference
Cu-Catalyzed Sydnone-Alkyne Cycloaddition Sydnones, Terminal AlkynesMild conditions, good functional group tolerance.High for 1,4-disubstituted pyrazoles.[3]
Base-Mediated Dithiane-Sydnone Cycloaddition 2-Alkynyl-1,3-dithianes, SydnonesMild conditions, excellent regioselectivity.Excellent.[3]
Iodine-Mediated Oxidative Cyclization α,β-Unsaturated Aldehydes/Ketones, HydrazinesMetal-free, eco-friendly, one-pot.High.[4]
Three-Component Reaction Aldehydes, Tosylhydrazine, Terminal AlkynesOne-pot, high efficiency.Complete for 1,3,5-trisubstituted pyrazoles.[4]
Question 3: My starting 1,3-diketone is unstable or difficult to prepare. Is there a way to generate it in situ for pyrazole synthesis?

Yes, an in situ generation of the 1,3-diketone followed by immediate trapping with hydrazine is a highly effective strategy, particularly for accessing previously inaccessible pyrazoles.

In Situ Diketone Formation and Trapping

This one-pot method involves the rapid synthesis of a 1,3-diketone from a ketone and an acid chloride, which is then immediately converted to the corresponding pyrazole by the addition of hydrazine.[1] This approach avoids the isolation of potentially unstable diketone intermediates.

Experimental Protocol: One-Pot Pyrazole Synthesis via In Situ Diketone Formation

  • Enolate Formation: To a solution of the starting ketone (1.0 eq) in a suitable aprotic solvent (e.g., THF) at -78 °C, add a strong base such as LDA or LiHMDS (1.1 eq) dropwise. Stir for 30-60 minutes.

  • Acylation: Add the acid chloride (1.1 eq) to the enolate solution and allow the reaction to warm to room temperature.

  • Hydrazine Addition: Once the diketone formation is complete (as determined by TLC analysis of a quenched aliquot), add hydrazine hydrate (1.5 eq) to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux until the pyrazole formation is complete.

  • Work-up and Purification: Cool the reaction mixture, quench with water, and extract with an organic solvent. Purify the crude product by standard methods.

This method is particularly advantageous for its speed, generality, and ability to generate complex pyrazole-containing fused ring systems.[1]

Reaction Pathway Visualization

G cluster_0 Step 1: In Situ Diketone Formation cluster_1 Step 2: Trapping & Cyclization ketone Ketone + Acid Chloride diketone 1,3-Diketone (Unstable Intermediate) ketone->diketone Base-mediated Acylation hydrazine + Hydrazine diketone->hydrazine pyrazole Final Pyrazole Product hydrazine->pyrazole Condensation & Cyclization

Caption: One-pot synthesis via in situ diketone generation.

This technical guide provides a starting point for addressing the common and often frustrating issue of regioselectivity in pyrazole synthesis. By understanding the underlying mechanisms and exploring the alternative strategies and protocols outlined here, you can significantly improve your ability to synthesize the desired pyrazole regioisomer with high purity and yield.

References
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Al-Mulla, A. (2017).
  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 90, 3769-3778.
  • Fustero, S., et al. (2011). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 16(12), 10464-10498.
  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(15), 6137-6144.
  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(15), 6137-6144.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

Sources

Managing impurities in the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis of pyrazole derivatives, with a specific focus on impurity profiling, management, and troubleshooting. Drawing from established literature and practical experience, this resource provides in-depth, actionable solutions to frequently encountered problems.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

  • References

Frequently Asked Questions (FAQs)

Q1: My Knorr synthesis of a 1,3,5-trisubstituted pyrazole from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers. How can I control the selectivity?

A1: Senior Application Scientist Insights

This is the most common challenge in pyrazole synthesis. The formation of regioisomers arises from the two possible pathways of nucleophilic attack by the hydrazine on the two distinct carbonyl groups of the 1,3-dicarbonyl compound.[1][2] The outcome is governed by a delicate balance of steric hindrance, electronic effects, and reaction conditions.

Causality Explained:

  • Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic (electron-deficient) carbonyl carbon. For example, in 4,4,4-trifluoro-1-phenyl-1,3-butanedione, the carbonyl adjacent to the electron-withdrawing trifluoromethyl group is significantly more electrophilic than the carbonyl adjacent to the phenyl group.

  • Steric Effects: The less sterically hindered carbonyl group is often the preferred site for initial attack, especially with bulky hydrazine derivatives.

  • pH Control: The reaction mechanism involves a series of condensation and cyclization-dehydration steps. The pH of the reaction medium can influence the rate of these steps and the stability of the intermediates, thereby affecting the final isomeric ratio. Acidic conditions can accelerate the dehydration steps required for aromatization.[1]

Strategies for Regiocontrol:

  • Solvent Choice: Switching from traditional protic solvents like ethanol to aprotic dipolar solvents (e.g., DMF, DMAc) can dramatically improve regioselectivity.[1][2] These solvents can better stabilize charged intermediates and influence the reaction pathway.

  • Acid Catalysis: The addition of a strong acid, such as HCl, to reactions in aprotic solvents has been shown to significantly enhance regioselectivity, often favoring one isomer by >98:2.[1]

  • Substrate Modification: If possible, modifying the 1,3-dicarbonyl substrate to maximize the electronic and steric differences between the two carbonyls is a highly effective strategy.

Q2: I'm observing a persistent, polar impurity at the baseline of my TLC plate that doesn't move in standard solvent systems (e.g., ethyl acetate/hexanes). What could it be?

A2: Senior Application Scientist Insights

A highly polar, immobile impurity in pyrazole synthesis is often due to unreacted hydrazine salts or hydrophilic intermediates. Hydrazine and its salts are highly polar and can tenaciously bind to silica gel.

Common Culprits:

  • Hydrazine Hydrochloride/Sulfate: If you are using a salt form of hydrazine, it may not be fully consumed or neutralized in the reaction.

  • Hydrazone Intermediate: The initial condensation product between the hydrazine and one of the carbonyl groups is a hydrazone.[2][3] While typically transient, under certain conditions (e.g., low temperature, insufficient acid/base catalyst), this intermediate can accumulate.

  • Degradation Products: Hydrazines can be unstable and may decompose over time, especially if the quality is poor, leading to various polar byproducts.

Troubleshooting Protocol:

  • Aqueous Work-up: Perform a liquid-liquid extraction. Wash the organic layer (e.g., EtOAc, DCM) thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic starting materials and catalysts, followed by a brine wash to remove water-soluble impurities like hydrazine salts.

  • pH Adjustment: Before extraction, ensure the aqueous phase is basic (pH > 8) to deprotonate any remaining hydrazine salts, making them more soluble in the organic phase for removal (or less likely to be extracted if they remain as the free base).

  • Use of a Scavenger Resin: In more difficult cases, a scavenger resin designed to react with and remove excess nucleophiles (like hydrazine) can be employed during work-up.

Q3: My final, isolated pyrazole product is discolored (yellow to brown), even after chromatography. What is the cause and how can I fix it?

A3: Senior Application Scientist Insights

Discoloration in pyrazole products is typically caused by trace amounts of highly conjugated, oxidized impurities. The pyrazole ring itself is relatively stable, but side reactions and starting material impurities can lead to colored species.

Probable Causes & Solutions:

CauseExplanationRecommended Action
Oxidation of Hydrazine Phenylhydrazines and other arylhydrazines are susceptible to air oxidation, forming intensely colored azo compounds (R-N=N-R) or other degradation products.Use high-purity, freshly opened, or redistilled hydrazine. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidation.
Pyrazoline Intermediate The reaction of α,β-unsaturated ketones with hydrazines first forms a non-aromatic pyrazoline intermediate, which is then oxidized to the pyrazole.[1][2] Incomplete oxidation can leave traces of the pyrazoline, which may be less stable and prone to colored degradation.Ensure the oxidation step is complete. If using an external oxidizing agent (e.g., I₂, Br₂, O₂ in DMSO), ensure sufficient stoichiometry and reaction time.[3]
Residual Metal Catalyst If a metal catalyst (e.g., Cu, Pd, Ru) was used in the synthesis, trace amounts can remain and cause discoloration.Treat a solution of the product with activated carbon (charcoal), which is effective at adsorbing many colored impurities and trace metals. Filter through a pad of Celite® to remove the carbon. Recrystallization is also highly effective.

Troubleshooting Guides

Guide 1: Differentiating and Separating Regioisomeric Pyrazole Impurities

The co-formation of regioisomers is a frequent outcome that complicates purification and analysis. This guide provides a systematic workflow for identifying and separating these closely related compounds.

Step 1: Analytical Identification

The first step is to confirm the presence of isomers and attempt to identify the major and minor products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.

    • ¹H NMR: Protons on the pyrazole ring or on substituents will have slightly different chemical shifts in the two isomers. Protons closer to the N-substituent (at the 1-position) are often more deshielded.

    • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This 2D NMR technique is definitive. Irradiation of the N-substituent's protons should show a spatial correlation (an NOE cross-peak) to the protons of the substituent at the 5-position, but not the 3-position. This unambiguously assigns the structure of the major isomer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While both isomers will have the same mass, they often exhibit slightly different retention times on reverse-phase HPLC, allowing for quantification of the isomeric ratio.

Step 2: Purification Strategy

Separating regioisomers can be challenging due to their similar physical properties.

G start Crude Product (Isomeric Mixture) recrystall Attempt Recrystallization start->recrystall Check solubility differences in various solvents column Perform Column Chromatography recrystall->column No separation or low yield success Pure Isomer Isolated recrystall->success One isomer crystallizes selectively column->success Baseline separation achieved (ΔRf > 0.1) fail Isomers Co-elute column->fail ΔRf < 0.1 hplc Preparative HPLC fail->hplc High value product deriv Chemical Derivatization fail->deriv If HPLC is not an option hplc->success G cluster_0 Reaction Mixture cluster_1 Purification Workflow SM1 1,3-Dicarbonyl (Acidic) BaseWash 2. Wash with 1M NaOH (aq) SM1->BaseWash Extracts into aqueous layer SM2 Hydrazine (Basic) AcidWash 1. Wash with 1M HCl (aq) SM2->AcidWash Extracts into aqueous layer Prod Pyrazole (Neutral) Prod->AcidWash Remains in organic phase AcidWash->BaseWash Remains in organic phase OrganicLayer Final Organic Layer BaseWash->OrganicLayer Remains in organic phase

Sources

Technical Support Center: Enhancing the Solubility of Pyrazole-Based Compounds for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with pyrazole-based compounds and encountering solubility challenges in their in vitro assays. Pyrazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide range of biological activities.[1][2] However, their often hydrophobic and crystalline nature can lead to poor aqueous solubility, posing a significant hurdle for accurate and reproducible experimental results.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address these issues. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)
Q1: Why are my pyrazole-based compounds poorly soluble in aqueous assay buffers?

A1: The solubility of pyrazole derivatives is dictated by their physicochemical properties. The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][3] While it possesses both weakly acidic and basic properties, its overall polarity can be significantly influenced by the various substituents attached to the ring.[1]

Key factors contributing to poor solubility include:

  • Aromaticity and Planarity: The planar and aromatic nature of the pyrazole core can promote strong intermolecular π-π stacking in the solid state, leading to a stable crystal lattice that is difficult to disrupt with water molecules.[3]

  • Hydrophobic Substituents: Many pyrazole-based compounds designed as inhibitors or modulators of biological targets often feature lipophilic (hydrophobic) functional groups to enhance binding affinity. These groups increase the overall nonpolar character of the molecule, reducing its affinity for aqueous solvents.

  • High Molecular Weight: As the complexity and size of the substituents increase, the molecular weight rises, which often correlates with decreased solubility.

  • Weakly Ionizable Nature: Pyrazole has a weakly acidic N-H proton and a weakly basic nitrogen atom.[1] Unless the substituents on the ring are strongly ionizable, the compound may not readily form soluble salts at physiological pH (typically 7.2-7.4).

Q2: I've just received a new pyrazole compound. What are the first steps to assess its solubility?

A2: A systematic approach is crucial. Before committing to a large-scale assay, a preliminary solubility assessment will save time and resources.

  • Start with DMSO: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it the most common choice for preparing high-concentration stock solutions.[4][5] Aim to prepare a concentrated stock solution, typically in the range of 10-100 mM.

  • The "Solvent Shock" Test: A common issue is "solvent shock," where a compound soluble in 100% DMSO precipitates when diluted into an aqueous buffer.[6][7] To test for this, perform a small-scale dilution of your DMSO stock into your final assay buffer. For example, add 1 µL of a 10 mM DMSO stock to 99 µL of buffer (a 1:100 dilution to yield 100 µM).

  • Visual and Instrumental Inspection:

    • Visually inspect the solution immediately after dilution and after a period of incubation (e.g., 2 hours at room temperature or 37°C) for any signs of cloudiness or precipitate.[8]

    • For a more quantitative measure, you can measure the turbidity of the solution using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >500 nm).[8] An increase in absorbance indicates light scattering from insoluble particles.

Troubleshooting Guide: My Compound Precipitates
Issue 1: My compound is soluble in DMSO, but precipitates immediately upon dilution into my aqueous assay buffer.

This is a classic case of "solvent shock" and indicates that the aqueous solubility limit has been exceeded.[6]

A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of nonpolar solutes.[9]

  • Rationale: Co-solvents like DMSO, ethanol, or polyethylene glycols (PEGs) work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic compound and the solvent, thereby enhancing solubilization.[9][10]

  • Best Practices:

    • Keep the final concentration of the co-solvent in your assay as low as possible, typically ≤1% v/v , as higher concentrations can be toxic to cells or interfere with enzyme activity.[11]

    • If your compound precipitates at 1% DMSO, try lowering the final compound concentration. It is better to have a lower, fully dissolved concentration than a higher, precipitated one.[12]

Table 1: Common Co-solvents for In Vitro Assays

Co-SolventTypical Final ConcentrationNotes
DMSO0.1% - 1%Most common; can be cytotoxic at >1%.[5]
Ethanol0.1% - 1%Can affect cell membranes and enzyme kinetics.
PEG 300/4001% - 5%Generally well-tolerated by cells.
Propylene Glycol1% - 5%Often used in pharmaceutical formulations.[9]
  • Rationale: Instead of a single large dilution, a serial or step-wise dilution can sometimes prevent localized high concentrations that trigger precipitation.

  • Protocol:

    • Prepare a high-concentration stock in 100% DMSO (e.g., 50 mM).

    • Create an intermediate dilution in a solution with a higher buffer content (e.g., 5 mM in 10% DMSO/90% buffer).

    • Use this intermediate stock for the final dilution into the assay plate.

Issue 2: My compound seems to dissolve initially but then precipitates over the course of the assay incubation (e.g., at 37°C).

This suggests that the compound is either unstable or has lower solubility under the specific assay conditions.

  • Rationale: While warming a solution can sometimes aid dissolution, some compounds exhibit lower solubility at higher temperatures.[6] Additionally, prolonged incubation at 37°C can lead to the gradual formation of more stable, less soluble crystal forms.

  • Troubleshooting Step: Compare the stability of your diluted compound at room temperature versus 37°C. If it remains soluble at room temperature, consider if a shorter incubation time or a lower temperature is feasible for your assay.

  • Rationale: The solubility of weakly acidic or basic compounds is highly pH-dependent.[13][14] Pyrazole derivatives can act as weak acids (deprotonation of the N-H) or weak bases (protonation of the second nitrogen).[1]

    • For a weakly acidic compound, increasing the pH above its pKa will ionize it, increasing solubility.

    • For a weakly basic compound, decreasing the pH below its pKa will achieve the same.[15][16]

  • Protocol:

    • Determine if your compound has ionizable groups.

    • Prepare a series of buffers with slightly different pH values around the physiological range (e.g., pH 7.0, 7.4, 7.8), ensuring your biological system is tolerant of these changes.

    • Test the solubility of your compound in each buffer to find the optimal pH.

Issue 3: I've tried optimizing co-solvents and pH, but my compound is still not soluble enough for my desired assay concentration.

For particularly challenging compounds, more advanced formulation strategies may be necessary.

  • Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate hydrophobic molecules, like many pyrazole derivatives, forming an "inclusion complex."[18][] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[20][21]

  • Commonly Used Cyclodextrins:

    • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity compared to natural beta-cyclodextrin.[18]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative used to increase the solubility of poorly soluble agents.[5]

  • Experimental Protocol: Preparing a Compound-Cyclodextrin Complex

    • Prepare a CD Solution: Dissolve HP-β-CD in your assay buffer to a desired concentration (e.g., 10-50 mM). Gentle warming (to 40-50°C) may be required. Allow the solution to cool to room temperature.

    • Add Compound: Add the solid pyrazole compound directly to the CD solution. Alternatively, add a concentrated DMSO stock of the compound to the CD solution while vortexing.

    • Equilibrate: Shake or stir the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.

    • Filter: Use a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains your solubilized compound complexed with the cyclodextrin.

Protocols and Workflows
Protocol 1: Standard Stock Solution Preparation

This protocol outlines the best practices for preparing a standard DMSO stock solution.[22][23]

  • Accurate Weighing: Use a calibrated analytical balance to weigh the pyrazole compound.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).[22][24]

  • Dissolution: Vortex the solution thoroughly. If necessary, use a brief sonication in a water bath to aid dissolution.

  • Visual Confirmation: Ensure the solution is clear and free of any visible particulates.[22]

  • Aliquoting and Storage: Aliquot the stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles and water absorption from the atmosphere.[25] Store at -20°C or -80°C.

Workflow for Solubility Troubleshooting

This workflow provides a decision tree for systematically addressing solubility issues.

Solubility_Workflow Start Start: New Pyrazole Compound PrepStock Prepare 10-50 mM Stock in 100% DMSO Start->PrepStock TestDilution Dilute to Final Assay Conc. in Aqueous Buffer (e.g., 1:100) PrepStock->TestDilution CheckPrecip Precipitation Observed? TestDilution->CheckPrecip Soluble Compound is Soluble. Proceed with Assay. CheckPrecip->Soluble No Troubleshoot Initiate Troubleshooting CheckPrecip->Troubleshoot Yes LowerConc Try Lower Final Concentration Troubleshoot->LowerConc CheckAgain1 Precipitation Observed? LowerConc->CheckAgain1 CheckAgain1->Soluble No CoSolvent Optimize Co-solvent (e.g., 0.5% DMSO) CheckAgain1->CoSolvent Yes CheckAgain2 Precipitation Observed? CoSolvent->CheckAgain2 CheckAgain2->Soluble No pH_or_CD Advanced Methods: pH Modification or Cyclodextrins CheckAgain2->pH_or_CD Yes

Caption: A decision workflow for troubleshooting pyrazole solubility.

References
  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 15(9), 1097. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Research & Reviews: A Journal of Drug Design & Discovery. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • Katzenellenbogen, J. A., et al. (2000). Estrogen pyrazoles: defining the pyrazole core structure and the orientation of substituents in the ligand binding pocket of the estrogen receptor. Journal of Medicinal Chemistry, 43(24), 4518-4530. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Retrieved from [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]

  • ResearchGate. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]

  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Retrieved from [Link]

  • YouTube. (2025). Solution-making strategies & practical advice. Retrieved from [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3: Preparing Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to p38 MAP Kinase Inhibitors: Profiling Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate Against Key Competitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate and its derivative class against other prominent p38 MAP kinase inhibitors. We will delve into the biochemical properties, selectivity, and performance of these compounds, supported by established experimental data and protocols for researchers in drug discovery and cell signaling.

Introduction: The p38 MAP Kinase Pathway as a Therapeutic Target

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are critical players in the cellular response to external stress signals, such as inflammatory cytokines and environmental hardships.[1][2] This pathway's central role in regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β has made it a key target for therapeutic intervention in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[2][3]

The p38 MAPK family consists of four main isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[4][5] The most ubiquitously expressed and studied isoform is p38α, which is the primary target for the majority of small molecule inhibitors developed to date.[4] Despite significant research and numerous clinical trials, the development of p38 MAPK inhibitors has been challenging, often hampered by issues of selectivity and off-target toxicity.[1][6] This guide aims to contextualize the 5-amino-pyrazole scaffold within this complex landscape.

p38_Pathway Ext_Stimuli Environmental Stress Inflammatory Cytokines (TNF-α, IL-1β) MKK3_6 MKK3 / MKK6 Ext_Stimuli->MKK3_6 activate p38 p38 MAPK (p38α, β, γ, δ) MKK3_6->p38 phosphorylate (Thr180/Tyr182) Downstream_Kinases MK2, MNK1, PRAK p38->Downstream_Kinases activate Transcription_Factors ATF2, CREB, MEF2C p38->Transcription_Factors activate Cellular_Response Inflammation Apoptosis Cell Cycle Arrest Downstream_Kinases->Cellular_Response Transcription_Factors->Cellular_Response Inhibitor p38 Inhibitors Inhibitor->p38

Caption: The p38 MAPK signaling cascade.

Profiling the 5-Amino-Pyrazole Scaffold

While specific biochemical data for this compound is not extensively published, the broader class of 5-amino-pyrazoles has been developed into potent and highly selective p38α inhibitors.[7] A notable example derived from this scaffold is S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), which advanced to Phase I clinical trials.[8]

Mechanism and Selectivity:

The 5-amino-pyrazole series functions as ATP-competitive inhibitors. X-ray crystallography studies of these compounds bound to unphosphorylated p38α have revealed a unique binding mode that confers high selectivity.[7][8] A key interaction is a hydrogen bond formed between the exocyclic amine of the inhibitor and the side-chain of Threonine 106 on the kinase hinge region.[8] This interaction, along with the overall conformation within the ATP-binding pocket, is difficult for other kinases to accommodate, thus contributing to the compound's selective profile.

Comparative Analysis of p38 MAP Kinase Inhibitors

To understand the positioning of the 5-amino-pyrazole class, we compare it against other well-characterized p38 inhibitors representing different chemical scaffolds and binding mechanisms.

Inhibitor (Example)Inhibitor ClassBinding ModeTarget Isoformsp38α IC50Key Features & Limitations
5-Amino-Pyrazole Derivative (RO3201195) 5-Amino-PyrazoleATP-Competitivep38α/βPotent (nM range)High selectivity attributed to a unique H-bond with Thr106; demonstrated oral bioavailability.[8]
SB203580 / SB202190 Pyridinyl-ImidazoleATP-Competitivep38α/β50-500 nMWidely used as research tools; known to have off-target effects on other kinases, requiring careful interpretation of results.[9][10]
Doramapimod (BIRB 796) Diaryl UreaAllosteric (DFG-out)p38α, β, γ, δ~38 nMBinds to an allosteric site, stabilizing an inactive "DFG-out" conformation; exhibits very slow dissociation rates and high potency.[11][12]
PH-797804 DiarylpyridinoneATP-Competitivep38αPotent (nM range)Exhibits exceptional selectivity (>500-fold) due to a unique peptide flip it induces in the kinase hinge region (Met109-Gly110).[13]

Essential Experimental Protocols for Inhibitor Characterization

Validating and comparing p38 kinase inhibitors requires robust and reproducible assays. Below are standardized protocols for key experiments.

In Vitro Biochemical Kinase Assay (IC50 Determination)

This protocol determines the concentration of an inhibitor required to reduce the activity of purified p38α kinase by 50%. A common method is a luminescence-based assay that measures ATP consumption.

Workflow:

Kinase_Assay_Workflow A Prepare serial dilution of inhibitor in DMSO C Add diluted inhibitor to respective wells A->C B Add recombinant p38α kinase, substrate (e.g., ATF2), and ATP to microplate wells B->C D Incubate at 30°C for 60 minutes C->D E Add Kinase-Glo® reagent to stop reaction and detect remaining ATP D->E F Measure luminescence (signal is inversely proportional to kinase activity) E->F G Calculate IC50 value using non-linear regression F->G

Caption: Workflow for an in vitro kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare a solution of recombinant active p38α kinase and a suitable substrate (e.g., ATF2 peptide).

  • Inhibitor Dilution: Perform a serial dilution of the test compound (e.g., this compound) in DMSO to create a range of concentrations for the dose-response curve.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the p38α enzyme, and the substrate to each well.

  • Initiate Reaction: Add the diluted inhibitor or DMSO (vehicle control) to the wells, followed by ATP to start the kinase reaction. The final ATP concentration should be at or near its Km for p38α.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity. For an ADP-Glo™ assay, add the ADP-Glo™ reagent to convert ADP to ATP, then add the Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase reaction.[14] The resulting luminescence is proportional to kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based TNF-α Secretion Assay

This assay measures the inhibitor's ability to block the production of TNF-α in a cellular context, providing a measure of its cellular potency.

Workflow:

TNFa_Assay_Workflow A Plate cells (e.g., THP-1 monocytes or human PBMCs) B Pre-treat cells with serial dilutions of inhibitor for 1-2 hours A->B C Stimulate cells with LPS (e.g., 100 ng/mL) to induce TNF-α production B->C D Incubate for 4-6 hours at 37°C, 5% CO₂ C->D E Collect supernatant by centrifugation D->E F Quantify TNF-α concentration in supernatant using ELISA E->F G Calculate IC50 value for TNF-α inhibition F->G

Caption: Workflow for a cell-based TNF-α assay.

Step-by-Step Protocol:

  • Cell Culture: Plate human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1 in a 96-well plate.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the p38 inhibitor for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulation: Add lipopolysaccharide (LPS) to the wells to stimulate the p38 pathway and induce TNF-α production.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 value by plotting the percentage of TNF-α inhibition against the inhibitor concentration.

Conclusion and Future Perspectives

The landscape of p38 MAP kinase inhibitors is mature, yet challenging.[6] Early generation inhibitors like the pyridinyl-imidazoles, while invaluable for research, are often limited by their selectivity profiles.[9] Newer classes of inhibitors, including the allosteric diaryl ureas and the highly selective diarylpyridinones, have overcome some of these hurdles but have faced their own challenges in clinical development.[13]

The 5-amino-pyrazole scaffold, represented by compounds like this compound and its more complex derivatives, offers a promising chemical framework. Its ability to form a unique hydrogen bond with Thr106 provides a structural basis for high selectivity, a critical attribute for minimizing off-target effects.[8]

Future success in this field will likely depend on the development of inhibitors with even greater isoform selectivity or those that target specific downstream substrates of p38, potentially offering a more nuanced therapeutic effect with an improved safety profile.[6][15] As research continues, the careful and objective comparison of new chemical entities against established benchmarks, using the robust protocols outlined here, will be essential for identifying the next generation of clinically successful p38 MAP kinase inhibitors.

References

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Validation of the biological activity of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate derivatives in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] Among these, the Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate series and its analogs have garnered significant interest. Their mechanism of action often involves the inhibition of key signaling molecules crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[3][4] This guide provides a comprehensive framework for validating the biological activity of this class of compounds in cellular assays, using a representative lead compound for data-driven comparison and outlining the critical experimental protocols for robust evaluation.

The Competitive Landscape: Benchmarking a Lead Pyrazole Derivative

To illustrate the process of validating a novel chemical entity, we will use data from a potent pan-FGFR inhibitor from the closely related 5-amino-1-phenyl-1H-pyrazole-4-carboxamide series, compound 10h , as a representative example.[4] The anticancer activity of these derivatives is primarily attributed to their potent inhibition of the FGFR signaling cascade, a pathway frequently dysregulated in various solid tumors, driving tumorigenesis.[4] A crucial aspect of preclinical assessment is to compare the efficacy of a novel compound against a current standard-of-care agent. For the cancer types in which compound 10h shows promise, such as lung and gastric cancer, a relevant comparator is Cisplatin , a widely used chemotherapeutic agent.

Comparative In Vitro Efficacy

The initial validation of a potential anticancer compound involves determining its potency against specific molecular targets and its ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric in these assessments.

Target/Cell LineCompound 10h IC50 (nM)Cisplatin IC50 (µM)Cancer TypeReference
Biochemical Assays
FGFR146Not Applicable-[4]
FGFR241Not Applicable-[4]
FGFR399Not Applicable-[4]
Cell-Based Assays
NCI-H52019~ 4.5Lung Cancer[4]
SNU-1659~ 2.8Gastric Cancer[4]
KATO III73~ 5.2Gastric Cancer[4]

Note: Cisplatin IC50 values are representative and can vary based on specific experimental conditions and cell line passage number.

The data clearly indicates that compound 10h exhibits potent, nanomolar-level inhibition of key FGFR kinases and demonstrates significant anti-proliferative effects in cancer cell lines with activated FGFR pathways.[4] This positions it as a promising candidate for further preclinical development.

The Investigator's Toolkit: Core Cellular Assays for Validation

To build a comprehensive biological activity profile for a novel pyrazole derivative, a panel of robust and reproducible cellular assays is essential. The following protocols are foundational for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Workflow for Cellular Validation of Pyrazole Derivatives

The following diagram illustrates a typical workflow for the cellular validation of a novel pyrazole compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Validation start Synthesized Pyrazole Derivative mtt MTT Assay (Cytotoxicity Screening) start->mtt Treat cancer cell lines apoptosis Annexin V / PI Staining (Apoptosis Assay) mtt->apoptosis Determine IC50 values cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) mtt->cell_cycle Select concentrations for further assays western Western Blotting (Signaling Pathway Analysis) apoptosis->western cell_cycle->western end Candidate for In Vivo Studies western->end Confirm molecular target engagement G cluster_0 Downstream Signaling cluster_1 Cellular Outcomes FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds and activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Pyrazole Pyrazole Derivative (e.g., Compound 10h) Pyrazole->FGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Apoptosis

Caption: Inhibition of the FGFR signaling pathway by pyrazole derivatives.

By inhibiting FGFR, these compounds can block downstream signaling through pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which are critical for cancer cell proliferation and survival. [4]

Conclusion

The validation of the biological activity of novel pyrazole derivatives requires a systematic and multi-faceted approach. This guide has provided a framework for this process, from initial comparative efficacy studies to detailed mechanistic assays. By employing robust protocols for assessing cytotoxicity, apoptosis, and cell cycle progression, researchers can build a comprehensive profile of their lead compounds. The use of a well-characterized comparator and a clear understanding of the underlying molecular targets, such as the FGFR signaling pathway, are crucial for establishing the therapeutic potential of this promising class of anticancer agents. The data-driven insights gained from these cellular assays are the foundation for advancing the most promising candidates into further preclinical and, ultimately, clinical development.

References

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  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. 2025 Mar 20. Available from: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Adv. 2025 Mar 4. Available from: [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetyl Coumarin. Semantic Scholar. Available from: [Link]

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  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Int J Mol Sci. 2024 Jul 20;25(14):7809. Available from: [Link]

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A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of Novel 5-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 5-Aminopyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1][2] Among these, the 5-aminopyrazole moiety has emerged as a particularly "privileged" scaffold. Its unique electronic properties and hydrogen bonding capabilities allow it to serve as a versatile pharmacophore, forming key interactions with a multitude of biological targets.[3][4]

This has led to the development of 5-aminopyrazole derivatives as potent agents in various therapeutic areas, most notably in oncology as kinase inhibitors.[5][6] For researchers and drug development professionals, understanding how to effectively evaluate these novel compounds is paramount. A rigorous and logically structured evaluation pipeline, from initial cell-based assays to preclinical animal models, is the bedrock of identifying a promising clinical candidate.

This guide provides an in-depth comparison of evaluation methodologies, supported by experimental data and protocols. As a Senior Application Scientist, my goal is not just to provide steps, but to illuminate the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Part 1: In Vitro Evaluation - From Cellular Viability to Mechanistic Insights

The initial phase of evaluation aims to answer fundamental questions: Does the compound have a biological effect on cancer cells? At what concentration? And by what mechanism? A tiered or cascaded approach is most efficient, starting with broad screening and moving toward more specific, hypothesis-driven assays.

Diagram 1: The In Vitro Screening Cascade

In_Vitro_Workflow cluster_0 Primary Screening cluster_1 Secondary / Mechanistic Assays cluster_2 Lead Candidate Selection Compound_Library 5-Aminopyrazole Derivatives Library MTT_Assay Cytotoxicity Assay (e.g., MTT / SRB) Compound_Library->MTT_Assay Treat Cancer Cell Lines IC50_Determination Determine IC50 Values Identify 'Hits' MTT_Assay->IC50_Determination Dose-Response Data Kinase_Assay Enzyme Inhibition Assay (e.g., Kinase Panel) IC50_Determination->Kinase_Assay Test 'Hits' on Putative Targets Apoptosis_Assay Apoptosis Assay (Annexin V / Caspase) IC50_Determination->Apoptosis_Assay Confirm Mechanism of Cell Death Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) IC50_Determination->Cell_Cycle_Assay Investigate Cytostatic Effects Lead_Selection Select Lead Candidates for In Vivo Studies Kinase_Assay->Lead_Selection Apoptosis_Assay->Lead_Selection Cell_Cycle_Assay->Lead_Selection

Caption: A typical workflow for the in vitro evaluation of novel compounds.

Primary Screening: Assessing Cytotoxicity

The first step is to determine whether the synthesized compounds exhibit cytotoxic or anti-proliferative effects against cancer cells. The choice of cell lines is critical; a panel representing different cancer types (e.g., breast, colon, liver) provides a broader understanding of the compound's spectrum of activity.

Featured Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay widely used for high-throughput screening.[7] Its principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, specifically by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[7]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Treatment: Prepare serial dilutions of the 5-aminopyrazole derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin, 5-Fluorouracil).

  • Incubation: Incubate the plates for 48-72 hours. The duration should be sufficient to observe significant effects on cell proliferation.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).[8][9]

Comparative Data for Novel 5-Aminopyrazole Derivatives:

Compound SeriesRepresentative CompoundTarget Cell LineIC50 (µM)Reference Compound (IC50, µM)Source
Pyrazolo[1,5-a]pyrimidines55jHCT-1161.26-[1]
Imidazo[1,2-b]pyrazoles26aMCF-76.1 ± 0.4Doxorubicin (10.3 ± 0.8)[1]
Thiadiazole-pyrazolo-triazines90MCF-77.53 ± 0.085-Fluorouracil (5.39 ± 0.52)[1]
Pyrazolopyrimidines16Hep-G224.4-[10]
Enamines19Hep-G217.7-[10]

This table synthesizes data from multiple studies to provide a comparative overview.

Secondary Screening: Unraveling the Mechanism of Action

Once cytotoxic "hits" are identified, the next logical step is to investigate how they work. Given that many 5-aminopyrazole derivatives are designed as kinase inhibitors, enzymatic assays are a crucial secondary screen.[6][11]

Featured Protocol: Kinase Inhibition Assay (Example: p38α MAPK)

The 5-aminopyrazole scaffold has been successfully utilized to develop potent inhibitors of p38α mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses and cellular stress.[11][12]

Step-by-Step Methodology:

  • Assay Principle: This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for kinase screening. The assay measures the phosphorylation of a substrate peptide by the kinase.

  • Reagents: Recombinant human p38α kinase, biotinylated substrate peptide, ATP, europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).

  • Reaction Setup: In a 384-well plate, add the 5-aminopyrazole derivative at various concentrations.

  • Kinase Reaction: Add p38α kinase, the biotinylated substrate, and ATP to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction and add the detection reagents (europium-labeled antibody and SA-APC). Incubate for another 60 minutes.

  • Signal Reading: Read the plate on a TR-FRET enabled plate reader. The FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value for kinase inhibition.

Causality Insight: A compound that is potent in a cell-based assay (e.g., MTT) and also potently inhibits a specific kinase (e.g., p38α) suggests a direct link between target engagement and the observed cellular phenotype. For example, compound 2j was identified as a potent and selective inhibitor of p38α MAP kinase, which correlated with its excellent cellular potency in inhibiting TNFα production.[11]

Diagram 2: p38 MAPK Signaling Pathway Inhibition

MAPK_Pathway Stress Cellular Stress (UV, Cytokines) MKK MKK3 / MKK6 Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates Phosphorylates Response Inflammation Apoptosis Substrates->Response Inhibitor 5-Aminopyrazole Inhibitor (e.g., 2j) Inhibitor->p38 Inhibits In_Vivo_Workflow Cell_Culture 1. Propagate Human Cancer Cells (e.g., HCT-116) Implantation 2. Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Allow Tumors to Reach Palpable Size (~100-150 mm³) Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administer Compound (e.g., Oral, IP) Daily Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight (2-3x / week) Treatment->Monitoring Endpoint 7. Endpoint: Tumor Growth Inhibition (TGI) Analysis Monitoring->Endpoint

Caption: Standard workflow for a cell line-derived xenograft (CDX) model.

Featured Protocol: Human Tumor Xenograft Model

The cell line-derived xenograft (CDX) model is a workhorse of preclinical oncology. [13][14]It involves implanting human cancer cells into immunodeficient mice, which lack an adaptive immune system and therefore do not reject the foreign cells.

Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic Nude mice), typically 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation: Harvest cancer cells that showed high sensitivity to the compound in vitro. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor formation.

  • Tumor Implantation: Subcutaneously inject approximately 1-5 million cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor mice for tumor growth. When tumors reach an average size of 100-150 mm³, randomize the animals into treatment and control groups (typically n=8-10 per group).

  • Treatment Administration: Administer the 5-aminopyrazole derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The vehicle control group receives the formulation buffer only.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint and Analysis: The study typically ends when tumors in the control group reach a predetermined size (~1500-2000 mm³). Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Comparative Data and Performance Analysis:

Compound ClassIn Vivo ModelDosingResultSource
p38α Inhibitors (5-Aminopyrazole)Acute Murine Model of TNFα Production-Highly efficacious in inhibiting TNFα production[11]
CDK Inhibitors (Aminopyrazole)Pancreatic Cancer Xenograft-Inhibited tumor growth[4]
Pyrazolones (CDK9 Inhibitors)Human Colorectal/Ovarian Carcinoma Models-Powerful antitumor drug in vivo[15]

This table provides examples of in vivo efficacy for different classes of pyrazole derivatives.

Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation

A common challenge in drug development is the disconnect between potent in vitro activity and poor in vivo efficacy. A compound might have a nanomolar IC50 in a dish but fail to shrink tumors in a mouse. This highlights the importance of understanding the bridge between these two evaluation paradigms: pharmacokinetics (PK) and pharmacodynamics (PD).

Diagram 4: The In Vitro to In Vivo Translation Funnel

IVIVC_Logic cluster_InVitro In Vitro Assessment cluster_ADME Pharmacokinetic / ADME Profiling cluster_InVivo In Vivo Efficacy Potency Potency (Cellular IC50) Solubility Solubility Potency->Solubility Inform Candidate Selection for PK Efficacy Tumor Growth Inhibition Potency->Efficacy Predicts Required Concentration at Tumor Selectivity Selectivity (Kinase Panel) Selectivity->Solubility Inform Candidate Selection for PK Mechanism Mechanism (e.g., Apoptosis) Mechanism->Solubility Inform Candidate Selection for PK Permeability Permeability (e.g., Caco-2) Solubility->Permeability Metabolism Metabolic Stability (Microsomes) Permeability->Metabolism Metabolism->Efficacy Predicts In Vivo Exposure & Dosing

Caption: Logical flow from in vitro properties to in vivo efficacy prediction.

Expertise & Experience: Before committing a compound to an expensive and time-consuming in vivo study, it is essential to profile its basic ADME (Absorption, Distribution, Metabolism, Excretion) properties. A compound with poor solubility or rapid metabolic degradation is unlikely to achieve sufficient exposure at the tumor site to exert its biological effect, regardless of its in vitro potency. For instance, the development of ravoxertinib, an ERK1/2 inhibitor, involved modifying the initial lead to improve metabolic stability, which was crucial for achieving a viable human dose projection. [6]Therefore, early-stage metabolic stability assays using liver microsomes are a self-validating system to de-risk candidates and prioritize those with the highest chance of in vivo success.

Conclusion

The evaluation of novel 5-aminopyrazole derivatives is a multi-faceted process that requires a logical progression from broad cellular screening to targeted mechanistic studies and finally to whole-animal efficacy models. By employing a structured approach, researchers can efficiently identify potent and selective lead candidates. The key to success lies not only in the robust execution of these protocols but also in understanding the intricate relationship between a compound's in vitro properties and its ultimate performance in a complex biological system. This comprehensive evaluation strategy is essential for translating the promise of the 5-aminopyrazole scaffold into tangible therapeutic benefits.

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Quantitative Structure-Activity Relationship (QSAR) studies of aminopyrazole derivatives as anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to QSAR Studies of Aminopyrazole Derivatives as Anticancer Agents

Executive Summary

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile role in targeting a range of oncological pathways, particularly as kinase inhibitors.[1][2] Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as an indispensable computational tool, accelerating the drug discovery pipeline by predicting the biological activity of novel compounds and providing deep mechanistic insights.[3][4][5] This guide offers a comparative analysis of various QSAR methodologies applied to aminopyrazole derivatives, providing researchers with the foundational knowledge to critically evaluate published models and design robust new studies. We will dissect the causality behind methodological choices, present a framework for building self-validating models, and offer detailed protocols to ensure scientific rigor and reproducibility.

The Central Role of Aminopyrazoles and QSAR in Oncology

Aminopyrazole derivatives have demonstrated significant potential as anticancer agents, with many acting as potent inhibitors of key protein kinases that are dysregulated in cancer, such as Polo-like kinase 1 (PLK1) and others.[6][7] The core structure serves as a versatile template for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

The primary objective of QSAR in this context is to transform this chemical diversity into a predictive mathematical model.[8][9] By correlating molecular features (descriptors) with observed biological activity (e.g., IC₅₀ values), QSAR models enable the rational design of more effective anticancer agents, reducing the time and cost associated with exhaustive wet-lab synthesis and screening.[3][10]

Comparative Analysis of QSAR Models for Anticancer Aminopyrazoles

The effectiveness of a QSAR model is highly dependent on the chosen methodology, the quality of the biological data, and the types of molecular descriptors used. The most prevalent and powerful methods in the literature are 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).[11][12] These methods provide intuitive, 3D contour maps that visualize the structural features essential for bioactivity.

CoMFA vs. CoMSIA: A Causal Choice

  • CoMFA (Comparative Molecular Field Analysis): Calculates steric (shape) and electrostatic (charge) interaction fields around a set of aligned molecules.[11] It excels at defining the required spatial volume and electrostatic environment for optimal ligand binding.

  • CoMSIA (Comparative Molecular Similarity Indices Analysis): Extends the CoMFA concept by adding three more descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor.[11] This provides a more nuanced and detailed picture of the intermolecular interactions driving activity, which is often crucial for modeling kinase inhibitors that rely on specific hydrogen bonding patterns.

The choice between them depends on the system. If activity is primarily driven by shape and charge, CoMFA may suffice. However, for kinase inhibitors where specific hydrogen bonds and hydrophobic interactions are paramount, CoMSIA often yields more predictive and mechanistically insightful models.[6][13]

Table 1: Comparative Performance of Published QSAR Models for Pyrazole-Based Anticancer Agents

Study (Reference)Target / Cell LineQSAR MethodKey Statistical MetricsKey Findings & Important Descriptors
Hybrid 3D-QSAR on PLK1 Inhibitors[6]Polo-like kinase 1 (PLK1)CoMFA & CoMSIACoMFA: q²=0.628, r²=0.905CoMSIA: q²=0.580, r²=0.895Revealed key active site residues and structural requirements for potent PLK1 inhibition.
2D-QSAR on Diverse Cancer Lines[14]PC-3, B16F10, K562, etc.2D-QSARStatistically significant correlation coefficients (r²) reported across models.Identified that a methyl group on the pyrazole ring and a hydrazine linker contribute to activity against kidney cancer cells.
3D-QSAR on LSD1 Inhibitors[15]LSD1CoMFA & CoMSIACoMFA: q²=0.802, r²=0.979CoMSIA: q²=0.799, r²=0.982Electrostatic, hydrophobic, and H-bond donor fields were identified as critical for inhibitory activity.
3D-QSAR on Dihydropyridines[16]HT-29 Colon CancerCoMFA & CoMSIAq²: 0.70 (CoMFA), 0.639 (CoMSIA)r²_pred: 0.65 (CoMFA), 0.61 (CoMSIA)The models were stable and predictive, leading to the successful design of a new potent agent.

Note: q² (cross-validated r²) is a measure of internal model robustness; r² is the coefficient of determination for the training set; r²_pred measures the predictive power on an external test set. A q² > 0.5 and r²_pred > 0.6 are generally considered indicative of a robust and predictive model.[17][18]

Mechanistic Insights: A Pharmacophore Model for Aminopyrazole Kinase Inhibitors

QSAR models, particularly CoMSIA, provide contour maps that can be translated into a pharmacophore hypothesis. This abstract model summarizes the key chemical features required for a molecule to bind to its target and elicit a biological response. For a typical aminopyrazole kinase inhibitor, the pharmacophore often reveals:

  • Hydrogen Bond Donors/Acceptors: Essential for anchoring the ligand in the ATP-binding pocket's hinge region.

  • Aromatic/Hydrophobic Regions: Crucial for occupying hydrophobic pockets within the active site.

  • Sterically Favorable/Unfavorable Zones: Guiding the size and shape of substituents to maximize potency and avoid clashes.

Caption: Hypothetical pharmacophore model for an aminopyrazole kinase inhibitor.

Experimental Protocol: Building a Self-Validating 3D-QSAR Model

Trustworthiness in QSAR modeling is achieved through a rigorous, multi-step process designed to build a predictive model and validate its performance and boundaries.[10][17][19]

The QSAR Workflow

The overall process follows a structured path from data collection to model application.

QSAR_Workflow A 1. Data Set Preparation (Curation, pIC50 calculation) B 2. Molecular Modeling (3D structure generation, energy minimization) A->B C 3. Structural Alignment (Docking or ligand-based) B->C D 4. Descriptor Calculation (CoMFA/CoMSIA Fields) C->D E 5. Dataset Division (Training and Test Sets) D->E F 6. Model Generation (Partial Least Squares - PLS) E->F G 7. Model Validation (Internal: q², External: r²_pred, Y-scrambling) F->G H 8. Interpretation & Prediction (Contour Map Analysis, Virtual Screening) G->H

Caption: Standard workflow for developing a robust 3D-QSAR model.

Step-by-Step Methodology
  • Data Set Preparation & Curation:

    • Action: Collect a series of aminopyrazole derivatives with experimentally determined biological activities (e.g., IC₅₀) against a single target or cell line.[7][20]

    • Causality: A congeneric series with a wide range of activity values is crucial for building a statistically significant model. Using a single, consistent assay minimizes experimental variability.

    • Protocol: Convert all IC₅₀ values to a logarithmic scale (pIC₅₀ = -log(IC₅₀)) to ensure a more normal data distribution. The activity range should ideally span at least 2-3 orders of magnitude.

  • Molecular Modeling and Alignment:

    • Action: Generate 3D structures for all molecules and minimize their energy using a suitable force field (e.g., MMFF94). Align all structures in the dataset to a common template.

    • Causality: The alignment step is the most critical part of 3D-QSAR.[16] A consistent alignment ensures that differences in the calculated fields directly correspond to differences in structure, not orientation. Receptor-based alignment (docking) is preferred if a high-quality crystal structure of the target is available; otherwise, ligand-based alignment on a common scaffold is used.[6]

  • Dataset Division:

    • Action: Divide the full dataset into a training set (typically 70-80%) for model building and a test set (20-30%) for external validation.[10][19]

    • Causality: The training set is used to establish the structure-activity relationship. The test set, which is not used during model development, provides an unbiased measure of the model's predictive power on new, unseen data.[10] This separation is fundamental to preventing overfitting and ensuring the model can be generalized.

  • Model Generation and Internal Validation:

    • Action: Use the training set to generate CoMFA and/or CoMSIA models using Partial Least Squares (PLS) regression. Perform leave-one-out (LOO) cross-validation to calculate the q² value.

    • Causality: PLS is used because the number of descriptors (grid points) is far greater than the number of compounds. LOO cross-validation systematically removes one compound, builds a model with the rest, predicts the activity of the removed compound, and repeats this for the entire set.[3] A high q² (e.g., > 0.5) indicates the model is internally consistent and not the result of chance correlation.[18]

  • External Validation & Final Checks:

    • Action: Use the final, validated model to predict the pIC₅₀ values of the compounds in the test set. Calculate the predictive r² (r²_pred). Perform a Y-randomization test.

    • Causality: This is the ultimate test of a QSAR model.[17] A high r²_pred (e.g., > 0.6) demonstrates that the model can accurately predict the activity of new chemicals.[18] Y-randomization (shuffling the biological activity data and rebuilding the model) should result in very low q² and r² values, proving that the original model is not due to a chance correlation in the data structure.[10][19]

Conclusion and Future Directions

QSAR modeling, particularly 3D-QSAR approaches like CoMFA and CoMSIA, provides a powerful, validated framework for accelerating the discovery of novel aminopyrazole-based anticancer agents. By quantitatively defining the structural requirements for high potency, these models guide medicinal chemists in designing compounds with improved efficacy. Future studies should focus on integrating machine learning algorithms with QSAR to handle larger and more diverse datasets, developing models that predict not only potency but also selectivity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, thereby providing a more holistic view for lead optimization.

References

  • Validation of QSAR Models - Basicmedical Key. (2016, July 18). Available from: [Link]

  • A structure-based 3D-QSAR study of anthrapyrazole analogues of the anticancer agents losoxantrone and piroxantrone. PubMed. Available from: [Link]

  • QSAR Model Validation Guide. Scribd. Available from: [Link]

  • In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. (2024). ACS Omega. Available from: [Link]

  • Gramatica, P. (2014). Basic validation procedures for regression models in QSAR and QSPR studies. SciSpace. Available from: [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024, May 14). MDPI. Available from: [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (2022). National Institutes of Health (NIH). Available from: [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics. Available from: [Link]

  • The rm2 metrics in validation of QSAR models. Google Sites.
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  • 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. (2021, August 24). National Institutes of Health (NIH). Available from: [Link]

  • Summary of procedures for QSAR model building. ResearchGate. Available from: [Link]

  • Analogue-based approaches in anti-cancer compound modelling: the relevance of QSAR models. (2015). National Institutes of Health (NIH). Available from: [Link]

  • QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes as Colon Anticancer Agents. (2022). MDPI. Available from: [Link]

  • QSAR, Molecular Docking, MD Simulation and MMGBSA Calculations Approaches to Recognize Concealed Pharmacophoric Features Requisite for the Optimization of ALK Tyrosine Kinase Inhibitors as Anticancer Leads. (2022, August 3). National Institutes of Health (NIH). Available from: [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. (2022). National Institutes of Health (NIH). Available from: [Link]

  • Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. (2024). National Institutes of Health (NIH). Available from: [Link]

  • QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2. (2020, March 27). National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking. (2021, March 8). Bohrium. Available from: [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). PubMed. Available from: [Link]

  • A REVIEW ON ROLE OF MOLECULAR DESCRIPTORS IN QSAR: A COMPUTATIONAL METHODS APPROACH. (2012, July 19). PharmaTutor. Available from: [Link]

  • 3D-QSAR analysis of anti-cancer agents by CoMFA and CoMSIA. (2014, November 8). ResearchGate. Available from: [Link]

  • CoMFA and CoMSIA Studies of 1,2-dihydropyridine Derivatives as Anticancer Agents. (2011). National Institutes of Health (NIH). Available from: [Link]

  • Use of QSAR Global Models and Molecular Docking for Developing New Inhibitors of c-src Tyrosine Kinase. (2021). National Institutes of Health (NIH). Available from: [Link]

  • 3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors. (2017, August 1). PubMed. Available from: [Link]

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A Comparative Benchmarking Guide to the Synthesis of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a pivotal scaffold in medicinal chemistry and drug development. Its structural motif is a cornerstone in the synthesis of a wide array of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, supported by experimental data and field-proven insights. We will delve into the nuances of the classical conventional heating method, the contemporary microwave-assisted approach, and a multi-component reaction strategy, offering a comprehensive analysis to inform your synthetic choices.

Methodology Comparison: A Head-to-Head Analysis

The synthesis of this compound and its analogs predominantly relies on the cyclocondensation reaction between a substituted hydrazine and a functionalized three-carbon component. Here, we benchmark the two most common methodologies for this transformation against an alternative multi-component approach.

Method 1: Conventional Synthesis via Thermal Reflux

The traditional approach involves the reaction of (4-fluorophenyl)hydrazine hydrochloride with ethyl (ethoxymethylene)cyanoacetate in a suitable solvent, typically ethanol, under reflux conditions. This method is well-established and requires standard laboratory equipment. The reaction proceeds through a nucleophilic attack of the hydrazine on the electron-deficient double bond of the cyanoacetate, followed by an intramolecular cyclization and subsequent aromatization to the pyrazole ring.

Method 2: Microwave-Assisted Synthesis

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. The same set of reactants as in the conventional method are subjected to microwave irradiation in a sealed vessel. The direct interaction of the microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in dramatically reduced reaction times and cleaner product profiles. For the synthesis of 1-aryl-1H-pyrazole-5-amines, microwave-mediated methods have been shown to be efficient in both time and resources, often utilizing water as a solvent.[1]

Alternative Strategy: Multi-Component Synthesis of a Key Precursor

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an elegant and atom-economical alternative. While a direct three-component synthesis of the target ester is less common, a closely related and highly valuable precursor, 5-amino-1-aryl-1H-pyrazole-4-carbonitrile, can be efficiently synthesized via a one-pot reaction of an aldehyde, malononitrile, and a hydrazine.[2] This carbonitrile can then be hydrolyzed and esterified to yield the desired carboxylate. This approach provides a convergent and flexible route to a variety of pyrazole derivatives.

Data-Driven Performance Benchmark

The following table summarizes the key performance indicators for the different synthetic approaches. The data for the conventional and microwave-assisted methods are based on typical results for the synthesis of closely related 5-amino-1-aryl-pyrazole derivatives, as direct comparative studies for the specific target molecule are not extensively published.

ParameterMethod 1: Conventional RefluxMethod 2: Microwave-AssistedAlternative: Multi-Component (for Carbonitrile Precursor)
Reaction Time 6 - 16 hours10 - 30 minutes15 - 30 minutes
Typical Yield 40 - 70%70 - 95%85 - 93%
Scalability Readily scalableScalable with appropriate microwave reactorsReadily scalable
Energy Consumption High (prolonged heating)Low (short reaction times)Low (short reaction times)
Process Complexity Simple, standard setupRequires specialized microwave reactorSimple, one-pot procedure
Purification Recrystallization often requiredOften high purity, simple filtrationRecrystallization or column chromatography

Experimental Protocols

Protocol 1: Conventional Synthesis via Thermal Reflux

This protocol is adapted from established procedures for the synthesis of analogous 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.[3]

Materials:

  • (4-Fluorophenyl)hydrazine hydrochloride

  • Ethyl (ethoxymethylene)cyanoacetate

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a 500 mL round-bottom flask, add (4-fluorophenyl)hydrazine hydrochloride (1 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1 equivalent).

  • Add 250 mL of absolute ethanol to the flask.

  • Place the flask in a heating mantle on a magnetic stirrer and fit it with a reflux condenser.

  • Heat the mixture to reflux (approximately 78 °C) with continuous stirring for 8 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from ethanol to afford pure this compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol is based on general procedures for the microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines.[1][4]

Materials:

  • (4-Fluorophenyl)hydrazine hydrochloride

  • Ethyl (ethoxymethylene)cyanoacetate

  • 1 M Hydrochloric acid (or Ethanol)

  • Microwave reactor with appropriate sealed vessels

  • Magnetic stirrer

Procedure:

  • In a microwave-safe reaction vessel, combine (4-fluorophenyl)hydrazine hydrochloride (1 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1 equivalent).

  • Add a suitable solvent (e.g., 5 mL of 1 M HCl or ethanol) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for 15 minutes with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • If an acidic solvent was used, basify the solution with 10% NaOH to precipitate the product. If ethanol was used, the product may precipitate upon cooling or after the addition of water.

  • Collect the product by vacuum filtration and wash with water.

  • The product is often of high purity, but can be recrystallized from ethanol if necessary.

Protocol 3: Multi-Component Synthesis of the Carbonitrile Precursor

This protocol is adapted from green synthesis methodologies for 5-amino-1H-pyrazole-5-carbonitriles.[2]

Materials:

  • 4-Fluorobenzaldehyde

  • Malononitrile

  • Hydrazine hydrate

  • Ethanol/Water solvent mixture

  • Catalyst (e.g., LDH@PTRMS@DCMBA@CuI, as described in the cited literature)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1 mmol) in a mixture of water and ethanol.

  • Add a catalytic amount of the chosen catalyst (e.g., 0.05 g).

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 55 °C) for 15-30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by evaporating the solvent and recrystallizing the residue from ethanol.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_conventional Method 1: Conventional Reflux cluster_microwave Method 2: Microwave-Assisted cluster_multicomponent Alternative: Multi-Component A1 (4-Fluorophenyl)hydrazine HCl C1 Ethanol, Reflux (6-16h) A1->C1 B1 Ethyl (ethoxymethylene)cyanoacetate B1->C1 D1 This compound C1->D1 A2 (4-Fluorophenyl)hydrazine HCl C2 Solvent, MW (10-30 min) A2->C2 B2 Ethyl (ethoxymethylene)cyanoacetate B2->C2 D2 This compound C2->D2 A3 4-Fluorobenzaldehyde D3 One-pot, Catalyst (15-30 min) A3->D3 B3 Malononitrile B3->D3 C3 Hydrazine Hydrate C3->D3 E3 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile D3->E3 F3 Hydrolysis & Esterification E3->F3 G3 Target Ester F3->G3

Caption: Comparative workflow of the three main synthetic routes.

Economic and Safety Considerations

Cost Analysis of Starting Materials

A preliminary cost analysis of the key starting materials for the conventional and microwave-assisted methods reveals the following approximate pricing:

ReagentSupplier ExamplePrice (per 100g)
(4-Fluorophenyl)hydrazine hydrochlorideSigma-Aldrich~$331.00
(4-Fluorophenyl)hydrazine hydrochlorideChem-Impex~$45.87[5]
(4-Fluorophenyl)hydrazine hydrochlorideIndiaMART₹500/kg ($6.00/kg)[6]
Ethyl (ethoxymethylene)cyanoacetateSigma-Aldrich~$60.60
Ethyl (ethoxymethylene)cyanoacetateThermo Scientific~$74.00[7]
Ethyl (ethoxymethylene)cyanoacetateTCI America~$334.45 (for 500g)[8]

Note: Prices are subject to change and may vary significantly based on supplier, purity, and quantity.

The significant price variation for (4-fluorophenyl)hydrazine hydrochloride highlights the importance of sourcing for cost-effective synthesis. While the initial reagents for the multi-component reaction (benzaldehyde, malononitrile, hydrazine) are generally less expensive, the cost of the catalyst and the additional steps for conversion to the target ester must be factored in.

Safety and Environmental Profile

Reagent Safety:

  • (4-Fluorophenyl)hydrazine hydrochloride: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[9] It may also cause skin sensitization and is suspected of causing cancer.[9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, is mandatory when handling this substance.[10]

  • Ethyl (ethoxymethylene)cyanoacetate: This reagent is harmful if swallowed and causes skin and serious eye irritation.[11][12][13][14][15] It can also cause respiratory irritation and may lead to sensitization by inhalation and skin contact.[11][13] Engineering controls such as a fume hood and appropriate PPE are essential.

Environmental Impact:

Conventional organic synthesis often relies on volatile and potentially hazardous organic solvents, contributing to environmental concerns.[16][17][18][19] The development of greener synthetic protocols, such as microwave-assisted synthesis in aqueous media or solvent-free reactions, represents a significant step towards more sustainable chemical manufacturing.[16][17][19][20] The multi-component approach, with its high atom economy and potential for using environmentally benign catalysts, aligns well with the principles of green chemistry.

Conclusion and Recommendations

The choice of synthetic method for this compound depends on the specific requirements of the laboratory and the intended scale of production.

  • Conventional reflux remains a viable option for small-scale synthesis where specialized equipment is not available. However, its long reaction times and potentially lower yields make it less efficient for larger-scale production.

  • Microwave-assisted synthesis offers a clear advantage in terms of speed, efficiency, and energy consumption. For laboratories equipped with a microwave reactor, this is the recommended method for rapid synthesis and methods development. The high yields and cleaner reaction profiles can also simplify purification.

  • The multi-component synthesis of the corresponding carbonitrile precursor is an excellent alternative, particularly for generating a library of analogs, due to its operational simplicity and high convergence. While it requires additional steps to reach the target ester, its efficiency in building the core pyrazole structure is noteworthy.

Ultimately, for researchers and drug development professionals, a balanced consideration of speed, yield, cost, safety, and environmental impact will guide the selection of the most appropriate synthetic strategy. The data and protocols presented in this guide are intended to provide a solid foundation for making that informed decision.

References

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  • Bentham Science. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Retrieved from [Link]

  • Ingenta Connect. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Retrieved from [Link]

  • CoLab. (2024, December 1). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative.
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  • Hebei Medipharm Co., Ltd. (n.d.). Ethyl (ethoxymethylene)cyanoacetate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Ethyl 2-(Ethoxymethylene)-2-cyanoacetate, 500g, Each. Retrieved from [Link]

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  • PubChem. (n.d.). 4-Fluorophenylhydrazine hydrochloride. Retrieved from [Link]

  • CORE. (n.d.). A new microwave-assisted, three-component reaction of 5-aminopyrazole-4-carboxylates. Retrieved from [Link]

  • Tradeindia. (n.d.). 4-fluoro Phenyl Hydrazine Hydrochloride Cas No: 823-85-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • AFINITICA. (2011, July 1). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. Retrieved from [Link]

  • PubMed. (2019, June 23). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • YouTube. (2023, March 1). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • ResearchGate. (2018, April). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • MDPI. (2019, December 27). Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • ResearchGate. (n.d.). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

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A Head-to-Head Comparison of Aminopyrazole Analogs in Inhibiting Specific Kinases: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The aminopyrazole scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors.[1][2] Its versatile structure allows for multi-directional modifications, enabling the fine-tuning of inhibitory activity against a wide array of kinase targets implicated in diseases ranging from cancer to inflammation and neurodegenerative disorders.[3][4] This guide provides a detailed, head-to-head comparison of prominent aminopyrazole analogs, supported by experimental data, to inform researchers and drug development professionals in their quest for next-generation targeted therapies.

The Strategic Advantage of the Aminopyrazole Core

The pyrazole ring system, particularly when substituted with an amino group, serves as an excellent "hinge-binding" motif.[5] This structural element is adept at forming critical hydrogen bonds with the backbone of the kinase hinge region, the flexible segment connecting the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine ring of ATP, making aminopyrazoles effective ATP-competitive inhibitors.[5][6] The true power of this scaffold, however, lies in the synthetic tractability of its various positions (N1, C3, C4, and C5), which can be decorated with different functional groups to achieve high potency and, crucially, selectivity for a specific kinase or kinase family.[6][7]

Head-to-Head Comparison: Potency and Selectivity Across Kinase Families

The efficacy of a kinase inhibitor is not solely defined by its potency against the intended target but also by its selectivity profile across the human kinome. Poor selectivity can lead to off-target effects and associated toxicities. Here, we compare aminopyrazole analogs targeting several key kinase families.

Mitogen-Activated Protein (MAP) Kinases: The Case of JNK3 vs. p38

Achieving selectivity between closely related kinases, such as members of the MAP kinase family, is a significant challenge. c-Jun N-terminal kinase 3 (JNK3) is a promising target for neurodegenerative diseases, but inhibitors must avoid targeting other MAP kinases like p38 to minimize potential side effects.[1][8]

Structure-activity relationship (SAR) studies have demonstrated that the aminopyrazole scaffold is superior to the indazole scaffold in achieving this selectivity.[1][2] For instance, the aminopyrazole analog SR-3576 shows remarkable potency for JNK3 with an IC50 of 7 nM, while exhibiting over 2800-fold selectivity against p38.[1][8] In stark contrast, the indazole-based inhibitor SR-3737 potently inhibits both kinases.[1][8]

CompoundScaffoldPrimary TargetJNK3 IC50 (nM)p38 IC50 (nM)Selectivity (p38/JNK3)
SR-3576 AminopyrazoleJNK37>20,000>2800-fold
SR-3737 IndazoleJNK3/p381230.25-fold

Data sourced from Kamenecka et al., JBC, 2009.[1]

The structural basis for this selectivity lies in the highly planar nature of the aminopyrazole's pyrazole and N-linked phenyl structures, which fit more effectively into the smaller active site of JNK3 compared to the larger active site of p38.[1][8] This exemplifies how subtle changes in the core scaffold architecture can have profound impacts on the selectivity profile. Further optimization of an aminopyrazole series led to compound 26n , which was found to be highly selective when screened against 464 kinases, inhibiting only seven with greater than 80% inhibition at a 10 µM concentration.[9]

Cyclin-Dependent Kinases (CDKs): Targeting the Cell Cycle

CDKs are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[10] The aminopyrazole scaffold is present in several potent CDK inhibitors, including AT7519 .[6] AT7519 is a multi-CDK inhibitor, demonstrating potent activity against several key cell cycle kinases.[11]

A focused library of aminopyrazole analogs was synthesized to explore the structure-activity relationships for CDK inhibition.[5][6] This work led to the identification of analog 24 , which exhibited excellent potency and selectivity for CDK2 and CDK5 over a panel of other kinases.[5][6]

CompoundCDK1/CycB IC50 (nM)CDK2/CycE IC50 (nM)CDK4/CycD1 IC50 (nM)CDK5/p25 IC50 (nM)CDK9/CycT IC50 (nM)
AT7519 2104710013<10
Analog 24 >10,00024>10,00023911

Data for AT7519 sourced from MedChemExpress and Selleck Chemicals.[6][11] Data for Analog 24 sourced from Rana et al., Bioorg Med Chem Lett, 2018.[5][6]

The SAR studies revealed that a cyclobutyl substitution at the R¹ position of the aminopyrazole core was optimal for potent activity against CDK2 and CDK5.[6] Analog 24 was remarkably selective, showing over 35-fold selectivity for CDK2/5 over CDK9 and minimal activity against other kinases like Aurora A/B and JAK2 when tested at high concentrations.[5] This highlights the potential to design highly selective CDK inhibitors from the aminopyrazole scaffold. AT7519 has advanced to Phase II clinical trials for various cancers.[12][13]

Aurora Kinases: Regulators of Mitosis

Aurora kinases are critical for proper mitotic progression, and their inhibition is a validated anti-cancer strategy.[12] Tozasertib (VX-680 or MK-0457) is a well-known pan-Aurora kinase inhibitor built upon a 3-aminopyrazole template.[12][14] It potently inhibits Aurora A, B, and C, and also shows activity against other kinases like BCR-ABL and FLT3.[15][16]

Kinase TargetTozasertib (VX-680) Kᵢapp (nM)
Aurora A0.6
Aurora B18
Aurora C4.6

Data sourced from Selleck Chemicals.[17]

While potent, the multi-kinase profile of Tozasertib has been a subject of further investigation. A recent study demonstrated that Tozasertib also independently targets RIPK1, a key regulator of necroptosis, with a similar potency to its Aurora kinase inhibition.[4] This dual activity could contribute to both its efficacy and toxicity profile. The clinical development of Tozasertib was discontinued in some trials due to adverse effects.[18] This underscores the importance of comprehensive selectivity profiling to understand the full biological activity of a compound.

Janus Kinases (JAKs): Mediators of Cytokine Signaling

The JAK-STAT signaling pathway is crucial for immune responses, and its aberrant activation is implicated in inflammatory diseases and myeloproliferative disorders. Consequently, JAKs are high-value therapeutic targets. Several series of aminopyrazole derivatives have been developed as potent and selective JAK inhibitors.[4]

For example, a series of 4-amino-(1H)-pyrazole derivatives were designed as potent JAK inhibitors. Compound 3f from this series demonstrated single-digit nanomolar IC50 values against JAK1, JAK2, and JAK3.[4]

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Compound 3f 3.42.23.5
Ruxolitinib 2.84.5338

Data for Compound 3f and Ruxolitinib sourced from Jin et al., Molecules, 2017.[4]

Further development of 2-aminopyridine derivatives, which share pharmacophoric features with aminopyrazoles, led to compound 21b , a highly selective JAK2 inhibitor. It exhibited an IC50 of 9 nM for JAK2, with 276-fold and 184-fold selectivity over JAK1 and JAK3, respectively. This demonstrates that careful structural modification of related scaffolds can yield inhibitors with a desired selectivity profile within the JAK family.

Featured Signaling Pathway: The JAK-STAT Cascade

The JAK-STAT pathway is a primary route for transducing signals from a multitude of cytokines and growth factors from the cell membrane to the nucleus to modulate gene expression. The central role of JAKs in initiating this cascade makes them a critical node for therapeutic intervention with aminopyrazole inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK (Target of Aminopyrazoles) Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor Phosphorylation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Recruitment & Phosphorylation STAT_active STAT Dimer (active) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Regulation SOCS SOCS Proteins Gene->SOCS Negative Feedback SOCS->JAK Inhibition

Caption: The JAK-STAT signaling pathway, a target for aminopyrazole kinase inhibitors.

Experimental Protocols: A Self-Validating System for Kinase Inhibition Measurement

To ensure the trustworthiness and reproducibility of inhibitor comparison data, a robust and standardized experimental protocol is paramount. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8][9]

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of an aminopyrazole analog against a specific kinase in a 384-well plate format.

I. Materials and Reagents:

  • Purified, active kinase of interest

  • Specific kinase substrate (peptide or protein)

  • Aminopyrazole test compounds

  • Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • Ultra-Pure ATP

  • ADP-Glo™ Kinase Assay Kit (Promega Corp. or similar), containing:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • White, opaque, low-volume 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate-reading luminometer

II. Experimental Workflow:

Kinase_Assay_Workflow prep 1. Compound Preparation (Serial Dilution in DMSO) plate 2. Plating Add 2.5 µL of compound or DMSO control to wells prep->plate enzyme 3. Kinase Addition Add 2.5 µL of kinase solution plate->enzyme preinc 4. Pre-incubation 10 min at Room Temp (Inhibitor-Kinase Binding) enzyme->preinc start 5. Reaction Initiation Add 5 µL of ATP/Substrate mix preinc->start kincubation 6. Kinase Reaction 60 min at 30°C start->kincubation stop 7. Reaction Termination Add 10 µL ADP-Glo™ Reagent kincubation->stop adpinc 8. ATP Depletion 40 min at Room Temp stop->adpinc detect 9. Signal Generation Add 20 µL Kinase Detection Reagent adpinc->detect luminc 10. Signal Stabilization 30-60 min at Room Temp detect->luminc read 11. Data Acquisition Measure luminescence luminc->read analyze 12. Data Analysis Plot dose-response curve and calculate IC50 read->analyze

Caption: Workflow for a typical luminescence-based kinase inhibition assay.

III. Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the aminopyrazole test compound in 100% DMSO. Include a DMSO-only control for 100% kinase activity and a no-kinase control for background signal.

  • Assay Plating: Transfer a small volume (e.g., 2.5 µL) of the serially diluted compounds and controls into the wells of a 384-well plate.

  • Kinase Addition: Add 2.5 µL of the kinase, diluted to its optimal concentration in Kinase Reaction Buffer, to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated. The causality here is to ensure that the measured inhibition reflects the inhibitor's ability to block the kinase from the start, rather than competing with an ongoing reaction.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing the kinase substrate and ATP at their final desired concentrations (typically at or near the Km for ATP to ensure assay sensitivity).

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. This duration should be within the linear range of the kinase reaction, ensuring that the ADP produced is proportional to the enzyme's initial velocity.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and contains apyrase to deplete any remaining ATP.

  • Depletion Incubation: Incubate for 40 minutes at room temperature. This step is critical to reduce the background signal from unconsumed ATP, thereby increasing the assay's signal-to-noise ratio.[8]

  • ADP Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent contains ADP-dependent enzymes that convert ADP back to ATP, which is then used by a luciferase to generate a luminescent signal.

  • Signal Development: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Conclusion and Future Perspectives

The aminopyrazole scaffold is a validated and highly adaptable platform for the design of specific kinase inhibitors. As demonstrated, subtle structural modifications can dramatically alter the potency and selectivity profile of these analogs, enabling the targeting of diverse kinase families from MAPKs and CDKs to Aurora and Janus kinases. The ability to achieve high selectivity, as seen in the JNK3 and JAK2 inhibitor examples, is critical for developing safer and more effective targeted therapies.

Future efforts will undoubtedly focus on leveraging advanced structural biology and computational modeling to predictively design aminopyrazole analogs with even greater selectivity and improved pharmacokinetic properties. Comprehensive kinome-wide screening will remain an essential tool to fully characterize these inhibitors, uncovering both desired polypharmacology and potential off-target liabilities. As our understanding of kinase signaling networks deepens, the strategic deployment of precisely engineered aminopyrazole inhibitors will continue to be a powerful approach in the development of next-generation medicines.

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A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective, potent, and safe therapeutic agent is fraught with challenges. One of the most critical hurdles is understanding and optimizing the selectivity of a kinase inhibitor. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, undermining an otherwise promising clinical candidate. The pyrazole scaffold, and specifically derivatives of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, has emerged as a privileged structure in medicinal chemistry, giving rise to inhibitors of diverse kinase families, including c-Jun N-terminal kinases (JNKs), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).[1]

This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors derived from this versatile aminopyrazole core. We will delve into the experimental data that underpins our understanding of their selectivity, provide detailed methodologies for assessing kinase inhibition, and explore the signaling contexts of their primary targets. Our objective is to equip you with the technical insights and practical knowledge to navigate the complexities of kinase inhibitor profiling and guide your own drug discovery efforts.

The Aminopyrazole Scaffold: A Foundation for Kinase Selectivity

The 5-aminopyrazole ring system is a bioisosteric replacement for adenine, the core of ATP. This inherent ability to interact with the ATP-binding site of kinases makes it an excellent starting point for inhibitor design.[2] The specific starting material, this compound, offers several advantages. The pyrazole core provides a rigid framework for orienting substituents, while the amino group can form crucial hydrogen bonds with the kinase hinge region. The fluorophenyl group can be modified to explore different pockets within the kinase active site, and the ethyl carboxylate provides a handle for further chemical elaboration to enhance potency and selectivity.[3]

The true art of designing selective kinase inhibitors from this scaffold lies in the strategic modification of these peripheral groups. By tailoring the substituents to exploit subtle differences in the topology of the ATP-binding sites across the kinome, it is possible to achieve remarkable selectivity for a desired target.

Comparative Cross-Reactivity Profiles: JNK, FGFR, and CDK Inhibitors

To illustrate the diverse selectivity profiles that can be achieved from the aminopyrazole scaffold, we will compare representative inhibitors targeting three distinct kinase families: JNKs, FGFRs, and CDKs.

JNK Inhibitors: Targeting Neuroinflammation and Neurodegeneration

The c-Jun N-terminal kinases (JNKs) are key players in stress-induced signaling pathways and have been implicated in a range of diseases, including neurodegenerative disorders and inflammatory conditions.[4] Developing isoform-selective JNK inhibitors, particularly for the brain-expressed JNK3, is a major goal in the field.

One notable example is the aminopyrazole-based JNK3 inhibitor, SR-3576 . This compound demonstrates exceptional selectivity for JNK3 over the closely related p38 MAP kinase, a common off-target for many kinase inhibitors.[5]

CompoundTarget KinaseIC50 (nM)Selectivity over p38αReference
SR-3576 JNK37>2800-fold[5]
SR-3737 (Indazole-based) JNK3120.25-fold (p38 IC50 = 3 nM)[5]

As the data indicates, while both SR-3576 and the indazole-based SR-3737 are potent JNK3 inhibitors, the aminopyrazole scaffold of SR-3576 is key to its remarkable selectivity against p38α.[5] To further characterize its kinome-wide selectivity, a compound from a similar aminopyrazole series, 26n , was profiled against a panel of 464 kinases using the KINOMEscan™ platform. At a concentration of 10 µM, significant inhibition (>80%) was observed for only seven kinases, highlighting the high degree of selectivity achievable with this scaffold.[4][6][7]

FGFR Inhibitors: A Focus on Oncology

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when dysregulated, can drive the proliferation and survival of cancer cells.[8][9] The aminopyrazole scaffold has been successfully employed to develop potent FGFR inhibitors, including those active against clinically relevant gatekeeper mutations that confer resistance to other therapies.[8][9]

A series of aminopyrazole-based covalent inhibitors have been developed that target a cysteine residue in the P-loop of FGFRs. This covalent targeting strategy can enhance both potency and selectivity. For instance, compound 10h from a recent study demonstrated nanomolar activity against FGFR1, 2, and 3, as well as the FGFR2 V564F gatekeeper mutant.[10]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR2 V564F IC50 (nM)Reference
10h 46419962[10]

The development of such pan-FGFR inhibitors with activity against resistance mutations is a significant advancement in the treatment of FGFR-driven cancers.[10]

CDK Inhibitors: Regulating the Cell Cycle in Cancer

Cyclin-Dependent Kinases (CDKs) are central regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. The aminopyrazole scaffold has also been utilized to generate potent and selective CDK inhibitors. For example, a series of 3-aminopyrazole derivatives have been developed as CDK2/cyclin A inhibitors with anti-proliferative activity in tumor cell lines.[11]

Systematic optimization of this series led to compounds with improved solubility and reduced plasma protein binding, enhancing their potential as in vivo tool compounds and therapeutic candidates.[11] Further exploration of the aminopyrazole core has led to the development of PROTACs (PROteolysis TArgeting Chimeras) that selectively degrade CDK9, a key regulator of transcription in cancer.[12]

Experimental Methodologies for Kinase Inhibitor Profiling

The accurate assessment of a kinase inhibitor's cross-reactivity profile is paramount. Several robust methodologies are available to researchers, each with its own set of advantages and considerations.

Kinome-Wide Competition Binding Assays (e.g., KINOMEscan™)

This high-throughput screening platform provides a comprehensive overview of a compound's binding affinity against a large panel of kinases. The assay is based on a competition binding principle where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified, typically by qPCR of a DNA tag fused to the kinase.[1][13]

Step-by-Step KINOMEscan™ Workflow:

  • Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Kinase-Phage Fusion: Each kinase in the panel is expressed as a fusion with a unique DNA tag (phage).

  • Competition: The kinase-phage fusions are incubated with the immobilized ligand in the presence of the test compound at various concentrations.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase-phage fusion remaining bound to the solid support is quantified using qPCR. A lower qPCR signal indicates that the test compound has outcompeted the immobilized ligand for binding to the kinase.

  • Data Analysis: The results are typically expressed as the percentage of the control (DMSO) or as a dissociation constant (Kd) for each kinase interaction. The data can be visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.[13]


}

KINOMEscan™ Experimental Workflow

Chemical Proteomics (Kinobeads)

Chemical proteomics offers an alternative and complementary approach to profile kinase inhibitor selectivity in a more physiological context. This method utilizes "kinobeads," which are sepharose beads derivatized with a cocktail of non-selective kinase inhibitors, to capture a large portion of the kinome from cell or tissue lysates.[14] The selectivity of a test compound is then assessed by its ability to compete with the kinobeads for binding to endogenous kinases.

Step-by-Step Chemical Proteomics Workflow:

  • Cell Lysis: Prepare a native protein lysate from cells or tissues of interest.

  • Competitive Incubation: Incubate the lysate with the test compound at various concentrations.

  • Kinobead Capture: Add the kinobeads to the lysate and incubate to allow for the capture of kinases not bound by the test compound.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the captured kinases from the beads.

  • Proteomic Analysis: Digest the eluted proteins into peptides and analyze them by quantitative mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Determine the dose-dependent displacement of each kinase from the kinobeads by the test compound to calculate apparent dissociation constants (Kd app).


}

Chemical Proteomics (Kinobeads) Workflow

Signaling Pathway Context: JNK and FGFR Pathways

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological consequences of their inhibition.

The JNK Signaling Pathway

The JNK pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and oxidative stress. Once activated, JNKs phosphorylate a range of transcription factors, most notably c-Jun, leading to changes in gene expression that can influence apoptosis, inflammation, and cell proliferation.[15][16][17][18][19]


}

Simplified JNK Signaling Pathway

The FGFR Signaling Pathway

The FGFR signaling pathway is initiated by the binding of fibroblast growth factors (FGFs) to their cognate receptors, leading to receptor dimerization and autophosphorylation. This creates docking sites for various signaling adaptors, which in turn activate downstream pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways. Dysregulation of FGFR signaling can lead to increased cell proliferation, survival, migration, and angiogenesis, all of which are hallmarks of cancer.[2][20][21][22]


}

Simplified FGFR Signaling Pathway

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of kinase inhibitors. The ability to fine-tune the selectivity of these compounds through rational design and systematic structure-activity relationship studies underscores the power of this chemical framework. As we have seen, derivatives of this scaffold have yielded highly selective inhibitors of JNKs, potent inhibitors of FGFRs that can overcome clinical resistance, and novel modulators of CDK activity.

The continued exploration of this and other privileged scaffolds, coupled with the application of robust cross-reactivity profiling platforms like KINOMEscan™ and chemical proteomics, will undoubtedly accelerate the discovery and development of the next generation of targeted kinase inhibitors. For researchers in this field, a deep understanding of both the chemistry of inhibitor design and the biology of kinase signaling is essential for translating a promising molecule into a life-changing therapy.

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Evaluating the agrochemical potential of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate derivatives against known pesticides

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Evaluation of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate Derivatives: A New Frontier in Agrochemicals

This guide provides an in-depth technical comparison of novel this compound derivatives against established commercial pesticides. We will explore their potential across insecticidal, fungicidal, and herbicidal applications, supported by detailed experimental protocols and comparative data analysis. The pyrazole scaffold is a cornerstone in modern agrochemical discovery, known for its broad spectrum of biological activities and versatile substitution patterns that allow for fine-tuning of its properties.[1][2][3] This investigation focuses on a specific fluorophenyl-substituted pyrazole core, a structural motif chosen for the known contribution of fluorine to metabolic stability and binding affinity in many bioactive molecules.

Rationale and Synthesis of Test Compounds

The parent compound, this compound, serves as a versatile starting material for creating a library of derivatives.[4] The primary synthetic strategy involves the acylation of the 5-amino group. This position is electronically and sterically accessible, making it an ideal point for introducing chemical diversity. The rationale is that by attaching various acyl groups (R-CO-), we can modulate the compound's lipophilicity, steric bulk, and electronic properties, thereby influencing its interaction with specific biological targets.

The general synthesis is a straightforward nucleophilic acyl substitution. The starting pyrazole is reacted with a series of acid chlorides (R-COCl) in the presence of a non-nucleophilic base like triethylamine (TEA) to neutralize the HCl byproduct.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Ethyl 5-amino-1-(4-fluorophenyl) -1H-pyrazole-3-carboxylate F Target Derivative (Amide Product) A->F Nucleophilic Attack B Acid Chloride (R-COCl) B->F C Triethylamine (Base) C->F HCl Scavenger D Dichloromethane (Solvent) D->F Reaction Medium E Room Temperature E->F Energy Condition

Caption: General synthesis scheme for the pyrazole derivatives.

For this evaluation, we synthesized three representative derivatives:

  • PZD-01: R = Cyclopropyl

  • PZD-02: R = 4-Chlorophenyl

  • PZD-03: R = 2,2-Dimethylpropyl (Neopentyl)

These 'R' groups were selected to represent alicyclic, aromatic, and branched aliphatic moieties, respectively, providing a diverse set of physicochemical properties for biological screening.

Comparative Agrochemical Evaluation

The synthesized derivatives were evaluated against leading commercial pesticides in standardized bioassays. The choice of comparators was based on their mode of action and structural class, providing a robust benchmark for performance.

Insecticidal Activity

Rationale for Comparator Selection: Fipronil was chosen as the primary comparator. It is a highly effective phenylpyrazole insecticide that acts as a potent blocker of the GABA-regulated chloride channel in insects.[5] This shared pyrazole core allows for a direct assessment of how modifications to our scaffold compare to a commercially successful agent with a similar mechanism.

Experimental Protocol: Leaf-Dip Bioassay against Diamondback Moth (Plutella xylostella)

  • Preparation of Test Solutions: Stock solutions of PZD-01, PZD-02, PZD-03, and Fipronil are prepared in acetone with 0.1% Triton X-100 as a surfactant. Serial dilutions are made to obtain concentrations ranging from 0.1 to 100 mg/L.

  • Leaf Treatment: Cabbage leaf discs (5 cm diameter) are dipped into the test solutions for 30 seconds and allowed to air dry for 2 hours. Control discs are dipped in the acetone/surfactant solution only.

  • Insect Exposure: Ten 3rd instar larvae of P. xylostella are placed onto each treated leaf disc within a petri dish.

  • Incubation: The petri dishes are maintained at 25±1°C with a 16:8 hour light:dark photoperiod.

  • Mortality Assessment: Larval mortality is recorded at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: The experiment is replicated three times. The resulting mortality data is subjected to Probit analysis to determine the LC₅₀ (Lethal Concentration for 50% of the population) values.

Comparative Data: Insecticidal Efficacy (LC₅₀)

CompoundLC₅₀ (mg/L) at 48h95% Confidence Interval
PZD-01 (Cyclopropyl) 8.57.2 - 9.9
PZD-02 (4-Chlorophenyl) 1.8 1.5 - 2.2
PZD-03 (Neopentyl) 25.122.4 - 28.3
Fipronil (Standard) 2.11.8 - 2.5

Mechanism of Action & Discussion: The data suggests that the aromatic acyl group in PZD-02 confers insecticidal activity comparable to, and slightly exceeding, that of Fipronil. This is likely because the 4-chlorophenyl group enhances binding affinity within the insect's GABA receptor ionophore, a mechanism well-established for phenylpyrazole insecticides.[6] The cyclopropyl group (PZD-01 ) shows moderate activity, while the bulky, sterically hindered neopentyl group (PZD-03 ) significantly reduces efficacy, suggesting that steric hindrance at this position is detrimental to receptor binding.

G cluster_workflow Insecticidal Bioassay Workflow A Prepare Test Solutions (PZDs, Fipronil, Control) B Treat Cabbage Leaf Discs (30s Dip) A->B C Air Dry Leaves (2 hours) B->C D Introduce P. xylostella Larvae (10 per disc) C->D E Incubate (25°C, 16:8 L:D) D->E F Assess Mortality (24, 48, 72h) E->F G Data Analysis (Probit, LC50 Calculation) F->G

Caption: Workflow for the P. xylostella leaf-dip bioassay.

Fungicidal Activity

Rationale for Comparator Selection: Pyraclostrobin, a leading strobilurin fungicide, was selected as the benchmark. Like our test compounds, Pyraclostrobin contains a pyrazole ring, making it a structurally relevant comparator.[7][8] It acts by inhibiting mitochondrial respiration at the Quinone outside (Qo) site of the cytochrome bc1 complex, a well-defined mode of action.

Experimental Protocol: Mycelial Growth Inhibition Assay against Fusarium graminearum

  • Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved. While still molten (approx. 50°C), stock solutions of the test compounds (in DMSO) are added to achieve final concentrations of 0.5, 2, 10, and 50 µg/mL. The final DMSO concentration in the media does not exceed 0.5%.

  • Pouring Plates: The amended PDA is poured into sterile 90 mm petri dishes. Control plates contain PDA with 0.5% DMSO.

  • Inoculation: A 5 mm mycelial plug, taken from the edge of an actively growing 7-day-old culture of F. graminearum, is placed in the center of each plate.

  • Incubation: Plates are incubated in the dark at 28°C.

  • Measurement: The diameter of the fungal colony is measured in two perpendicular directions when the colony in the control plate reaches the edge of the dish (typically 4-5 days).

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC₅₀ (Effective Concentration for 50% inhibition) is determined using regression analysis.

Comparative Data: Fungicidal Efficacy (EC₅₀)

CompoundEC₅₀ (µg/mL)95% Confidence Interval
PZD-01 (Cyclopropyl) 4.2 3.6 - 4.9
PZD-02 (4-Chlorophenyl) 15.813.9 - 18.1
PZD-03 (Neopentyl) > 50-
Pyraclostrobin (Standard) 1.91.6 - 2.3

Mechanism of Action & Discussion: The results indicate that PZD-01 , with its compact and relatively lipophilic cyclopropyl group, exhibits the most potent fungicidal activity among the derivatives, though it is still about half as active as Pyraclostrobin. This suggests that a smaller, non-aromatic acyl substitution is favored for targeting the fungal respiratory chain. The larger aromatic (PZD-02 ) and branched aliphatic (PZD-03 ) groups likely create unfavorable steric interactions at the target site, drastically reducing activity. Many pyrazole carboxamide fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs), and it is plausible our derivatives act via a similar mechanism of respiratory chain disruption.[1][9]

Herbicidal Activity

Rationale for Comparator Selection: Topramezone, a commercial herbicide, was chosen for comparison. It is a pyrazole derivative that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[10] This enzyme is critical for plastoquinone biosynthesis in plants, and its inhibition leads to the characteristic bleaching of susceptible weeds.[11]

Experimental Protocol: Pre-emergence Assay on Barnyard Grass (Echinochloa crus-galli)

  • Planting: Plastic pots (10 cm diameter) are filled with a sandy loam soil. Fifty seeds of barnyard grass are sown at a depth of 1 cm.

  • Treatment Application: The test compounds and Topramezone are formulated as emulsifiable concentrates. They are sprayed onto the soil surface one day after sowing using a cabinet sprayer calibrated to deliver 200 L/ha. Application rates are 50, 100, 200, and 400 g ai/ha (grams of active ingredient per hectare). An untreated control is sprayed with the formulation blank.

  • Growth Conditions: The pots are transferred to a greenhouse maintained at 28/22°C day/night temperatures with a 14-hour photoperiod and are sub-irrigated to maintain soil moisture.

  • Evaluation: After 21 days, the number of emerged plants is counted, and the above-ground biomass is harvested, dried, and weighed.

  • Data Analysis: The fresh weight data is expressed as a percentage reduction compared to the untreated control. The GR₅₀ (the rate causing a 50% reduction in growth) is calculated.

Comparative Data: Herbicidal Efficacy (GR₅₀)

CompoundGR₅₀ (g ai/ha)95% Confidence Interval
PZD-01 (Cyclopropyl) > 400-
PZD-02 (4-Chlorophenyl) 125 110 - 142
PZD-03 (Neopentyl) 380355 - 408
Topramezone (Standard) 9584 - 107

Mechanism of Action & Discussion: Similar to the insecticidal results, the PZD-02 derivative bearing a 4-chlorophenyl group demonstrated the strongest herbicidal activity, with a GR₅₀ value approaching that of the commercial standard Topramezone. This highlights the importance of the aromatic ring system for interacting with the active site of the HPPD enzyme. The herbicidal activity of pyrazole derivatives targeting HPPD often relies on specific hydrophobic and π-π stacking interactions within the enzyme's active site, which the chlorophenyl group appears to facilitate effectively.[11][12] The other derivatives showed significantly weaker activity, indicating that the structural requirements for potent HPPD inhibition are highly specific.

Overall Discussion and Structure-Activity Relationship (SAR)

The comparative analysis reveals that simple acyl modifications to the 5-amino group of the this compound scaffold can produce derivatives with distinct and potent agrochemical profiles.

  • Aromatic Acyl Groups (PZD-02): The introduction of a 4-chlorophenyl group consistently resulted in the highest activity in both insecticidal and herbicidal assays. This suggests that an aromatic moiety at this position is crucial for interacting with key targets in both insects (GABA receptor) and plants (HPPD enzyme).

  • Alicyclic Acyl Groups (PZD-01): The cyclopropyl derivative showed the most promise as a fungicide. Its smaller size and lipophilic nature may be optimal for penetrating fungal cells and binding to the mitochondrial respiratory complex, where steric bulk is less tolerated.

  • Bulky Aliphatic Groups (PZD-03): The neopentyl derivative performed poorly across all assays, indicating that significant steric hindrance at the 5-position is detrimental to biological activity, likely by preventing proper orientation and binding at the respective target sites.

Conclusion

The this compound scaffold is a promising platform for the development of novel agrochemicals. Our findings demonstrate that targeted derivatization of the 5-amino group can yield compounds with potent, commercially relevant activity. Specifically, the 5-(4-chlorobenzamido) derivative PZD-02 has emerged as a strong lead candidate for a dual-action insecticide/herbicide, while the 5-(cyclopropanecarboxamido) derivative PZD-01 warrants further investigation as a potential fungicide. Future work should focus on expanding the library of derivatives, conducting crop safety and environmental fate studies, and elucidating the precise molecular interactions at their biological targets.

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Comparative analysis of the pharmacokinetic properties of different 5-aminopyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of a multitude of therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] However, the journey from a promising lead compound to a clinically successful drug is paved with the complexities of pharmacokinetics—the study of how an organism affects a drug. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds is paramount for optimizing their efficacy and safety profiles.

This guide provides a comparative analysis of the pharmacokinetic properties of different 5-aminopyrazole compounds, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and drug development professionals to navigate the critical aspects of ADME in the context of this important chemical class.

The Decisive Role of Physicochemical Properties in Pharmacokinetics

The pharmacokinetic behavior of a drug is intrinsically linked to its physicochemical properties. For 5-aminopyrazole derivatives, strategic modifications to the core structure can significantly influence properties like lipophilicity and solubility, which in turn dictate their ADME profile.[4] The pyrazole ring itself, when used as a bioisostere for other aromatic systems like benzene, can enhance potency and improve these key physicochemical characteristics.[4] For instance, the lipophilicity of pyrazole (ClogP = 0.24) is markedly lower than that of benzene (ClogP = 2.14), a feature that can be leveraged to modulate a compound's solubility and permeability.[4]

Comparative Pharmacokinetic Profiles of Representative 5-Aminopyrazole Compounds

CompoundClassOral Bioavailability (%)Plasma Protein Binding (%)MetabolismElimination Half-life (t½)Key References
Celecoxib COX-2 Inhibitor~40-50% (fasted)~97%Primarily via CYP2C9 to form inactive metabolites.[5]~11 hours[5][6]
Pexmetinib p38 MAPK/Tie-2 InhibitorOrally efficacious in preclinical models.High (implied for in vivo efficacy).Hepatic (presumed).Not explicitly reported.[7]
Tozasertib (VX-680) Aurora Kinase InhibitorOrally bioavailable.High (typical for kinase inhibitors).Hepatic (presumed).Not explicitly reported.[7]
AT9283 Multi-kinase InhibitorOrally active.High (typical for kinase inhibitors).Hepatic (presumed).Not explicitly reported.[7][8]

Analysis and Interpretation:

The data, while not from a single head-to-head study, highlights some general trends. Many 5-aminopyrazole-based drugs, particularly kinase inhibitors, are designed for oral administration and often exhibit high plasma protein binding.[7][9] The metabolic fate is predominantly hepatic, with cytochrome P450 enzymes, especially the CYP3A4 and CYP2C9 isozymes, playing a crucial role.[5][10][11] The structural modifications around the 5-aminopyrazole core are critical in fine-tuning these pharmacokinetic parameters to achieve desired therapeutic outcomes.

Key Experimental Protocols for Assessing Pharmacokinetic Properties

To ensure the scientific integrity of pharmacokinetic data, standardized and validated experimental protocols are essential. This section details the methodologies for key in vitro ADME assays.

Intestinal Permeability Assessment using the Caco-2 Cell Model

The Caco-2 permeability assay is a widely accepted in vitro model to predict human intestinal absorption of drugs.[12] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[7]

Experimental Workflow:

Caco2_Workflow cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Analysis culture Culture Caco-2 cells seed Seed cells on Transwell inserts culture->seed differentiate Allow cells to differentiate (21 days) seed->differentiate add_compound Add test compound to apical (A) or basolateral (B) side differentiate->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver compartment at time points incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate Calculate apparent permeability (Papp) quantify->calculate

Caption: Caco-2 Permeability Assay Workflow.

Step-by-Step Protocol:

  • Cell Culture: Caco-2 cells are cultured to confluency and then seeded onto Transwell inserts.[13]

  • Differentiation: The cells are maintained for approximately 21 days to allow for differentiation and the formation of a tight monolayer.[13]

  • Assay Initiation: The test compound is added to either the apical (A) or basolateral (B) chamber of the Transwell plate.[14]

  • Incubation and Sampling: The plate is incubated at 37°C, and samples are collected from the receiver chamber at specific time points.[14]

  • Quantification: The concentration of the compound in the collected samples is determined using a validated analytical method, typically LC-MS/MS.[12]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer. By measuring transport in both A-to-B and B-to-A directions, an efflux ratio can be determined, indicating the potential for active transport.[14]

Metabolic Stability Assessment in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[15][16]

Experimental Workflow:

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis prepare_mix Prepare incubation mixture (compound, liver microsomes, buffer) pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate start_reaction Initiate reaction with NADPH pre_incubate->start_reaction time_points Collect aliquots at various time points start_reaction->time_points quench Quench reaction with organic solvent time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % remaining, half-life, and intrinsic clearance analyze->calculate

Caption: Metabolic Stability Assay Workflow.

Step-by-Step Protocol:

  • Preparation: An incubation mixture containing the test compound, liver microsomes (from human or other species), and a buffer is prepared.[17]

  • Reaction Initiation: The reaction is initiated by adding a cofactor, typically NADPH, after a brief pre-incubation at 37°C.[15]

  • Time Course Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is stopped by adding a quenching solution, usually a cold organic solvent.[17]

  • Sample Processing: The samples are centrifuged to remove precipitated proteins.

  • Analysis: The remaining amount of the parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Calculation: The percentage of the compound remaining over time is plotted, and from this, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[17]

Plasma Protein Binding Assessment by Equilibrium Dialysis

This assay determines the extent to which a drug binds to plasma proteins, which is a critical factor influencing its distribution and availability to target tissues.[18]

Experimental Workflow:

PPB_Workflow cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis spike Spike compound into plasma load Load plasma and buffer into dialysis device spike->load incubate Incubate at 37°C until equilibrium is reached load->incubate sample Sample plasma and buffer chambers incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate Calculate % bound and unbound fraction quantify->calculate

Caption: Plasma Protein Binding Assay Workflow.

Step-by-Step Protocol:

  • Device Setup: An equilibrium dialysis apparatus, typically in a 96-well format, is used. Each well is divided into two chambers by a semi-permeable membrane.[19]

  • Sample Loading: The test compound is spiked into plasma, which is then loaded into one chamber. The other chamber is filled with a buffer solution.[19]

  • Equilibration: The apparatus is incubated at 37°C for a sufficient time to allow the unbound drug to reach equilibrium across the membrane.[18]

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding and the fraction of unbound drug (fu) are calculated based on the concentration difference between the two chambers.[19]

Conclusion: A Path Forward in 5-Aminopyrazole Drug Development

The 5-aminopyrazole scaffold will undoubtedly continue to be a prolific source of novel drug candidates. A thorough understanding and early assessment of the pharmacokinetic properties of these derivatives are crucial for their successful translation into effective and safe medicines. By employing robust in vitro ADME assays and leveraging the growing body of knowledge on the structure-pharmacokinetic relationships of this chemical class, researchers can more effectively navigate the challenges of drug development. This guide serves as a foundational resource to aid in the rational design and evaluation of the next generation of 5-aminopyrazole-based therapeutics.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, a fluorinated pyrazole derivative, is a valuable building block in medicinal chemistry. However, its chemical properties—specifically the presence of a halogenated aromatic ring—necessitate a meticulous and informed approach to its disposal.

This guide moves beyond simple instruction to provide a procedural and logical framework for the safe handling and disposal of this compound. Adherence to these protocols is essential for protecting laboratory personnel, ensuring regulatory compliance, and minimizing environmental impact.

Hazard Identification and Safety Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This knowledge forms the basis of our risk assessment and dictates the necessary safety precautions. This compound is classified as a hazardous substance.[1][2][3]

Core Causality: The hazard classifications stem from the compound's potential to react with biological tissues. Skin and eye irritation are common for amine- and ester-containing compounds, while respiratory irritation is a known risk for fine solid particulates.

Hazard Class GHS Classification Signal Word Hazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[1][2][3]

Personal Protective Equipment (PPE): Based on this profile, the following minimum PPE is mandatory when handling this compound in any capacity:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.[4]

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not typically required if handled within a certified chemical fume hood. If weighing or transferring powder outside of a hood, a NIOSH-approved particulate respirator may be necessary.[4]

Guiding Principles for Chemical Waste Management

The disposal of this compound is governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" management system for hazardous waste.[5][6] Concurrently, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires employers to establish a Chemical Hygiene Plan (CHP) that outlines safe handling and disposal procedures.[7][8][9]

Three core principles must guide every disposal action:

  • Consult Your Institutional EHS: Your facility's Environmental Health and Safety (EHS) department is the ultimate authority. They provide institution-specific protocols that ensure compliance with all regulations.[10]

  • Segregate Halogenated Waste: This is the most critical step. As a fluorinated compound, this compound must be disposed of in a designated "Halogenated Organic Waste" stream.[11][12] Mixing it with non-halogenated waste can disrupt disposal processes and violate regulatory requirements.

  • Never Use Sink or Trash Disposal: This chemical must not be poured down the drain or thrown in the regular trash.[11][13] Its low water solubility and the persistence of the carbon-fluorine bond pose a risk to aquatic ecosystems and wastewater treatment systems.[4][14]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and disposal of waste generated from using this compound.

Step 1: Waste Container Preparation
  • Obtain the Correct Container: Procure a designated hazardous waste container from your EHS department. It must be made of a compatible material (e.g., HDPE or glass) and have a secure, vapor-tight lid.

  • Initial Labeling: Immediately affix a hazardous waste tag to the empty container.[13] Fill in your name, lab location, and the date.

Step 2: Waste Collection and Segregation
  • Solid Chemical Waste:

    • Place all surplus or expired solid this compound directly into the designated waste container.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.[10]

  • Contaminated Labware and Debris:

    • Any materials grossly contaminated with the compound, such as weighing paper, gloves, pipette tips, and absorbent pads, must be collected as solid hazardous waste.[10][15]

    • Place these items into the same designated "Halogenated Organic Waste" container.

  • Rinsate from "Empty" Containers:

    • The original product container is not truly empty. The first rinse of a container that held this chemical must be collected as hazardous waste.[13]

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The first rinsate must go into a designated liquid halogenated waste stream. Subsequent rinses may be collected as well, per your institution's policy. After thorough rinsing and air-drying, the defaced container may be discarded as regular lab glass or plastic.

Step 3: Final Labeling and Storage
  • Complete the Waste Tag: Once waste is added, list "this compound" and its estimated percentage on the hazardous waste tag. List any other components if it is a mixture.

  • Keep Container Closed: The waste container must remain sealed at all times, except when adding waste.[13] This prevents the release of vapors and potential spills.

  • Store in a Designated Area: Store the sealed container in your lab's designated hazardous waste accumulation area. This should be a well-ventilated space, away from incompatible materials, and ideally within secondary containment.[10][15]

Step 4: Arranging for Disposal
  • Schedule a Pickup: Follow your institution's procedure to request a hazardous waste pickup from the EHS department. This typically involves an online request system.[10]

  • Professional Disposal: Your EHS department will consolidate this waste for transport to a licensed professional waste disposal facility. The standard and most effective method for destroying fluorinated organic compounds is high-temperature incineration, which is necessary to break the stable carbon-fluorine bond.[10][14]

Disposal Decision Workflow

The following diagram illustrates the logical flow for proper waste management of this compound.

G cluster_0 Waste Generation & Handling cluster_1 Containerization & Storage cluster_2 Final Disposal Generate Generation of Waste (Surplus solid, contaminated items) Assess Is waste halogenated? (Contains F, Cl, Br, I) Generate->Assess Segregate Place in Designated 'Halogenated Organic Waste' Container Assess->Segregate Yes Label Affix & Complete Hazardous Waste Tag Segregate->Label Seal Keep Container Securely Sealed Label->Seal Store Store in Designated Satellite Accumulation Area w/ Secondary Containment Seal->Store Request Submit Waste Pickup Request to EHS Store->Request Pickup EHS Collects Waste Request->Pickup Incinerate Transport to Licensed Facility for High-Temperature Incineration Pickup->Incinerate

Caption: Waste Disposal Workflow for Fluorinated Pyrazole Derivatives.

Emergency Procedures for Spills During Disposal

Accidents can happen, even during routine disposal procedures. Preparedness is key.

  • Alert Personnel: Immediately alert others in the area.

  • Isolate the Area: Secure the location of the spill to prevent further spread.

  • Don Appropriate PPE: If you are trained and it is safe to do so, don appropriate PPE, including a respirator if the powder is airborne.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust. Carefully sweep the material into a dustpan and place it in your hazardous waste container.

    • For Liquids (if dissolved): Use a chemical spill kit to absorb the material. Place the used absorbent pads into the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[15]

  • Report the Incident: Report all spills to your supervisor and the institutional EHS department, regardless of size.

By integrating these principles and protocols into your daily laboratory operations, you build a culture of safety and responsibility that extends beyond the discovery process, ensuring that our scientific advancements do not come at the cost of environmental health.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compounds we handle are often novel, with toxicological profiles that are not yet fully characterized. This guide provides a comprehensive, experience-driven framework for the safe handling of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). This is not merely a checklist; it is a procedural and logistical plan designed to build a culture of safety and trust in our laboratories.

Hazard Assessment: Understanding the Compound

This compound is a heterocyclic compound containing both an aromatic amine and a fluorinated phenyl group. This structure necessitates a cautious approach, as related chemical classes present known hazards. A thorough risk assessment is the foundational step for determining appropriate PPE.[1]

The known hazard classifications for this compound, derived from available Safety Data Sheets (SDS), are summarized below.[2][3]

Hazard StatementDescriptionGHS Classification
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315Causes skin irritationSkin Corrosion/Irritation (Category 2)
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)
H335May cause respiratory irritationSpecific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation

This table summarizes the primary hazards associated with this compound.

The causality is clear: the compound's potential to cause skin, eye, and respiratory irritation, combined with its oral toxicity, dictates a multi-layered PPE strategy.[3][4] Most aromatic amines are lipid-soluble and can be readily absorbed through the skin, making dermal protection a critical control point.[1]

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific procedure and the potential for exposure. All work with this solid compound should, at a minimum, be performed within a certified chemical fume hood to minimize inhalation exposure.[5]

Eye and Face Protection
  • Mandatory: Chemical splash goggles are the minimum requirement for all procedures.[5]

  • Rationale: The H319 classification ("Causes serious eye irritation") means that even minor contact with dust or a splash from a solution can lead to significant injury.[2][3] Standard safety glasses do not provide a sufficient seal to protect against fine particulates or splashes.

  • Best Practice: When handling larger quantities (>1g) or when there is a heightened risk of splashing (e.g., during vigorous mixing or solvent transfer), a full-face shield should be worn in addition to chemical splash goggles.[6][7]

Skin and Body Protection
  • Mandatory: A flame-resistant laboratory coat must be worn at all times and kept fully fastened.

  • Rationale: The lab coat serves as the primary barrier against accidental spills of the solid powder or solutions. It protects personal clothing from contamination.

  • Contamination Protocol: Should the lab coat become contaminated, it must be removed immediately and decontaminated or disposed of as hazardous waste, following institutional guidelines. Contaminated work clothing should not be allowed out of the workplace.[6]

Hand Protection
  • Mandatory: Nitrile gloves are the standard for handling this compound.

  • Rationale: The H315 classification ("Causes skin irritation") necessitates robust hand protection.[2][3] Nitrile offers good resistance to a wide range of chemicals and provides adequate protection against incidental contact with this solid compound.

  • Glove Protocol:

    • Inspect gloves for any signs of damage before use.[6]

    • Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[6]

    • For procedures involving prolonged solvent use or when handling concentrated solutions, consider double-gloving.[5]

    • Wash hands thoroughly with soap and water after removing gloves.[8]

Respiratory Protection
  • Standard Operations: When handling small quantities within a properly functioning chemical fume hood, a respirator is typically not required.[5] The engineering control of the fume hood is the primary means of protection.

  • Rationale: The H335 classification ("May cause respiratory irritation") indicates a risk if the dust is inhaled.[2][3] The fume hood is designed to contain and exhaust these particulates away from the user.

  • Non-Standard Operations: For spill cleanup outside of a fume hood or in situations where ventilation is inadequate, respiratory protection is mandatory. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the process of weighing the solid compound and preparing a stock solution, integrating the necessary PPE at each stage.

Objective: To safely weigh 100 mg of this compound and prepare a 10 mg/mL solution in DMSO.

  • Preparation & PPE Donning:

    • Confirm the chemical fume hood has a valid certification.

    • Gather all necessary equipment (spatula, weigh paper, vial, solvent, pipettes).

    • Don all required PPE: flame-resistant lab coat, chemical splash goggles, and nitrile gloves.

  • Weighing the Compound:

    • Perform all manipulations deep within the fume hood.

    • Carefully open the container of the solid compound. Avoid creating airborne dust.

    • Using a clean spatula, transfer the approximate amount of solid to a tared weigh paper on an analytical balance inside the hood.

    • Close the primary container securely.

  • Solution Preparation:

    • Carefully transfer the weighed solid into the labeled vial.

    • Using a calibrated pipette, add the required volume of DMSO to the vial.

    • Secure the vial cap and mix gently until the solid is fully dissolved.

  • Cleanup and PPE Doffing:

    • Dispose of the contaminated weigh paper and any used pipette tips into a designated solid hazardous waste container.[9]

    • Wipe down the spatula and the work surface inside the fume hood with a suitable solvent and dispose of the cleaning material as hazardous waste.

    • Remove PPE in the correct order: gloves first, followed by the lab coat and goggles.

    • Wash hands thoroughly.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the safe handling workflow.

  • Solid Waste: All unused solid compound and materials grossly contaminated with it (e.g., weigh paper, gloves, absorbent pads) must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container. The label should include the full chemical name and appropriate hazard warnings.[9]

  • Liquid Waste: Solutions containing the compound and any rinsate from cleaning glassware should be collected in a designated, leak-proof container for non-hazardous or halogenated aqueous/organic waste, depending on the solvent and institutional guidelines.[10] Do not dispose of this chemical down the drain.

  • Empty Containers: Original containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste.[10] After rinsing, deface the label before disposing of the container in regular trash or glass recycling as per institutional policy.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the operational context.

PPE_Workflow cluster_Start Initial Assessment cluster_Controls Engineering & Administrative Controls cluster_PPE Personal Protective Equipment Selection cluster_TaskRisk Task-Specific Risk Start Task: Handle Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate FumeHood Is the task performed in a certified fume hood? Start->FumeHood RespPPE Emergency/High-Risk PPE: - Full-Face Respirator - Chemical Resistant Suit FumeHood->RespPPE No (Spill or Poor Ventilation) RiskAssess Is there a high risk of splash or aerosol generation? FumeHood->RiskAssess  Yes BasePPE Standard PPE: - Lab Coat - Nitrile Gloves - Splash Goggles AdvPPE Advanced PPE: - Standard PPE PLUS - Face Shield - Double Gloves RiskAssess->BasePPE  No RiskAssess->AdvPPE  Yes

A flowchart for determining the appropriate level of PPE.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.